molecular formula C29H39NO4 B8089329 Omomycin

Omomycin

Cat. No.: B8089329
M. Wt: 465.6 g/mol
InChI Key: HSZFOQSMGNAIJM-HXLIROMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omomycin is a useful research compound. Its molecular formula is C29H39NO4 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Omomycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Omomycin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5S,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22+,23+,25+,26+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZFOQSMGNAIJM-HXLIROMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C=C\[C@@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Omomycin & OMO-103 Preclinical Findings

Author: BenchChem Technical Support Team. Date: February 2026

From "Undruggable" Target to Clinical Reality: A Guide for Drug Developers

Executive Summary

For decades, MYC was considered "undruggable" due to its lack of defined enzymatic pockets and its disordered structure. Omomycin (and its clinical derivative OMO-103 ) represents a paradigm shift: a dominant-negative mini-protein that successfully targets the MYC signaling node not by simple ablation, but by edge-specific network perturbation .[1]

This guide synthesizes the core preclinical findings that bridged the "Valley of Death" for Omomycin, moving it from a transgenic tool to a Phase I/II therapeutic candidate. It details the structural logic, efficacy data across solid tumors (NSCLC, TNBC, PDAC), and the safety profile that defied the dogma of catastrophic toxicity upon MYC inhibition.

Part 1: Structural & Mechanistic Logic

The "Squatter" vs. "Sequester" Mechanism

Unlike small molecule inhibitors that attempt to block a binding pocket, Omomycin functions as a dominant-negative interactor . It is a 91-amino acid mini-protein derived from the bHLHZip domain of c-Myc, harboring four specific amino acid substitutions in the leucine zipper region.

These mutations alter its thermodynamic stability and dimerization specificity, creating a unique mechanism of action:

  • Heterodimerization with MAX: Omomycin binds MAX with higher affinity than c-Myc does.[1] This sequesters MAX, preventing the formation of active MYC/MAX transcriptional complexes.

  • Homodimerization: Unlike c-Myc, Omomycin forms stable homodimers and heterodimers with c-Myc and N-Myc.[1] These complexes are transcriptionally inactive at E-box promoters.[1]

  • Miz-1 Retention: Crucially, Omomycin retains the ability to bind Miz-1. This allows the complex to maintain Miz-1-dependent repression of target genes, avoiding the toxicity associated with total MYC/Miz-1 collapse.

Pathway Visualization

The following diagram illustrates the competitive displacement mechanism that defines Omomycin's efficacy.

OmomycinMechanism cluster_active Oncogenic State cluster_inhibited Therapeutic State MYC MYC Protein MAX MAX Protein MYC->MAX Dimerizes (High Affinity) MYC_MAX MYC/MAX Complex MAX->MYC OMO Omomycin (Mini-Protein) OMO->MYC Forms Inactive Dimers OMO->MAX Sequesters MAX (Dominant Negative) OMO_MAX Omomycin/MAX (Inactive) OMO_MYC Omomycin/MYC (Inactive) EBOX E-Box DNA (Promoter Activation) MIZ Miz-1 (Gene Repression) MYC_MAX->EBOX Binds & Activates (Proliferation) OMO_MAX->EBOX Blocks Binding OMO_MYC->MIZ Retains Binding (Maintains Repression)

Caption: Omomycin disrupts the oncogenic MYC/MAX axis by sequestering MAX and forming inactive dimers, while preserving essential Miz-1 dependent repression.

Part 2: Preclinical Efficacy Data

Omomycin has demonstrated broad efficacy across multiple solid tumor models.[1] The transition to OMO-103 (the clinical-grade mini-protein) confirmed that the peptide could penetrate cells and nuclei in vivo without viral vectors.

Key Indication Findings[2][3][4][5][6][7][8][9][10][11][12]
IndicationModel SystemKey FindingsMechanism of Efficacy
NSCLC KRAS G12D Transgenic MiceComplete tumor regression in established tumors; prevention of formation in prophylaxis.[1]Disruption of MYC-dependent transcriptional programs; induction of apoptosis.
TNBC Patient-Derived Xenografts (PDX)Synergistic with PARP inhibitors (e.g., Olaparib) even in PARPi-resistant models.Downregulation of DNA Damage Response (DDR) genes (e.g., RAD51, BRCA1), inducing synthetic lethality.
PDAC Metastatic Pancreatic ModelsStabilization of disease; enhanced efficacy when combined with Gemcitabine/Nab-Paclitaxel.Remodeling of the tumor microenvironment; reduction of desmoplasia.
Osteosarcoma Pediatric ModelsSignificant reduction in tumor burden (Basis for new Phase 2 trial).Direct inhibition of MYC-driven proliferation in bone tissue.
The "Undruggable" Paradox: Safety Profile

A central fear of MYC inhibition was lethal toxicity to regenerative tissues (gut, skin, bone marrow). Preclinical studies with Omomycin debunked this:

  • Tissue Regeneration: Mild, reversible atrophy was observed in highly proliferative tissues (skin, villi) but no irreversible damage or organ failure occurred.

  • Recovery: Upon cessation of treatment, tissues rapidly regenerated, confirming a viable therapeutic window.

  • Systemic Administration: IV administration of OMO-103 showed a terminal half-life of ~40 hours in serum with tissue saturation, without triggering a cytokine storm or severe immunogenicity.

Part 3: Self-Validating Experimental Protocols

To replicate or extend Omomycin research, strict adherence to protocols that validate cellular entry and target engagement is required.

Protocol A: Intracellular Uptake Validation (Flow Cytometry)

Objective: Verify OMO-103 penetrates the cell membrane and reaches the nucleus.

  • Labeling: Conjugate OMO-103 with Alexa Fluor 488 (AF488) via maleimide chemistry (targeting Cysteine residues).[1]

  • Seeding: Seed 5x10^5 cancer cells (e.g., A549) in 6-well plates.

  • Treatment: Treat with OMO-103-AF488 (0.5 - 5 µM) for 30 minutes at 37°C.

    • Control: Free AF488 dye and Untreated cells.[1]

  • Washing (Critical Step):

    • Wash 3x with cold PBS.[1]

    • Trypsinize cells for 5-10 minutes.[1] Why? To digest any protein stuck to the outside of the cell membrane, ensuring signal comes only from internalized protein.

  • Analysis: Resuspend in FACS buffer and analyze via Flow Cytometry (FITC channel).

    • Success Criteria: >90% shift in population fluorescence intensity vs. control.[1]

Protocol B: Target Engagement (Co-Immunoprecipitation)

Objective: Demonstrate disruption of the endogenous MYC/MAX dimer.

  • Lysis: Lyse 1x10^7 treated cells in non-denaturing IP buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors).

    • Note: Do NOT use SDS or harsh detergents that disrupt native protein complexes.[1]

  • Incubation: Incubate lysate with anti-MAX antibody (primary) overnight at 4°C.

  • Capture: Add Protein G magnetic beads for 2 hours.

  • Elution & Blotting:

    • Wash beads 3x with lysis buffer.[1]

    • Elute with 2x Laemmli buffer (boil 5 min).

    • Western Blot probing for c-Myc .[1]

  • Validation:

    • Untreated Lysate: Strong c-Myc band (indicating intact MYC/MAX dimer).[1]

    • Omomycin Treated: Significantly reduced or absent c-Myc band (indicating Omomycin displaced c-Myc from MAX).[1]

Experimental Workflow Diagram

Workflow Start Peptide Design (91aa bHLHZip) Label Fluorescent Labeling (AF488) Start->Label InVitro In Vitro Screening (Cell Penetration Assay) Label->InVitro FACS/Confocal CoIP Target Engagement (Co-IP: MYC/MAX Disruption) InVitro->CoIP Validated Entry InVivo In Vivo Efficacy (Inducible/Xenograft Models) CoIP->InVivo Confirmed Mechanism Safety Safety Profiling (Histology/Recovery) InVivo->Safety Tumor Regression Clinical Clinical Candidate (OMO-103) Safety->Clinical Therapeutic Window

Caption: The validation workflow progresses from structural verification to mechanistic confirmation (Co-IP) before advancing to in vivo efficacy and safety profiling.

Part 4: Clinical Translation (OMO-103)[1]

The preclinical success of Omomycin culminated in the development of OMO-103 .

  • Phase I (NCT04808362): Completed.[1] Confirmed safety and tolerability.[1][2][3]

    • PK: Showed non-linearity with tissue saturation.[1]

    • Efficacy: Stabilization of disease in heavily pre-treated solid tumor patients.

  • Current Status: Phase Ib combination trials (e.g., with Gemcitabine in pancreatic cancer) and a new Phase II trial in Osteosarcoma are underway, leveraging the synergistic potential identified in preclinical "synthetic lethality" screens.

References

  • Soucek, L. et al. (2008). Omomyc, a potential Myc dominant negative, represses Myc transcriptional activity and inhibits cell proliferation. Nature , 455, 679–683. Link

  • Beaulieu, M. E. et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy.[1] Science Translational Medicine , 11(484). Link

  • Garralda, E. et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. Nature Medicine , 30, 762–773. Link

  • Demma, M. J. et al. (2019). Omomyc Reveals New Mechanisms to Target the MYC Pathway in Cancer. Molecular Cancer Therapeutics , 18(11), 2155–2162. Link

  • Peptomyc S.L. (2025).[1] Peptomyc announces the beginning of a Phase 2 clinical trial of OMO-103 in advanced osteosarcoma. Press Release . Link

Sources

Targeting the Undruggable: A Technical Guide to Omomycin’s Transcriptional Dampening Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, MYC was considered "undruggable" due to its lack of a defined enzymatic pocket and its disordered structure. Omomycin (and its clinical derivative OMO-103) represents a paradigm shift: a dominant-negative miniprotein that does not merely "block" MYC but physically displaces it from chromatin.

This guide details the molecular mechanics of Omomycin, its specific effects on gene expression (transcriptional dampening vs. silencing), and the experimental protocols required to validate its efficacy in preclinical models. It is designed for scientists requiring a granular understanding of MYC inhibition beyond simple knockdown studies.

Part 1: The Physics of Displacement (Molecular Mechanism)

Omomycin is a 91-amino acid miniprotein derived from the bHLH-LZ (basic helix-loop-helix leucine zipper) domain of MYC, harboring four specific amino acid mutations that alter its dimerization properties.

The Dimerization Hierarchy

Unlike small molecules that attempt to sterically hinder protein-protein interactions, Omomycin works by rewriting the thermodynamic equilibrium of the MYC network. It functions through three distinct competitive mechanisms:

  • Sequestration (Omomycin:MYC): Omomycin forms heterodimers with MYC.[1] Unlike MYC:MAX, these complexes cannot bind DNA effectively, sequestering MYC in the nucleoplasm.

  • Competitive Inhibition (Omomycin:MAX): Omomycin binds MAX with high affinity. These heterodimers bind E-boxes (CACGTG) but lack the transactivation domain (TAD) required to recruit Polymerase II, effectively "capping" the promoter.

  • Direct Occupancy (Omomycin:Omomycin): At high concentrations, Omomycin homodimers occupy E-boxes, physically blocking access for any activating complex.

The "Smart" Inhibitor Effect

Crucially, Omomycin displays a selective displacement profile. It preferentially displaces MYC from low-affinity "invaded" promoters (typical of oncogenic super-enhancer drive) while sparing high-affinity promoters required for normal cellular homeostasis. This results in a therapeutic index that spares normal tissue—a phenomenon termed "Transcriptional Dampening."

OmomycinMechanism cluster_DNA Chromatin Landscape MYC Oncogenic MYC MAX Cofactor MAX MYC->MAX Heterodimerization EBOX_ON E-Box (Promoter) MAX->EBOX_ON High Affinity Binding MAX->EBOX_ON Displaced by Omo:Max OMO Omomycin (Drug) OMO->MYC Sequestration (Inert) OMO->MAX Competitive Binding OMO->OMO Homodimerization OMO->EBOX_ON Omo:Max / Omo:Omo Occupancy POL2 RNA Pol II Recruitment EBOX_ON->POL2 Hyper-Transcription BLOCKED Transcription BLOCKED EBOX_ON->BLOCKED No TAD Domain

Caption: Figure 1. Omomycin disrupts the oncogenic MYC:MAX axis via three competitive modalities, resulting in promoter occupancy without transactivation.

Part 2: The Transcriptomic Signature

Omomycin does not act as a blunt silencer. Instead, it reverses the "MYC signature." Researchers characterizing Omomycin effects should look for specific patterns in RNA-seq data, specifically the downregulation of metabolic and biosynthetic machinery, rather than a global shutdown of transcription.

Key Gene Expression Changes
CategoryEffectKey Target GenesPhysiological Consequence
Ribosome Biogenesis Strong Downregulation NCL, NPM1, RPL23, RPS14Halts the protein synthesis capacity required for rapid tumor growth.
Metabolism Downregulation LDHA, HK2, SLC2A1 (GLUT1)Reverses the Warburg effect; shifts cell away from aerobic glycolysis.
Cell Cycle Downregulation CCND1 (Cyclin D1), CDK4Induces G1 arrest; prevents S-phase entry.
Differentiation Upregulation CDKN1A (p21), GATA4Reactivates dormant differentiation programs; drives senescence.
Immune Evasion Downregulation CD274 (PD-L1), CD47"Uncloaks" the tumor, promoting T-cell recruitment (TME reprogramming).
The "Dampening" Concept

Unlike CRISPR-mediated knockout, which is binary (0 or 1), Omomycin reduces expression levels of MYC targets to their basal physiological state. In data analysis, this appears as a negative enrichment score (NES) in GSEA for "MYC_TARGETS_V1" and "MYC_TARGETS_V2" gene sets, rather than a total absence of reads.

Part 3: Experimental Framework (Protocols)

To validly assess Omomycin's effects, researchers must correlate physical chromatin occupancy with transcriptomic output. The following workflow integrates ChIP-seq and RNA-seq.

Protocol A: Proving Target Engagement (ChIP-seq)

Objective: Demonstrate that Omomycin physically displaces MYC from E-boxes.

  • Treatment: Treat cells with OMO-103 (peptide) at IC50 for 24 hours.

    • Note: OMO-103 enters via ATP-dependent endocytosis. Ensure media contains standard serum levels to support active transport.

  • Crosslinking: Dual crosslink with DSG (2mM, 45 min) followed by Formaldehyde (1%, 10 min).

    • Why? MYC binding is transient; dual crosslinking preserves the unstable chromatin interaction.

  • Sonication: Target fragment size 200–500 bp.

  • Antibody Selection:

    • Anti-MYC (N-term): To detect residual MYC.

    • Anti-Omomycin: Use a custom antibody or tag (if using tagged variant) to prove Omomycin occupancy at the same loci where MYC was lost.

  • Bioinformatics: Call peaks. Perform "Differential Binding Analysis."

    • Success Criteria: Reduction in MYC peak height at E-boxes (promoters) coincident with the appearance of Omomycin peaks at those same coordinates.

Protocol B: Transcriptomic Profiling (RNA-seq)

Objective: Confirm "Dampening" signature.

  • Lysis: Trizol extraction followed by column purification (DNase I treatment is critical).

  • Library Prep: Stranded mRNA library preparation (Poly-A selection is sufficient; Ribo-depletion is optional unless looking for non-coding RNAs).

  • Sequencing: PE150 (Paired-End 150bp) at >30M reads/sample.

  • Analysis:

    • Do not rely solely on Fold Change (FC). Many MYC targets change only 0.5–1.0 log2FC but do so coordinately.

    • Required Analysis: GSEA (Gene Set Enrichment Analysis).

    • Target Sets: Hallmark MYC Targets V1/V2, Hallmark Glycolysis, Hallmark MTORC1 Signaling.

ExperimentalWorkflow cluster_wetlab Wet Lab Workflow cluster_drylab Bioinformatics Pipeline CELLS Tumor Cells (+/- OMO-103) SPLIT Split Sample CELLS->SPLIT CHIP ChIP-seq (Anti-MYC / Anti-OMO) SPLIT->CHIP Chromatin Binding RNA RNA-seq (Transcriptome) SPLIT->RNA Gene Expression PEAKS Peak Calling (MACS2) CHIP->PEAKS FASTQ DIFF_EXP Diff. Expression (DESeq2) RNA->DIFF_EXP FASTQ INTEG Integration: Occupancy vs. Output PEAKS->INTEG Loss of MYC Peaks DIFF_EXP->INTEG Downreg. of MYC Signatures

Caption: Figure 2. Integrated workflow to correlate physical displacement of MYC (ChIP-seq) with downstream transcriptional dampening (RNA-seq).

Part 4: Therapeutic Implications (OMO-103)[2][3]

The transition from the Omomycin transgene to the OMO-103 peptide represents the clinical maturation of this technology.

  • Mechanism of Entry: Unlike small molecules, OMO-103 is a miniprotein that utilizes an intrinsic cell-penetrating property (CPP). This uptake is caveolin-independent and clathrin-independent but requires ATP, suggesting an active transport mechanism.

  • Safety Profile: Phase I trials have indicated that systemic MYC inhibition via OMO-103 is safe. The "dampening" effect spares the regenerative capacity of normal tissues (gut, skin, bone marrow), which was the primary historical fear regarding MYC inhibitors.

  • Combination Potential: OMO-103 shows synergy with standard chemotherapy (e.g., paclitaxel) by lowering the apoptotic threshold of cancer cells, preventing the transcriptional adaptation that often leads to drug resistance.

References

  • Soucek, L. et al. (2008). Modelling Myc inhibition as a cancer therapy. Nature. [Link]

  • Beaulieu, M. E. et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy.[2] Science Translational Medicine. [Link]

  • Demma, M. J. et al. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. Molecular and Cellular Biology. [Link]

  • Annibali, D. et al. (2014). Myc inhibition by Omomyc: a structural perspective. Cell Cycle. [Link][3]

  • Massó-Vallés, D. & Soucek, L. (2020). Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc. Cells. [Link][3][4][5][6]

Sources

Breaking the Undruggable Barrier: A Technical Guide to Early-Stage Omomycin Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the MYC oncoprotein was classified as "undruggable" due to its lack of a defined enzymatic active site and its disordered structure. Omomycin, a dominant-negative MYC inhibitor, shattered this paradigm. This guide details the foundational technical architecture of Omomycin, transitioning from its design as a genetic tool to its validation as a pharmacological agent (OMO-103). It is designed for researchers requiring a rigorous understanding of the structural biology, mechanism of action (MOA), and validation protocols necessary to replicate early-stage success.

Part 1: Structural Rationale & Design

The Leucine Zipper Problem

Wild-type MYC must heterodimerize with its obligate partner, MAX, to bind DNA (E-boxes: 5'-CACGTG-3') and drive transcription.[1][2] MYC homodimers are thermodynamically unstable, and MAX homodimers are transcriptionally inert.[3]

Omomycin was engineered by Laura Soucek and colleagues to hack this dimerization interface. It is based on the bHLHZip (basic helix-loop-helix leucine zipper) domain of c-MYC but introduces four specific amino acid substitutions in the leucine zipper region.[4]

The Design Logic:

  • Mutations: The introduction of four residues (Threonine, Isoleucine, Glutamine, Asparagine) alters the electrostatic and steric properties of the zipper.

  • Thermodynamic Shift: These mutations confer two critical properties absent in wild-type MYC:

    • Homodimerization: Omomycin can fold and dimerize with itself.[2]

    • Promiscuity with Affinity: It retains high affinity for MAX but gains high affinity for MYC itself.

DOT Diagram: Structural Interactions

The following diagram illustrates the shift in dimerization logic introduced by Omomycin.

Omomycin_Mechanism MYC c-MYC Protein OMO Omomycin DNA_Active E-Box (Active Transcription) MYC->DNA_Active Heterodimerizes with Sequestration Cytoplasmic/Nucleoplasmic Sequestration MYC->Sequestration Prevents DNA Binding MAX MAX Protein MAX->DNA_Active binds to DNA_Inactive E-Box (Repressed/Blocked) MAX->DNA_Inactive Occupies DNA (No Transactivation) OMO->MYC High Affinity (Heterodimer) OMO->MAX High Affinity (Heterodimer) OMO->OMO Homodimer OMO->DNA_Inactive Occupies DNA (No Transactivation) OMO->Sequestration Prevents DNA Binding

Caption: Omomycin acts as a "molecular trap," sequestering MYC away from DNA while simultaneously occupying E-boxes with transcriptionally inert Omomycin/MAX dimers.[2][3]

Part 2: Mechanism of Action (The "Trap" Model)

To validate Omomycin in your research, you must understand that it functions through competitive interference rather than enzymatic inhibition.

The Double-Pronged Attack
  • Mechanism A (Sequestration): Omomycin binds directly to MYC. Because Omomycin lacks the transactivation domain required to recruit co-factors (like TRRAP), the Omomycin-MYC heterodimer is functionally dead and often sequestered away from chromatin.

  • Mechanism B (Occupancy): Omomycin binds to MAX.[2][3][5] The Omomycin-MAX heterodimer binds to E-boxes with high affinity but cannot activate transcription. This physically blocks wild-type MYC-MAX complexes from accessing target promoters.

The Pharmacological Pivot (Cell Penetration)

Early research relied on transgenic mouse models (Omomyc-ER). However, the transition to a drug (OMO-103) relied on a serendipitous discovery: the Omomycin miniprotein is intrinsically cell-penetrating.

  • Causality: The basic region of the bHLH domain is rich in Arginine and Lysine residues, functionally mimicking Cell-Penetrating Peptides (CPPs) like TAT or Penetratin.

  • Implication: It does not require viral vectors or lipid nanoparticles for entry, a critical factor for in vivo applicability.

Part 3: Experimental Protocols for Validation

Expertise Note: The following protocols are optimized for detecting the displacement of MYC, which is the hallmark of Omomycin activity. Standard blotting for total MYC levels is often insufficient as Omomycin does not always degrade MYC immediately; it inactivates it.

Protocol A: Co-Immunoprecipitation (Co-IP) for Dimer Disruption

Objective: Prove that Omomycin physically disrupts the endogenous MYC-MAX interaction.

Reagents:

  • Lysis Buffer: IP Lysis Buffer (Thermo Scientific) + Protease/Phosphatase Inhibitors.

  • Antibodies: Anti-c-MYC (N-term), Anti-MAX, Anti-Omomycin (or Anti-FLAG if tagged).

  • Beads: Protein G Magnetic Beads.

Workflow:

  • Treatment: Treat cells (e.g., H1975 lung cancer lines) with 10-20 µM Omomycin peptide for 24 hours.

  • Lysis: Harvest cells on ice. Lyse and centrifuge at 14,000 x g for 15 min.

  • Pre-Clear: Incubate lysate with beads for 1 hour to remove non-specific binders.

  • Incubation: Add Anti-MAX antibody (the "Bait") to the supernatant. Rotate overnight at 4°C.

  • Capture: Add magnetic beads; rotate for 2 hours.

  • Wash: Wash 3x with cold lysis buffer (critical to maintain weak interactions, but Omomycin binding is strong).

  • Elution & Blot: Boil in SDS loading buffer.

  • Readout: Western Blot.

    • Positive Control: Untreated lysate (Strong MYC band in MAX IP).

    • Experimental: Omomycin-treated lysate.

    • Success Criteria:Significant reduction of MYC band intensity in the MAX IP lane, accompanied by the appearance of an Omomycin band (if probing for it).

Protocol B: Chromatin Immunoprecipitation (ChIP-qPCR)

Objective: Confirm Omomycin displaces MYC from canonical E-box promoters.

Target Genes: CAD, ODC1, NUCLEOLIN (Classic MYC targets).

Workflow:

  • Crosslinking: Fix cells with 1% Formaldehyde for 10 min. Quench with Glycine.

  • Sonication: Shear chromatin to 200-500 bp fragments. Note: Optimize cycles to prevent over-shearing which destroys epitope recognition.

  • IP: Incubate chromatin with Anti-c-MYC antibody overnight.

  • Wash: Stringent washing (Low salt -> High salt -> LiCl -> TE buffer).

  • Elution/Reverse Crosslink: Elute chromatin, digest Proteinase K (65°C overnight).

  • qPCR: Use primers flanking the E-box of CAD or ODC1.

  • Data Analysis: Calculate % Input.

    • Success Criteria: A >50% reduction in MYC occupancy at the CAD promoter in Omomycin-treated cells compared to vehicle.

Part 4: Data Visualization & Workflow

The following diagram outlines the experimental pipeline required to validate Omomycin efficacy from cell culture to in vivo models.

Validation_Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Functional Readouts cluster_2 Phase 3: In Vivo Confirmation Step1 Cell Treatment (10-25µM Peptide) Step2 Co-IP Assay (Target: MYC-MAX) Step1->Step2 Step3 ChIP-qPCR (Target: E-boxes) Step1->Step3 Step4 Proliferation Assay (Crystal Violet/MTS) Step2->Step4 If Dimer Disrupted Step3->Step4 If Transcription Blocked Step6 Xenograft/GEMM Models Step4->Step6 IC50 < 5µM Step5 Apoptosis Markers (Cleaved PARP/Caspase-3) Step7 Tumor Regression Analysis Step6->Step7

Caption: Step-by-step validation pipeline for Omomycin, moving from mechanistic confirmation (IP/ChIP) to phenotypic readout (Apoptosis/Regression).

Part 5: Summary of Key Quantitative Benchmarks

MetricExperimental AssayExpected Outcome (Omomycin Treatment)
Dimerization Co-IP (MAX pulldown)>80% reduction in MYC co-elution
DNA Binding ChIP-qPCR (CAD promoter)Significant loss of MYC enrichment (% Input drops)
Proliferation MTS / Cell Titer GloIC50 typically 0.5 - 10 µM (Cell line dependent)
Apoptosis Western BlotIncrease in Cleaved PARP / Caspase-3
In Vivo Tumor Volume (Calipers)Stasis or Regression (Not just slowed growth)

References

  • Soucek, L., et al. (1998).[4] "Design and properties of a Myc derivative that efficiently homodimerizes." Oncogene. [Link]

  • Soucek, L., et al. (2008). "Modelling Myc inhibition as a cancer therapy." Nature. [Link]

  • Beaulieu, M.E., et al. (2019). "Intrinsic cell-penetrating properties of the Omomyc mini-protein." Science Translational Medicine. [Link]

  • Massó-Vallés, D., & Soucek, L. (2020). "Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc." Cells. [Link][3][5][6][7][8][9][10][11]

  • Demma, M.J., et al. (2019). "Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene."[6] Molecular and Cellular Biology. [Link]

Sources

Omomycin's Therapeutic Potential: A Technical Guide to Core Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Undruggable Target and the Rise of Omomycin

For decades, the MYC oncogene has been a tantalizing yet elusive target in cancer therapy. Its central role in driving the proliferation, growth, and metabolic reprogramming of cancer cells is undisputed, yet its "undruggable" nature, owing to its lack of a defined enzymatic pocket, has posed a formidable challenge. This guide delves into the core of Omomycin, a first-in-class MYC inhibitor that has successfully completed a Phase I clinical trial, offering a detailed exploration of its mechanism of action, its direct and indirect therapeutic targets, and the experimental frameworks for its evaluation. As a dominant-negative MYC-interfering mini-protein, Omomycin represents a paradigm shift in our ability to therapeutically engage this critical oncoprotein. This document serves as a technical resource for the scientific community, providing insights into the causality behind Omomycin's therapeutic effects and a foundation for future research and development.

The Genesis of Omomycin: A Novel Strategy to Inhibit MYC

The MYC family of transcription factors, comprising c-MYC, N-MYC, and L-MYC, are basic helix-loop-helix leucine zipper (bHLH-LZ) proteins. To exert their transcriptional activity, they must heterodimerize with their obligate partner, MAX (MYC-associated factor X). This MYC-MAX heterodimer then binds to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of target genes, recruiting co-activators and driving the expression of a vast network of genes involved in cell cycle progression, metabolism, and apoptosis.

Omomycin was rationally designed as a dominant-negative inhibitor of MYC. It is a 91-amino acid mini-protein that contains the bHLH-LZ domain of MYC with four specific amino acid substitutions. These modifications allow Omomycin to readily dimerize with MYC, but the resulting Omomycin-MYC heterodimers are incapable of binding to E-box sequences. Consequently, Omomycin effectively sequesters MYC, preventing it from activating its target genes. Furthermore, Omomycin can also homodimerize and, in this form, can bind to MAX, creating inactive complexes. This dual mechanism ensures a robust inhibition of MYC's transcriptional activity.[1]

The clinical formulation of Omomycin, designated OMO-103, has shown a favorable safety profile and preliminary signs of anti-tumor activity in a Phase I clinical trial involving patients with various advanced solid tumors.[2][3][4][5][6] Pharmacokinetic analyses have demonstrated that OMO-103 has a long terminal half-life in plasma (estimated to be >60 hours in mice) and persists in tumor tissue, maintaining its structural integrity for at least 72 hours after administration.[7][8]

Unveiling the Therapeutic Targets: A Multi-faceted Impact on the Cancer Cell

The therapeutic efficacy of Omomycin stems from its ability to modulate the extensive transcriptional network regulated by MYC. By inhibiting MYC's function, Omomycin induces a cascade of downstream effects that ultimately lead to cell cycle arrest, apoptosis, and a reprogramming of cellular metabolism.

Direct Downstream Transcriptional Targets

Transcriptomic analyses of tumor biopsies from patients treated with OMO-103 have confirmed target engagement, revealing a shutdown of bona fide MYC-driven transcriptional signatures.[2][5][6] While a comprehensive, publicly available list of all differentially expressed genes from these clinical studies is not yet fully detailed, preclinical research has identified key categories of MYC target genes that are directly affected by Omomycin.

Key MYC-Regulated Processes Targeted by Omomycin:

  • Cell Cycle Progression: MYC is a master regulator of the cell cycle, driving the expression of cyclins (e.g., Cyclin D1, D2, E1) and cyclin-dependent kinases (CDKs) that are essential for the G1 to S phase transition. Omomycin-mediated inhibition of MYC leads to the downregulation of these critical cell cycle components, resulting in a G1 cell cycle arrest.

  • Apoptosis: The relationship between MYC and apoptosis is complex. While MYC can sensitize cells to apoptotic stimuli, it also promotes survival by upregulating anti-apoptotic factors. Omomycin's impact on apoptosis is context-dependent, but it has been shown to enhance apoptosis in some cancer models, potentially by altering the balance of pro- and anti-apoptotic proteins of the BCL-2 family.

  • Metabolic Reprogramming: Cancer cells exhibit altered metabolism, characterized by increased glycolysis and glutaminolysis, a phenomenon known as the Warburg effect. MYC is a key driver of this metabolic switch, upregulating genes involved in glucose transport (e.g., GLUT1), glycolysis (e.g., HK2, LDHA), and glutamine metabolism (e.g., SLC1A5, GLS). By inhibiting MYC, Omomycin can reverse these metabolic alterations, depriving cancer cells of the necessary building blocks and energy for rapid proliferation.

Indirect Therapeutic Consequences

Beyond the direct transcriptional targets, Omomycin's inhibition of MYC has broader, indirect consequences on the tumor and its microenvironment.

  • Induction of DNA Damage: Recent preclinical studies have shown that Omomycin can shut down the expression of genes involved in the DNA damage response (DDR) in triple-negative breast cancer (TNBC) models. This leads to DDR defects and the accumulation of DNA damage within the cancer cells.[9]

  • Reprogramming of the Tumor Microenvironment: The Phase I trial of OMO-103 indicated modulation of the tumor microenvironment, with changes in immune-related biomarkers.[2] This suggests that MYC inhibition may have immunomodulatory effects, a promising avenue for combination therapies.

Quantifying Efficacy: A Look at the Preclinical and Clinical Data

The development of Omomycin has been supported by a robust body of preclinical and early clinical data demonstrating its potential as a therapeutic agent.

Table 1: Summary of OMO-103 Phase I Clinical Trial Data [2][6]

ParameterFinding
Patient Population 22 patients with advanced solid tumors (including pancreatic, bowel, and non-small cell lung cancers)
Safety and Tolerability Generally well-tolerated, with most adverse events being grade 1 infusion-related reactions.
Pharmacokinetics Non-linear pharmacokinetics with a terminal half-life in serum of approximately 40 hours.
Recommended Phase II Dose 6.48 mg/kg
Preliminary Efficacy Of 19 evaluable patients, 8 achieved stable disease. One patient with pancreatic cancer had a 49% reduction in total tumor volume.
Target Engagement Transcriptomic analysis of tumor biopsies confirmed shutdown of MYC transcriptional signatures.

While specific IC50 values across a wide range of cell lines are not yet consolidated in a single public-facing document, preclinical studies have consistently shown Omomycin's efficacy in the nanomolar to low micromolar range in various cancer cell lines.

Experimental Methodologies for Evaluating Omomycin's Activity

The validation of Omomycin's mechanism of action and the identification of its therapeutic targets have relied on a suite of advanced molecular and cellular biology techniques.

Assessing MYC-MAX Dimerization Inhibition

A key initial step in evaluating MYC inhibitors is to confirm their ability to disrupt the MYC-MAX interaction.

Protocol: Co-Immunoprecipitation (Co-IP) to Assess MYC-MAX Dimerization

  • Cell Culture and Treatment: Culture cancer cells with high MYC expression. Treat cells with Omomycin or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for MYC (or MAX) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against MAX (if MYC was immunoprecipitated) and MYC to confirm the disruption of the MYC-MAX interaction in the Omomycin-treated samples.

Identifying Downstream Transcriptional Targets

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq) are powerful tools to identify the direct and indirect transcriptional targets of Omomycin.

Workflow: Integrated ChIP-seq and RNA-seq Analysis

Caption: Integrated workflow for identifying Omomycin's transcriptional targets.

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against MYC.

  • Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash to remove non-specific DNA.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent MYC binding sites. Compare the peak profiles between Omomycin- and vehicle-treated samples to identify changes in MYC occupancy at gene promoters.

Protocol: RNA Sequencing (RNA-seq)

  • RNA Extraction: Extract total RNA from Omomycin- or vehicle-treated cells.

  • Library Preparation: Deplete ribosomal RNA and construct sequencing libraries from the remaining mRNA.

  • Sequencing: Perform high-throughput sequencing of the RNA-seq libraries.

  • Data Analysis: Align the sequencing reads to a reference transcriptome and quantify gene expression levels. Identify differentially expressed genes between the Omomycin- and vehicle-treated groups.

  • Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify the biological processes and signaling pathways modulated by Omomycin.

Therapeutic Synergies and Future Directions

The unique mechanism of action of Omomycin opens up exciting possibilities for combination therapies.

Combination with PARP Inhibitors

Preclinical studies have demonstrated a powerful synergistic effect when Omomycin is combined with PARP inhibitors (PARPis) in models of triple-negative breast cancer.[9] The rationale for this combination is that Omomycin-induced defects in the DNA damage response render cancer cells more susceptible to the synthetic lethality induced by PARPis. This combination has been shown to be effective even in PARPi-resistant models.[9]

Caption: Synergy between Omomycin and PARP inhibitors.

Potential for Other Combinations

The ability of Omomycin to induce cell cycle arrest and modulate cellular metabolism suggests that it could be combined with a wide range of other anti-cancer agents, including:

  • Chemotherapy: By arresting cells in the G1 phase, Omomycin could sensitize them to chemotherapeutic agents that target cells in the S or M phase.

  • Targeted Therapies: Combining Omomycin with inhibitors of other key signaling pathways (e.g., PI3K/AKT/mTOR) could lead to a more profound and durable anti-tumor response.

  • Immunotherapy: The observed immunomodulatory effects of OMO-103 suggest that combination with immune checkpoint inhibitors could enhance the anti-tumor immune response.[2]

Overcoming Resistance: A Look Ahead

As with any targeted therapy, the potential for acquired resistance to Omomycin is a critical consideration. While specific resistance mechanisms to Omomycin have not yet been extensively characterized, potential avenues of resistance could include:

  • Upregulation of MYC expression: Cancer cells may attempt to overcome Omomycin's inhibitory effects by further increasing the levels of MYC.

  • Mutations in MYC or Omomycin: Mutations that prevent Omomycin from binding to MYC could confer resistance.

  • Activation of bypass pathways: Cancer cells may activate alternative signaling pathways to compensate for the loss of MYC-driven transcription.

Understanding these potential resistance mechanisms will be crucial for the long-term clinical success of Omomycin and for the development of next-generation MYC inhibitors.

Conclusion

Omomycin represents a landmark achievement in the quest to drug the "undruggable" MYC oncoprotein. Its unique mechanism of action, favorable safety profile, and promising preliminary clinical activity have generated significant excitement in the oncology community. This technical guide has provided an in-depth overview of Omomycin's core therapeutic targets and the experimental frameworks used to elucidate its function. As Omomycin progresses through further clinical development, a deeper understanding of its complex interplay with the cancer cell's transcriptional and metabolic networks will be essential for optimizing its therapeutic potential and for designing rational combination strategies to improve patient outcomes.

References

  • Beaulieu, M.-E., Martínez-Martín, S., et al. (2023). Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue. International Journal of Molecular Sciences, 24(3), 2565. [Link]

  • Garralda, E., Beaulieu, M. E., Moreno, V., et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. Nature Medicine. [Link]

  • Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial. (2022). Vall d'Hebron Institute of Oncology (VHIO). [Link]

  • The MYC Inhibitor, OMO-103, Demonstrates Safety and Preliminary Activity. (2024). Cancer Discovery. [Link]

  • First MYC inhibitor to demonstrate safety and anti-tumour activity in a phase I first-in-human clinical trial. (2024). ecancer. [Link]

  • MYC targeting by omomyc synergizes with PARP inhibition and potentiates antitumour response in preclinical models of triple-negative breast cancer. (2025). ecancer. [Link]

  • Results of pharmacokinetic analysis show Omomyc mini-protein maintains its structural integrity in tumor tissue for at least 72 hours following administration. (2023). Vall d'Hebron Institute of Oncology (VHIO). [Link]

  • Safety and Preliminary Signs of Activity of OMO-103, a MYC Inhibitor, in Allcomers Solid Tumours. (2024). European Society for Medical Oncology (ESMO). [Link]

  • Patients that clinically benefited from OMO-103 showed low baseline... (n.d.). ResearchGate. [Link]

  • Massó-Vallés, D., Soucek, L. (2020). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine, 12(535). [Link]

Sources

Deconstructing Omomycin's Molecular Labyrinth: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Sisyphean Task of Drugging a "Ghost" Target and the Dawn of the Omomycin Era

For decades, the c-MYC oncoprotein has remained one of the most coveted yet elusive targets in oncology. Its role as a master transcriptional regulator, orchestrating cellular proliferation, metabolism, and apoptosis, is unequivocally linked to the pathogenesis of a vast spectrum of human cancers. The very nature of MYC—a transcription factor lacking a defined enzymatic pocket—has rendered it "undruggable" by conventional small-molecule inhibitors. This has necessitated a paradigm shift in therapeutic strategies, moving beyond direct inhibition to the disruption of its critical protein-protein interactions.

Enter Omomycin (OmoMYC), a dominant-negative MYC variant that has emerged as a clinical frontrunner in this new era of MYC-targeted therapies. Structurally, Omomycin is a synthetic bHLH-LZ (basic Helix-Loop-Helix Leucine Zipper) domain of MYC, engineered with four amino acid substitutions that confer upon it a superior binding affinity for MAX, the obligate heterodimerization partner of MYC. By outcompeting endogenous MYC for MAX binding, Omomycin effectively dismantles the oncogenic MYC-MAX complex, preventing its association with DNA and subsequent transactivation of target genes. This in-depth technical guide provides a comprehensive exploration of the molecular interactions of Omomycin, offering researchers and drug development professionals a granular understanding of its mechanism of action and the experimental workflows to rigorously characterize it.

The Central Axis of Inhibition: Competitive Disruption of the MYC-MAX-DNA Axis

The therapeutic efficacy of Omomycin hinges on its ability to competitively inhibit the formation of the functional MYC-MAX heterodimer and its subsequent binding to E-box DNA sequences (CACGTG). This multifaceted disruption is the cornerstone of its anti-cancer activity.

Visualizing the Molecular Tug-of-War

cluster_0 Normal Oncogenic State cluster_1 Omomycin Intervention MYC Endogenous c-MYC MAX MAX MYC->MAX Dimerization Ebox E-box DNA Sequence (CACGTG) MYC->Ebox Binds to MAX->Ebox Binds to MAX->Ebox Forms Inactive Complex on DNA Omomycin Omomycin Omomycin->MYC Omomycin->MAX High-Affinity Dimerization Omomycin->Ebox Forms Inactive Complex on DNA Transcription Oncogenic Gene Transcription Ebox->Transcription Initiates NoTranscription Transcriptional Repression Ebox->NoTranscription Blocks MYC Binding

Figure 1: The competitive inhibition of MYC by Omomycin, highlighting the formation of inactive Omomycin-MAX heterodimers and the sequestration of both MYC and MAX.

A Multi-pronged Molecular Assault: Key Interactions and Their Ramifications
Interacting PartnerRole in MYC-Driven OncogenesisConsequence of Omomycin InteractionDownstream Effect
MAX Obligatory partner for MYC's DNA binding and transcriptional activity.Omomycin exhibits a significantly higher binding affinity for MAX, effectively sequestering it from endogenous MYC.Formation of transcriptionally inactive Omomycin-MAX heterodimers.
DNA (E-box sequences) The MYC-MAX heterodimer binds to E-box sequences in the promoter regions of target genes, driving their expression.Omomycin-MAX heterodimers and Omomycin homodimers can bind to E-boxes but are transcriptionally inert, thus acting as competitive inhibitors of MYC-MAX binding.[1][2][3]Prevention of MYC-mediated transactivation of oncogenes.
c-MYC The primary oncogenic driver.Omomycin can directly bind to MYC, forming inactive heterodimers.Further depletion of the pool of functional, DNA-binding competent MYC.
Miz-1 A transcriptional co-factor that mediates MYC-dependent gene repression.Omomycin retains the ability to interact with Miz-1.[4][5]Preservation of MYC-mediated transrepression, potentially contributing to a tumor-suppressive switch.

Quantitative Characterization of Omomycin's Molecular Interactions

A thorough understanding of Omomycin's mechanism requires a quantitative assessment of its binding affinities and cellular efficacy.

ParameterReported Value(s)Significance and Context
Dissociation Constant (Kd) for Omomycin-E-box DNA ~22 nM[1]Demonstrates high-affinity binding of Omomycin to the canonical MYC DNA target sequence, supporting its role as a direct competitive inhibitor at the chromatin level.
IC50 for Cell Proliferation ~400 nM (Ramos lymphoma cells)[1]Indicates potent anti-proliferative activity in MYC-driven cancer cell lines.
2-3 µM (HCT116 colon cancer cells)[1]
6.2-13.6 µM (Non-small cell lung cancer lines)
EC50 for Cell Proliferation 0.4-1.1 µM (MYC-translocated lymphoma lines)[1]Reinforces the potent and selective efficacy of Omomycin in cancers with high MYC expression.

Experimental Workflows for Elucidating Omomycin's Molecular Interactions

The following detailed protocols provide a robust framework for researchers to investigate the molecular interactions of Omomycin.

Co-Immunoprecipitation (Co-IP) to Validate Omomycin-MAX/MYC Interactions

Objective: To qualitatively and semi-quantitatively assess the in-cell interaction between Omomycin and its binding partners, MAX and MYC, and to demonstrate the disruption of the endogenous MYC-MAX interaction.

Protocol:

  • Cell Culture and Transfection:

    • Culture a relevant cancer cell line with high endogenous MYC expression (e.g., HCT116, Ramos).

    • Transfect cells with a mammalian expression vector encoding for FLAG-tagged Omomycin. As a negative control, use an empty vector or a vector expressing an irrelevant FLAG-tagged protein.

  • Cell Lysis:

    • After 24-48 hours of expression, harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Incubate the pre-cleared lysate with anti-FLAG antibody-conjugated agarose beads overnight at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with the lysis buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the bound proteins by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against MAX and MYC.

    • Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Causality and Self-Validation: A strong band for MAX in the FLAG-Omomycin IP lane, with a corresponding decrease in the amount of MYC co-immunoprecipitated with MAX in Omomycin-expressing cells compared to controls, provides direct evidence of Omomycin's mechanism of action.

Visualizing the Co-IP Workflow

Start Start: Cells expressing FLAG-Omomycin Lysis Cell Lysis (Non-denaturing) Start->Lysis IP Immunoprecipitation with anti-FLAG beads Lysis->IP Wash Wash Beads (3x with lysis buffer) IP->Wash Elute Elution (SDS-PAGE buffer) Wash->Elute WB Western Blot (Probe for MAX & MYC) Elute->WB Result Result: Confirm Omomycin-MAX Interaction & MYC-MAX Disruption WB->Result

Figure 2: A streamlined workflow for the co-immunoprecipitation of FLAG-tagged Omomycin and its interacting partners.

Chromatin Immunoprecipitation (ChIP) to Demonstrate Displacement of MYC from Target Promoters

Objective: To provide direct evidence that Omomycin displaces endogenous MYC from the promoter regions of its target genes in living cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., A549, H1299) to ~80% confluency.

    • Treat cells with Omomycin at a predetermined effective concentration for 24-72 hours. Include a vehicle-treated control.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 0.125 M.

  • Chromatin Preparation:

    • Harvest and lyse the cells.

    • Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.

  • Immunoprecipitation:

    • Incubate the sheared chromatin overnight at 4°C with an antibody specific for c-MYC. Include a non-specific IgG control.

  • Immune Complex Capture and Washing:

    • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

    • Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers designed to amplify the E-box-containing promoter regions of known MYC target genes (e.g., NCL, NPM1, CCND1).

    • Analyze the data using the percent input method.

Causality and Self-Validation: A significant reduction in the amount of MYC-bound DNA at target promoters in Omomycin-treated cells compared to vehicle-treated cells, with no enrichment in the IgG control, validates Omomycin's ability to displace MYC from chromatin.

Dual-Luciferase Reporter Assay to Quantify Inhibition of MYC-Dependent Transcription

Objective: To quantitatively measure the inhibitory effect of Omomycin on the transcriptional activity of MYC.

Protocol:

  • Plasmid Constructs:

    • MYC-Reporter: A firefly luciferase reporter plasmid containing a minimal promoter and tandem repeats of the E-box sequence.

    • Effector: Expression plasmids for c-MYC and MAX.

    • Inhibitor: An expression plasmid for Omomycin.

    • Internal Control: A Renilla luciferase reporter plasmid driven by a constitutive promoter (e.g., CMV or SV40) for normalization of transfection efficiency.

  • Transfection:

    • Co-transfect cells (e.g., HEK293T) with the MYC-reporter, effector plasmids (MYC and MAX), and either the Omomycin expression plasmid or an empty vector control. Also include the Renilla luciferase control plasmid in all transfections.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for differences in cell number and transfection efficiency.

    • Compare the normalized luciferase activity in Omomycin-expressing cells to that of the control cells.

Causality and Self-Validation: A dose-dependent decrease in normalized firefly luciferase activity in the presence of Omomycin provides a quantitative measure of its ability to inhibit MYC-driven transcription.

The Structural Underpinnings of Omomycin's Enhanced Affinity

The enhanced stability and binding affinity of Omomycin for MAX are attributed to four key amino acid substitutions within the bHLH-LZ domain. These substitutions optimize the hydrophobic and electrostatic interactions within the coiled-coil interface of the Omomycin-MAX heterodimer, giving it a thermodynamic advantage over the endogenous MYC-MAX interaction. The crystal structure of the Omomycin homodimer (PDB: 5I50) provides insights into its stable dimeric state, which is crucial for its DNA-binding and competitive inhibitory functions.

Impact on the MYC Transcriptome: A Global Reprogramming

Omomycin's inhibition of MYC-MAX function leads to a profound and widespread reprogramming of the cellular transcriptome. Microarray and RNA-sequencing analyses have revealed the downregulation of a multitude of canonical MYC target genes involved in:

  • Cell Cycle Progression: CCND1, CDK4, E2F1

  • Metabolism: LDHA, SLC2A1

  • Ribosome Biogenesis: NCL, NPM1

  • Nucleotide Synthesis: CAD[6]

Conversely, Omomycin treatment can lead to the upregulation of genes that are typically repressed by MYC, such as the cell cycle inhibitor CDKN1A (p21). This global shift in gene expression underlies Omomycin's potent anti-proliferative and pro-apoptotic effects.

Conclusion: From an "Undruggable" Target to a Clinical Reality

Omomycin represents a landmark achievement in the field of cancer therapeutics, demonstrating that even the most challenging oncoproteins can be targeted through innovative and well-characterized molecular strategies. Its mechanism, centered on the high-affinity disruption of the MYC-MAX interaction and subsequent inhibition of MYC-driven transcription, has been rigorously validated through a battery of biochemical, cellular, and in vivo studies. The experimental workflows detailed in this guide provide a robust foundation for researchers to further dissect the intricate molecular interactions of Omomycin and to explore its therapeutic potential in diverse cancer contexts. The journey of Omomycin from a conceptual dominant-negative inhibitor to a promising clinical candidate offers a beacon of hope in the ongoing battle against MYC-driven malignancies.

References

  • Beaulieu, M. E., Jauset, T., Massó-Vallés, D., Martínez-Martín, S., Rahl, P., Malta, T. M., ... & Soucek, L. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine, 11(487), eaar5012. [Link]

  • D'Alesio, C., Sesti, A., Zoppoli, P., & Amati, B. (2011). The action mechanism of the Myc inhibitor termed Omomyc may give clues on how to target Myc for cancer therapy. PloS one, 6(7), e22284. [Link]

  • Demir, Ö., Kervin, T. A., & Amaro, R. E. (2016). Crystal structures of the apo form of the c-MYC: MAX bHLHZip complex reveal a helical basic region in the absence of DNA. Biochemistry, 55(30), 4235–4243. [Link]

  • Fletcher, S., & Prochownik, E. V. (2015). Structural and biophysical insights into the function of the intrinsically disordered Myc oncoprotein. International journal of molecular sciences, 16(5), 10882–10914. [Link]

  • Massó-Vallés, D., & Soucek, L. (2020). Blocking Myc to treat cancer: reflecting on two decades of Omomyc. Cancers, 12(4), 883. [Link]

  • Stallaert, W., Ravez, S., & Concin, N. (2020). Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc. Molecular & Cellular Oncology, 7(1), 1681907. [Link]

  • BPS Bioscience. (n.d.). Myc Reporter Kit (Myc signaling pathway). Retrieved from [Link]

  • Jung, L. A., Gebregiworgis, T., Lee, J. S., Nadeem, Z., Sun, D., Ficarro, S. B., ... & Hahn, W. C. (2019). Omomyc reveals new mechanisms to inhibit the MYC oncogene. mBio, 10(6), e02402-19. [Link]

  • Savino, M., Annibali, D., Carucci, N., Favuzzi, E., Cole, M. D., & Nasi, S. (2011). The action mechanism of the Myc inhibitor termed Omomyc may give clues on how to target Myc for cancer therapy. PLoS One, 6(7), e22284. [Link]

  • Soucek, L., Whitfield, J. R., Sodir, N. M., Massó-Vallés, D., Serrano, E., Karnezis, A. N., ... & Evan, G. I. (2013). Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice. Genes & development, 27(5), 504–513. [Link]

  • Stine, Z. E., Walton, Z. E., Altman, B. J., Hsieh, A. L., & Dang, C. V. (2015). MYC, metabolism, and cancer. Cancer discovery, 5(10), 1024–1039. [Link]

  • Wang, X., Wang, J., & Li, Q. (2019). MYC-repressed lncRNAs in cancer. Genes & Diseases, 6(3), 217–226. [Link]

  • Whitfield, J. R., & Soucek, L. (2012). Tumor microenvironment: becoming a MYC-chore. Cell cycle, 11(16), 2977–2978. [Link]

  • Zeller, K. I., Jegga, A. G., Aronow, B. J., O'Donnell, K. A., & Dang, C. V. (2003). An integrated database of genes responsive to the Myc oncogenic transcription factor: estimation of the Myc transcriptional network. Genome biology, 4(10), R69. [Link]

  • Barrilleaux, B. L., Cotterman, R., & Knoepfler, P. S. (2013). Chromatin immunoprecipitation assays for Myc and N-Myc. In Methods in molecular biology (Vol. 1012, pp. 117–133). Humana Press. [Link]

  • Ciavardelli, D., D'Orazio, A., Tavano, F., & Di Sebastiano, P. (2014). Omomyc, a new Myc inhibitor, in the treatment of pancreatic cancer. Journal of the pancreas, 15(4), 323–326. [Link]

Sources

Methodological & Application

Omomycin (OMO-103): A Comprehensive Guide to Dosage and Administration for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the investigational MYC inhibitor Omomycin (also known as OMO-103), with a focus on practical application notes and protocols for preclinical research. As a Senior Application Scientist, this guide synthesizes publicly available data from preclinical studies and the initial phases of clinical trials to provide a scientifically grounded framework for researchers exploring the therapeutic potential of this novel agent.

Introduction: Targeting the "Undruggable" MYC Oncogene

The MYC family of transcription factors (comprising c-MYC, N-MYC, and L-MYC) are master regulators of a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1] Their deregulation is a hallmark of a majority of human cancers, making them one of the most sought-after targets in oncology.[2][3] However, the intrinsically disordered nature of the MYC protein and its location within the cell nucleus have rendered it a notoriously "undruggable" target for conventional small molecule inhibitors.[4]

Omomycin represents a paradigm shift in the pursuit of MYC inhibition.[5] It is a 91-amino acid mini-protein designed as a dominant-negative form of MYC.[4] Developed by the Vall d'Hebron Institute of Oncology (VHIO) and the spin-off company Peptomyc S.L., Omomycin has demonstrated the ability to penetrate cells, enter the nucleus, and effectively disrupt MYC's oncogenic activity.[1][6] The first Omomycin-based therapeutic, OMO-103, has successfully completed a Phase I clinical trial, demonstrating a manageable safety profile and promising signs of anti-tumor activity in patients with advanced solid tumors.[2][7][8]

Mechanism of Action

Omomycin exerts its anti-cancer effects through a multi-pronged attack on the MYC signaling axis. It is designed to homodimerize and also to form heterodimers with MYC's obligate binding partner, MAX. These Omomycin-containing dimers can occupy the same DNA binding sites (E-boxes) as functional MYC-MAX heterodimers, but they are transcriptionally inert. Furthermore, Omomycin can directly bind to MYC, preventing it from associating with MAX.[4] The net result is a comprehensive shutdown of the MYC-driven transcriptional program that fuels tumor growth and survival.[7] This mechanism is depicted in the signaling pathway diagram below.

cluster_nucleus Cell Nucleus MYC MYC MYC_MAX MYC-MAX Heterodimer MYC->MYC_MAX Dimerization Omo_MYC Omomycin-MYC Heterodimer (Inactive) MYC->Omo_MYC MAX MAX MAX->MYC_MAX Omo_MAX Omomycin-MAX Heterodimer (Inactive) MAX->Omo_MAX Omomycin Omomycin (OMO-103) Omomycin->Omo_MAX Dimerization Omomycin->Omo_MYC Dimerization Omo_Omo Omomycin Homodimer (Inactive) Omomycin->Omo_Omo Homodimerization E_box E-box (Target Gene Promoters) MYC_MAX->E_box Binds Transcription Oncogenic Transcription E_box->Transcription Initiates Omo_MAX->E_box Blocks MYC-MAX Binding Omo_MYC->E_box Blocks MYC-MAX Binding Omo_Omo->E_box Blocks MYC-MAX Binding Omomycin_ext Omomycin Administration (e.g., Intravenous) Omomycin_ext->Omomycin Cell Penetration Cell_membrane Cell Membrane

Caption: Omomycin's Mechanism of Action in the Cell Nucleus.

Handling, Reconstitution, and Storage of Lyophilized Omomycin

As a peptide-based therapeutic, proper handling and storage of Omomycin are critical to maintaining its structural integrity and biological activity. Omomycin is typically supplied as a lyophilized (freeze-dried) powder.

Storage of Lyophilized Peptide
  • Long-term storage: For optimal stability, store lyophilized Omomycin at -20°C or -80°C in a desiccated environment.[9] Under these conditions, the peptide can be stable for several years.

  • Short-term storage: For short periods, lyophilized Omomycin can be stored at 4°C.

  • Before use: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can compromise the stability of the peptide.[10]

Reconstitution Protocol

The following protocol is based on best practices for peptide reconstitution and may require optimization.[3][10][11]

  • Preparation: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Solvent Selection: For in vitro studies, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) at pH 7.4 is recommended for initial reconstitution.[3] For in vivo studies, sterile PBS or another biocompatible buffer should be used.

  • Reconstitution:

    • Gently add the desired volume of solvent down the side of the vial.

    • To prepare a stock solution, a concentration of 1 mg/mL is often a good starting point.[3]

    • Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation.

    • If solubility is an issue, sonication in a water bath for short periods may be helpful.[11]

Storage of Reconstituted Omomycin
  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted Omomycin into single-use volumes in low-protein-binding polypropylene tubes.

  • Storage of Aliquots:

    • For short-term storage (up to one week), aliquots can be stored at 4°C.

    • For long-term storage, aliquots should be stored at -20°C or -80°C.[9]

  • Stability: Preclinical studies have shown that Omomycin maintains its structural integrity in tumor tissue for at least 72 hours after administration.[12][13]

In Vitro Application Protocols

In vitro studies are essential for determining the dose-response relationship of Omomycin in specific cancer cell lines and for elucidating its effects on cellular pathways.

Cell Line Selection

The choice of cell lines is critical for meaningful in vitro experiments. It is recommended to use cell lines with well-characterized MYC dependency. Examples include:

  • Lung Cancer: A549 and H1975 cell lines have been used in preclinical studies of Omomycin.[1]

  • Colon Cancer: HCT116 cells are known to be sensitive to Omomycin.[11]

  • Lymphoma: Ramos lymphoma cells, which have a MYC translocation, are highly sensitive to Omomycin.[11]

  • Breast Cancer: Cell lines representing triple-negative breast cancer have been shown to be responsive.[7]

It is advisable to include both MYC-dependent and MYC-independent cell lines to demonstrate the specificity of Omomycin's effects.

Cell Viability Assay (MTS/MTT Protocol)

Cell viability assays are used to determine the concentration of Omomycin that inhibits cell proliferation (IC50). The MTS and MTT assays are colorimetric assays that measure the metabolic activity of viable cells.[2][14]

start Start seed_cells Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_omomycin Add serial dilutions of Omomycin incubate_24h->add_omomycin incubate_72h Incubate for 72 hours add_omomycin->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_1_4h Incubate for 1-4 hours add_mts->incubate_1_4h read_absorbance Read absorbance at 490 nm incubate_1_4h->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for an MTS-based Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Omomycin Treatment: Prepare serial dilutions of Omomycin in culture medium and add them to the wells. In preclinical studies, IC50 values for Omomycin in non-small cell lung cancer cell lines ranged from 6.2 to 13.6 µM.[7] A concentration range of 0.1 µM to 50 µM is a reasonable starting point.

  • Incubation with Omomycin: Incubate the cells with Omomycin for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[2][14]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of MYC Protein Levels

Western blotting is a key technique to confirm that Omomycin is engaging its target and leading to a downstream effect on MYC protein levels.[11]

Protocol:

  • Cell Treatment: Treat cells with Omomycin at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10) overnight at 4°C.[16] A typical dilution for anti-c-MYC antibodies is 1:1000.[17] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Application Protocols

In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and safety of Omomycin in a whole-organism context.

Animal Model Selection

The choice of animal model is dependent on the research question.

  • Xenograft Models: Immunocompromised mice (e.g., nude or NSG mice) are commonly used for subcutaneous or orthotopic implantation of human cancer cell lines.[7] These models are useful for assessing the direct anti-tumor activity of Omomycin.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop MYC-driven tumors (e.g., in the lung or pancreas) provide a more physiologically relevant context to study the effects of Omomycin on tumor initiation and progression.[18]

  • Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into mice, are considered to better recapitulate the heterogeneity of human cancers.[17]

Administration Routes and Dosage

The primary route of administration for Omomycin in both preclinical and clinical studies has been intravenous (IV) infusion.[7][19] Intraperitoneal (IP) and intranasal administrations have also been reported in preclinical settings.[7]

start Start tumor_inoculation Tumor Cell Inoculation (e.g., subcutaneous) start->tumor_inoculation tumor_growth Allow tumors to reach a palpable size tumor_inoculation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer Omomycin or vehicle (e.g., IV, IP) randomization->treatment monitoring Monitor tumor growth, body weight, and health treatment->monitoring monitoring->treatment Repeated dosing schedule endpoint Endpoint analysis (e.g., tumor volume, survival) monitoring->endpoint end End endpoint->end

Caption: General Workflow for an In Vivo Efficacy Study.

Intravenous (IV) Injection Protocol (Tail Vein):

  • Preparation of Injection Solution: Dilute the reconstituted Omomycin stock solution in a sterile, biocompatible vehicle such as sterile PBS to the final desired concentration.

  • Animal Restraint: Properly restrain the mouse, for example, using a commercial restrainer. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, inject the Omomycin solution slowly into one of the lateral tail veins. The injection volume should not exceed 10 mL/kg.

  • Monitoring: Monitor the mouse for any signs of distress during and after the injection.

Intraperitoneal (IP) Injection Protocol:

  • Preparation of Injection Solution: Prepare the Omomycin solution as for IV injection.

  • Animal Restraint: Manually restrain the mouse, exposing the abdomen.

  • Injection: Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle. Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution. The injection volume should not exceed 10 mL/kg.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Dosage Guidelines from Preclinical and Clinical Studies

The following table summarizes reported dosages of Omomycin (OMO-103) in various studies. These should be considered as starting points for designing new experiments.

Study TypeModel/Patient PopulationRoute of AdministrationDosageDosing ScheduleReference
Preclinical Lung Adenocarcinoma Mouse ModelIntranasal2.37 mg/kgThree times per week[7]
Preclinical H1975 Xenograft Mouse ModelIntravenous60 mg/kgFour times per week[7]
Phase I Clinical Advanced Solid TumorsIntravenous Infusion0.48 - 9.72 mg/kgOnce weekly[7][10]
Phase II Recommended Advanced Solid TumorsIntravenous Infusion6.48 mg/kgOnce weekly[7][8]

Conclusion

Omomycin (OMO-103) represents a promising new frontier in the quest to therapeutically target MYC. The successful completion of its Phase I clinical trial has provided valuable insights into its safety profile and preliminary efficacy. For researchers in the field of oncology and drug development, the protocols and guidelines outlined in this document provide a foundational framework for conducting robust preclinical investigations into the potential of this novel MYC inhibitor. As with any investigational agent, careful experimental design, optimization of protocols, and adherence to ethical guidelines for animal research are paramount for generating high-quality, reproducible data.

References

  • Mirage News. (2022, October 26). Results revealed from phase I clinical trial of first drug to successfully inhibit MYC gene, which drives many common cancers. [Link]

  • Vall d'Hebron Institute of Oncology. (2022, October 26). Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial. [Link]

  • Vall d'Hebron Institute of Oncology. (2022, October 26). Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial. [Link]

  • ClinicalTrials.gov. (n.d.). Phase 1/2 Study to Evaluate Safety, PK and Efficacy of the MYC-Inhibitor OMO-103 in Solid Tumours. Retrieved from [Link]

  • Pure Tides Therapy. (2024, January 9). Best Practices for Reconstituting and Storing Research Peptides. [Link]

  • Peptomyc. (2025, January 16). Peptomyc announces the beginning of a Phase 2 clinical trial of OMO-103 in advanced osteosarcoma. [Link]

  • CancerTools.org. (2023, September 4). Targeting the difficult-to-drug protein - MYC. [Link]

  • Prochownik, E. V., et al. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. mBio, 10(5), e02357-19. [Link]

  • Beaulieu, M. E., et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine, 11(484), eaar5012. [Link]

  • Prochownik, E. V., & Vogt, P. K. (2010). Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules. Methods in molecular biology (Clifton, N.J.), 638, 177–190. [Link]

  • Vall d'Hebron Institute of Oncology. (2023, February 13). Results of pharmacokinetic analysis show Omomyc mini-protein maintains its structural integrity in tumor tissue for at least 72 hours following administration. [Link]

  • Soucek, L. (2024, February 6). Omomyc is finally in the clinic. What a journey! Springer Nature Research Communities. [Link]

  • Beaulieu, M. E., et al. (2023). Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue. Cancers, 15(3), 826. [Link]

  • Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). (2024, February 4). [Link]

  • Ellwood-Yen, K., et al. (2011). Characterization of novel cell lines derived from a MYC-driven murine model of lethal metastatic adenocarcinoma of the prostate. The Prostate, 71(14), 1559–1573. [Link]

  • Garralda, E., et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. Nature Medicine, 30(2), 438–447. [Link]

  • Massó-Vallés, D. (2020). Inhibiting Myc in cancer using Omomyc. From defining the fundamental mechanism of action to its pharmacological application [Doctoral dissertation, Universitat Autònoma de Barcelona]. [Link]

  • ResearchGate. (2024, August 9). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]

  • Google Patents. (n.d.). Stable pharmaceutical formulation for intravenous or intramuscular administration of active peptide compounds.
  • GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]

  • Soucek, L., et al. (2011). The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy. PLoS ONE, 6(7), e22284. [Link]

  • Vall d'Hebron Institute of Oncology. (2025, January 16). The drug OMO-103, developed by Peptomyc, will be tested as a therapy for patients with advanced osteosarcoma. [Link]

  • Bio-Rad Laboratories. (2022, January 5). Quick Tips: How to Optimize Primary Antibody Concentration and Incubation for Western Blots [Video]. YouTube. [Link]

  • Otvos, L. (2014). Current challenges in peptide-based drug discovery. Frontiers in Chemistry, 2, 62. [Link]

  • Zhang, H., et al. (2023). A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. Pharmaceutics, 15(12), 2735. [Link]

  • Massó-Vallés, D., & Soucek, L. (2020). Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc. Cells, 9(4), 883. [Link]

  • EurekAlert!. (2024, February 6). First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial. [Link]

  • Park, K. (2024). USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. Journal of Controlled Release, 362, 392-404. [Link]

  • ResearchGate. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?[Link]

  • CancerTools.org. (2023, September 4). Targeting the difficult-to-drug protein - MYC. [Link]

  • Lau, Y. L., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Polymers, 14(20), 4430. [Link]

  • Osteosarcoma Institute. (n.d.). Osteosarcoma Clinical Trial: OMO-103 Takes Aim at 'Undruggable' Target. Retrieved from [Link]

Sources

Quantifying the "Undruggable": Advanced Protocols for Measuring Omomycin Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

MYC has long been considered an "undruggable" target due to its lack of defined ligand-binding pockets and its disordered structure. Omomycin , a dominant-negative mini-protein derived from the b-HLH-LZ domain of MYC, overcomes this by mimicking MYC’s dimerization interface. It forms thermally stable heterodimers with MAX and homodimers with itself, effectively displacing endogenous MYC from E-box DNA elements.

Measuring Omomycin activity requires a departure from standard small-molecule inhibition assays. We are not measuring enzymatic inhibition (IC50) but rather protein interference and chromatin displacement . This guide outlines the three pillars of Omomycin validation: Target Engagement (Proximity Ligation Assay), Chromatin Occupancy (Competitive ChIP), and Transcriptional Suppression (Gene Signatures).

Part 1: Mechanism of Action & Experimental Logic

To design valid experiments, one must understand that Omomycin acts as a "molecular sponge" and a "chromatin blocker."

The Omomycin Interactome

Unlike small molecules, Omomycin works through steric competition.

  • Sequestration: It binds MAX, preventing MYC:MAX formation.

  • Displacement: Omomycin:MAX dimers bind DNA but are transcriptionally inert.[1]

  • Homodimerization: Omomycin:Omomycin dimers occupy E-boxes, blocking access.

Omomycin_Mechanism MYC Endogenous MYC Complex_WT MYC:MAX Heterodimer (Oncogenic) MYC->Complex_WT Native Pairing MAX Endogenous MAX MAX->Complex_WT Complex_Inert Omomycin:MAX Heterodimer (Transcriptionally Inert) MAX->Complex_Inert OMO Omomycin (Peptide) OMO->Complex_Inert High Affinity Complex_Blocker Omomycin:Omomycin Homodimer (E-box Blocker) OMO->Complex_Blocker Excess OMO DNA E-Box DNA Binding (Canonical Promoters) Complex_WT->DNA Complex_Inert->DNA Displaces MYC Complex_Blocker->DNA Occupies Site Transcription Transcriptional Activation (Proliferation) DNA->Transcription Promotes Repression Transcriptional Repression (Apoptosis/Stasis) DNA->Repression In presence of OMO

Figure 1: Omomycin rewires the MYC network by sequestering MAX and physically blocking DNA binding sites, switching the cell from a proliferative to a repressive state.

Part 2: Target Engagement via In Situ Proximity Ligation Assay (PLA)

Standard Co-Immunoprecipitation (Co-IP) can be challenging with Omomycin due to its small size (90 aa) and the potential for complex dissociation during lysis. In Situ PLA is the superior method for validating Omomycin activity because it detects the Omomycin:MAX interaction directly within the nucleus of intact cells.

Principle

PLA utilizes two primary antibodies (one for Omomycin, one for MAX) raised in different species. Secondary antibodies attached to oligonucleotides generate a rolling-circle amplification signal only if the two proteins are within <40 nm.

Protocol: Omomycin:MAX Dimerization PLA

Reagents:

  • Primary Ab 1: Anti-MAX (Rabbit monoclonal).

  • Primary Ab 2: Anti-Omomycin (or Anti-FLAG if using FLAG-Omomycin) (Mouse monoclonal).

  • Kit: Duolink® In Situ Red Starter Kit Mouse/Rabbit (Sigma/Merck).

  • Cells: HCT116 or HeLa (MYC-driven lines).

Step-by-Step Workflow:

  • Seeding & Treatment:

    • Seed cells on glass coverslips (15,000 cells/well).

    • Treat with Omomycin peptide (e.g., 10-20 µM) or transfect with Omomycin plasmid. Incubate 24 hours.

    • Control: Untreated cells (Negative for interaction) or Mutant-Omomycin (cannot dimerize).

  • Fixation & Permeabilization:

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

  • Blocking:

    • Add Duolink Blocking Solution (1 drop) for 60 min at 37°C in a humidity chamber.

  • Primary Antibody Incubation:

    • Dilute Anti-MAX (1:100) and Anti-FLAG (1:100) in Duolink Antibody Diluent.

    • Incubate overnight at 4°C.

  • Probe Incubation (PLUS/MINUS):

    • Wash 2x 5 min in Wash Buffer A.

    • Add PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS). Incubate 1h at 37°C.

  • Ligation & Amplification:

    • Ligation: Add Ligase (1:40) in Ligation buffer. Incubate 30 min at 37°C. (This circularizes the DNA if probes are proximal).[2]

    • Amplification: Add Polymerase (1:80) in Amplification buffer (Red). Incubate 100 min at 37°C. (Rolling circle amplification incorporates fluorophores).

  • Imaging:

    • Mount with DAPI.

    • Visualize using Confocal Microscopy (Ex 594 nm).

    • Readout: Red puncta in the nucleus indicate individual Omomycin:MAX heterodimers.

Data Interpretation:

Condition PLA Signal (Red Dots/Nucleus) Interpretation
Vehicle Control < 2 Background noise.
Omomycin WT > 50 (High Density) Successful nuclear entry and MAX engagement.

| Omomycin Mutant | < 5 | Specificity control; mutant fails to dimerize. |

Part 3: Chromatin Occupancy via Competitive ChIP-qPCR

The "Gold Standard" for Omomycin efficacy is proving it displaces endogenous MYC from chromatin. You should observe a decrease in MYC signal and an increase in Omomycin signal at canonical E-boxes.

Protocol: The Displacement Assay

Target Loci:

  • Positive Controls (MYC Targets):NCL (Nucleolin), ODC1 , CAD .

  • Negative Control (Gene Desert):Chr8:128Mb (region with no E-boxes).

Workflow:

  • Crosslinking:

    • Treat cells with Omomycin (24h).

    • Crosslink with 1% Formaldehyde for 10 min. Quench with 0.125 M Glycine.

  • Chromatin Preparation:

    • Lyse nuclei and sonicate chromatin to 200–500 bp fragments.

    • Critical: Validate fragment size on an agarose gel before IP.

  • Immunoprecipitation (The Competition):

    • Split chromatin into two arms:

      • Arm A: IP with Anti-c-MYC (N-262 or equivalent validated ChIP grade).

      • Arm B: IP with Anti-FLAG (for Omomycin) or Anti-Omomycin.

    • Incubate overnight at 4°C with magnetic protein A/G beads.

  • Washing & Elution:

    • Wash with Low Salt, High Salt, LiCl, and TE buffers (stringent washing is key).

    • Elute and reverse crosslinks (65°C overnight).

  • qPCR Quantification:

    • Purify DNA (column cleanup).

    • Perform qPCR using primers for NCL promoter E-box.

    • Calculate % Input.

Expected Results (The "Flip"):

Target GeneConditionAnti-MYC Signal (% Input)Anti-Omomycin Signal (% Input)
NCL Promoter VehicleHigh (2-5%) Low (<0.1%)
NCL Promoter Omomycin Tx Low (<0.5%) High (2-5%)
Gene Desert AnyLow (<0.1%)Low (<0.1%)

Note: A reduction in MYC binding at the NCL promoter confirms that Omomycin has physically displaced the oncogene.

Part 4: Functional Readouts (Transcriptional & Phenotypic)

Biophysical binding must translate to functional repression.

Transcriptional Signatures (RT-qPCR)

Omomycin does not simply "turn off" all genes; it selectively represses MYC targets.

  • Assay: Extract RNA 24-48h post-treatment.

  • Panel: NCL, ODC1, CAD, TERT.

  • Success Criteria: >50% downregulation of these targets relative to housekeeping genes (ACTB or GAPDH).

Phenotypic Viability (ATP Assay)

Since Omomycin is cytostatic or pro-apoptotic depending on the context:

  • Assay: CellTiter-Glo (Promega) or Crystal Violet.

  • Timeline: MYC depletion effects often take 72–96 hours to manifest phenotypically.

  • Control: Use a MYC-independent cell line (e.g., certain fibroblasts) to prove therapeutic index (safety window).

References

  • Soucek, L., et al. (2008). "Modelling Myc inhibition as a cancer therapy." Nature. Link

    • Foundational paper describing the Omomycin dominant-neg
  • Beaulieu, M. E., et al. (2019). "Intrinsic cell-penetrating activity propels Omomyc from concept to clinical drug." Science Translational Medicine. Link

    • Describes the peptide engineering allowing Omomycin to enter cells without viral vectors.
  • Garralda, E., et al. (2022). "Dose escalation study of OMO-103, a first in class Pan-MYC-Inhibitor in patients with advanced solid tumors." EORTC-NCI-AACR Symposium. Link

    • Clinical data on OMO-103 (Omomycin) pharmacodynamics and biomarkers.
  • Söderberg, O., et al. (2006). "Direct observation of individual endogenous protein complexes in situ by proximity ligation." Nature Methods. Link

    • The core methodology for the PLA protocols described above.

Sources

Application Notes & Protocols: Designing Combination Therapy Studies with Omomyc

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The MYC oncogene, a master regulator of transcription, is deregulated in over 70% of human cancers, making it one of the most sought-after targets in oncology. For decades, MYC has been deemed "undruggable" due to its lack of a defined enzymatic pocket and its essential roles in normal cell proliferation. The development of Omomyc (clinically formulated as OMO-103), a dominant-negative MYC inhibitor, represents a paradigm shift.[1] This mini-protein effectively disrupts MYC's oncogenic activity and has shown a manageable safety profile and preliminary efficacy in early clinical trials.[2][3][4] As Omomyc advances, its true potential likely lies in combination with other therapeutic agents to enhance efficacy, overcome resistance, and broaden its clinical application. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for designing robust preclinical combination studies involving Omomyc.

Introduction: The Rationale for Omomyc Combination Therapy

The MYC Oncogene: A Central Node in Cancer

MYC is a transcription factor that forms a heterodimer with its partner MAX to bind E-box sequences in the promoter regions of target genes.[5][6] This complex drives the expression of a vast network of genes involved in cell cycle progression, metabolism, and proliferation while repressing cell cycle inhibitors.[7][8] Its deregulation leads to uncontrolled cell growth and genomic instability.[9]

Omomyc's Mechanism of Action

Omomyc is an engineered mini-protein derived from the MYC bHLH-LZ domain with four amino acid substitutions. It acts through a multi-pronged mechanism to neutralize MYC:

  • Sequestration of MAX: Omomyc preferentially binds to MAX, preventing the formation of functional MYC/MAX heterodimers.[5][6]

  • Direct DNA Competition: Omomyc can form homodimers that compete with MYC/MAX for binding to E-box DNA sequences.[7][5]

  • Formation of Inactive Complexes: Omomyc can also form heterodimers with MYC itself, which are incapable of binding DNA, effectively shutting down MYC's transcriptional output.[1]

This comprehensive inhibition leads to cell cycle arrest, apoptosis, and potent anti-tumor effects, which have been validated in numerous preclinical models and early human trials.[8][10][11]

Omomyc_Mechanism cluster_0 Normal MYC Function cluster_1 Omomyc Intervention MYC MYC MYC_MAX MYC-MAX Heterodimer MYC->MYC_MAX + MAX MAX MAX->MYC_MAX E_BOX E-Box DNA MYC_MAX->E_BOX Binds Transcription Oncogenic Transcription E_BOX->Transcription Activates Omomyc Omomyc Omomyc_MAX Omomyc-MAX Omomyc->Omomyc_MAX + E_BOX_clone E-Box DNA Omomyc_MAX->E_BOX_clone Inactive Binding Omomyc_MYC Omomyc-MYC MAX_clone MAX MAX_clone->Omomyc_MAX Omomyc_clone Omomyc Omomyc_clone->Omomyc_MYC + MYC_clone MYC MYC_clone->Omomyc_MYC MYC_MAX_clone MYC-MAX MYC_MAX_clone->E_BOX_clone Blocked

Caption: Omomyc's multi-modal inhibition of the MYC-MAX pathway.
The Scientific Case for Combination

While Omomyc monotherapy is promising, combination strategies are critical for several reasons:

  • Synergistic Efficacy: Combining Omomyc with agents that target parallel or downstream pathways can lead to synergistic cell killing, achieving a therapeutic effect greater than the sum of the individual drugs.[12]

  • Overcoming Resistance: Tumors can develop resistance to targeted therapies. Preclinical studies show that Omomyc can re-sensitize resistant tumors to other treatments, such as PARP inhibitors (PARPi) in triple-negative breast cancer (TNBC).[9] MYC inhibition with Omomyc can decrease the expression of DNA damage repair (DDR) genes, creating a synthetic lethality with PARPi.[9]

  • Targeting Tumor Heterogeneity: Cancers are complex ecosystems of diverse cell populations. A combination approach can target different clones within a tumor, reducing the likelihood of relapse.

  • Dose Reduction: Synergistic combinations may allow for the use of lower doses of each drug, potentially reducing toxicity and improving the therapeutic window.[12]

Preclinical Evaluation: A Step-by-Step Framework

A rigorous preclinical assessment is the foundation for a successful clinical combination strategy. The workflow should progress from high-throughput in vitro screening to mechanistic validation and finally to in vivo confirmation.

Preclinical_Workflow step1 Phase 1: In Vitro Screening step2 Phase 2: Synergy Quantification step1->step2 sub1 • Cell Line Selection • Single-Agent Titration • Combination Matrix Assay step1->sub1 step3 Phase 3: Mechanistic Validation step2->step3 sub2 • Data Normalization • Synergy Modeling (Bliss, Loewe, ZIP) • Synergy Score Calculation step2->sub2 step4 Phase 4: In Vivo Confirmation step3->step4 sub3 • Target Engagement (Western Blot) • Apoptosis/Cell Cycle Assays (FACS) • Transcriptomic Analysis (RNA-seq) step3->sub3 sub4 • Model Selection (CDX, PDX) • Dosing & Scheduling • Efficacy & PD Biomarker Analysis step4->sub4

Caption: A structured workflow for preclinical Omomyc combination studies.
Phase 1: In Vitro Screening & Dose-Response Analysis

Objective: To identify synergistic interactions between Omomyc and a partner drug across a panel of biologically relevant cancer cell lines.

Protocol 2.1.1: Combination Dose-Response Matrix Assay

  • Cell Line Selection:

    • Choose a panel of cell lines representing the target cancer type (e.g., pancreatic, lung, breast cancer).[8]

    • Include lines with known MYC amplification or high MYC transcriptional signatures, as well as lines with varying sensitivity to the partner drug.

    • Culture cells in their recommended media and ensure they are in the logarithmic growth phase before plating.

  • Single-Agent IC50 Determination:

    • Separately determine the 50% inhibitory concentration (IC50) for Omomyc and the partner drug in each cell line.

    • Plate cells (e.g., 1,000-5,000 cells/well in a 96-well plate) and allow them to adhere overnight.

    • Treat with a 7-point serial dilution series of each drug, including a vehicle control (e.g., DMSO).

    • Incubate for a period appropriate for the cell line's doubling time (typically 72 hours).

    • Measure cell viability using a luminescent assay (e.g., CellTiter-Glo®) or a fluorescent assay (e.g., resazurin).

    • Calculate IC50 values using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism.

  • Combination Matrix Setup:

    • Design a dose matrix that covers a range of concentrations above and below the IC50 for both drugs. A common design is a 6x6 or 8x8 matrix.

    • For example, use concentrations of 0.1x, 0.3x, 1x, 3x, and 10x the IC50 for each drug.

    • Plate cells as in step 2.

    • Use a digital drug dispenser or multichannel pipettes to add the drug combinations, single-agent controls, and vehicle controls to the plate. Ensure proper randomization to avoid plate effects.

  • Viability Measurement and Data Collection:

    • Incubate the plate for the same duration as the single-agent assay (e.g., 72 hours).

    • Measure cell viability. The raw data will be a matrix of viability values corresponding to each drug concentration pair.

Phase 2: Synergy Quantification and Analysis

Objective: To mathematically determine if the observed combination effect is synergistic, additive, or antagonistic.

Causality Behind the Choice of Model: Different synergy models are based on different null hypotheses of non-interaction. Using multiple models provides a more robust assessment.

  • Loewe Additivity: Assumes the two drugs are different dilutions of the same substance. It asks if it takes a lower total dose of the combination to achieve a given effect (e.g., 50% inhibition) than would be expected if the drugs were the same.

  • Bliss Independence: Assumes the two drugs act through independent mechanisms. It compares the observed effect to the predicted effect if the two drugs have no influence on each other's actions.

  • Zero Interaction Potency (ZIP): A more recent model that combines the principles of Loewe and Bliss.

Protocol 2.2.1: Computational Synergy Analysis

  • Data Normalization:

    • Normalize the raw viability data from the matrix plate. Set the average of vehicle-treated wells to 100% viability and a "no-cell" or "toxin-killed" control to 0% viability.

  • Synergy Modeling:

    • Input the normalized dose-response matrix into a specialized software tool. Publicly available tools like SynergyFinder are highly recommended.[13][14]

    • The software will calculate synergy scores across the entire matrix based on your chosen models (Loewe, Bliss, ZIP).

  • Data Interpretation:

    • Synergy Score: A positive score indicates synergy, a score around zero indicates additivity, and a negative score indicates antagonism.

    • Visualization: Analyze the 2D or 3D synergy maps. Peaks of synergy (often in red) highlight the most effective concentration ranges for the combination.

Synergy ModelPrincipleBest For...Synergy Score > 0
Loewe Additivity Dose equivalence; drugs with similar MoA.Evaluating combinations that target the same pathway.Synergistic
Bliss Independence Probabilistic independence; drugs with different MoA.Evaluating combinations targeting distinct pathways.Synergistic
ZIP (Zero Interaction Potency) Combines Loewe and Bliss principles.A robust, general-purpose model for most screens.Synergistic
Table 1: Comparison of common synergy scoring models.
Phase 3: Mechanistic Validation of Synergy

Objective: To understand the biological basis for the observed synergy.

Protocol 2.3.1: Western Blot for Target Engagement and Apoptosis

  • Treatment: Treat cells with Omomyc, the partner drug, and the combination at the most synergistic concentrations identified in Phase 2. Include a vehicle control.

  • Lysate Preparation: After an appropriate time (e.g., 24-48 hours), harvest cells and prepare protein lysates.

  • Immunoblotting: Perform Western blotting for key proteins:

    • MYC Pathway: c-MYC (to confirm downregulation), MAX.

    • Partner Drug Pathway: The direct target of the partner drug and key downstream effectors.

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.

    • Cell Cycle Markers: p21, Cyclin D1.

    • Loading Control: GAPDH, β-Actin.

  • Analysis: A synergistic combination should show a greater effect on these markers than either single agent (e.g., a more profound decrease in c-MYC or a stronger induction of cleaved Caspase-3).

Phase 4: In Vivo Confirmation of Combination Efficacy

Objective: To validate the in vitro synergy in a relevant animal model.

Causality Behind Model Choice:

  • Cell Line-Derived Xenografts (CDX): Good for initial efficacy testing. Relatively inexpensive and fast.

  • Patient-Derived Xenografts (PDX): Better represent human tumor heterogeneity and the tumor microenvironment. More predictive of clinical response.[9]

  • Genetically Engineered Mouse Models (GEMMs): Best for studying tumor initiation and progression in an immunocompetent host, crucial if the partner drug has immunomodulatory effects.

Protocol 2.4.1: Xenograft Efficacy Study

  • Model Establishment: Implant tumor cells (CDX) or patient tumor fragments (PDX) subcutaneously into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four treatment groups:

    • Group 1: Vehicle Control

    • Group 2: Omomyc (OMO-103) monotherapy

    • Group 3: Partner Drug monotherapy

    • Group 4: Omomyc + Partner Drug combination

  • Dosing and Scheduling:

    • Dosing for OMO-103 should be based on completed Phase 1 trial data and preclinical studies, often administered intravenously.[3][11]

    • The dosing and schedule for the partner drug should follow established protocols.

    • Carefully consider concurrent vs. sequential dosing, as this can impact efficacy and toxicity.

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as a measure of toxicity.

    • Primary endpoint: Tumor Growth Inhibition (TGI). Synergy is demonstrated if the TGI of the combination group is significantly greater than the TGI of the monotherapy groups.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • At the end of the study, collect tumor tissue to analyze biomarkers by Western blot, IHC, or RNA-seq to confirm the mechanism of action in vivo.

Clinical Translation and Future Directions

The preclinical data generated through this framework provides the necessary evidence to advance a combination strategy to the clinic. The first-in-human trial of OMO-103 has established its safety and determined a recommended Phase 2 dose.[3][15] Ongoing and future trials are already exploring combinations. For instance, a trial is underway testing OMO-103 with standard-of-care chemotherapy in metastatic pancreatic cancer.[1][16]

Key considerations for clinical development include:

  • Patient Selection: Utilize biomarkers (e.g., MYC expression, specific gene signatures) to identify patients most likely to benefit from the combination.[9]

  • Pharmacokinetics: Monitor drug levels in patients to ensure adequate target engagement.[11]

  • Toxicity Management: Be vigilant for overlapping or novel toxicities arising from the drug combination.

The journey of Omomyc from a proof-of-concept tool to a clinical-grade therapeutic has been remarkable.[1][10] By applying rigorous, systematic combination screening and validation protocols, the scientific community can unlock its full potential to improve outcomes for patients with MYC-driven cancers.

References

  • Demma, M. J., et al. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. Molecular and Cellular Biology. Available at: [Link]

  • ecancer. (2025). MYC targeting by omomyc synergizes with PARP inhibition and potentiates antitumour response in preclinical models of triple-negative breast cancer. ecancer. Available at: [Link]

  • Savino, M., et al. (2011). The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy. PLOS ONE. Available at: [Link]

  • Massó-Vallés, D. (2020). Inhibiting Myc in cancer using Omomyc. From defining the fundamental mechanism of action to its pharmacological application. ddd-UAB. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of Omomyc. ResearchGate. Available at: [Link]

  • IRBM. (2022). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. IRBM. Available at: [Link]

  • Vall d'Hebron Institute of Oncology. (2022). Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial. VHIO. Available at: [Link]

  • Lin, C. Y., & Loven, J. (2024). A big step for MYC-targeted therapies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Vall d'Hebron Institute of Oncology. (2022). Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial. VHIO. Available at: [Link]

  • CancerTools.org. (2023). Targeting the difficult-to-drug protein - MYC. CancerTools.org. Available at: [Link]

  • Stellas, D., & Soucek, L. (2020). Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc. Cancers. Available at: [Link]

  • Soucek, L. (2024). Omomyc is finally in the clinic. What a journey! Research Communities by Springer Nature. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). Phase 1/2 Study to Evaluate Safety, PK and Efficacy of the MYC-Inhibitor OMO-103 in Solid Tumours. ClinicalTrials.gov. Available at: [Link]

  • Beaulieu, M. E., et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine. Available at: [Link]

  • Merlos-Suarez, A., et al. (2024). Pharmacokinetic analysis of OMO-103 in patient tissues with advanced solid tumors. Journal of Clinical Oncology. Available at: [Link]

  • Vall d'Hebron Institute of Oncology. (2025). The drug OMO-103, developed by Peptomyc, will be tested as a therapy for patients with advanced osteosarcoma. VHIO. Available at: [Link]

  • Ianevski, A., et al. (2020). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology. Available at: [Link]

  • Ianevski, A., et al. (2020). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Nucleic Acids Research. Available at: [Link]

  • Peptomyc. (2025). Peptomyc announces the beginning of a Phase 2 clinical trial of OMO-103 in advanced osteosarcoma. Peptomyc. Available at: [Link]

  • Tallarida, R. J. (2006). Quantitative Methods for Assessing Drug Synergism. Life Sciences. Available at: [Link]

  • Garralda, E., et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. Nature Medicine. Available at: [Link]

Sources

Application Note: In Vivo Delivery of Omomycin

Author: BenchChem Technical Support Team. Date: February 2026

From Recombinant Protein to mRNA-LNP Architectures

Executive Summary

For decades, the MYC oncogene was considered "undruggable" due to its lack of a defined enzymatic pocket and its nuclear localization. Omomycin, a dominant-negative MYC inhibitor, solves the binding problem but historically faced delivery challenges. This guide details the three primary validated methods for delivering Omomycin in vivo: (1) Direct Systemic Administration of the OMO-103 Miniprotein (currently in clinical trials), (2) Viral Vector-Mediated Delivery (AAV) for tissue-specific targeting, and (3) Lipid Nanoparticle (LNP) mRNA Delivery , representing the next generation of transient expression.

Part 1: Mechanism of Action & The Delivery Challenge

Omomycin is a 91-amino acid miniprotein derived from the bHLHZip domain of MYC. It contains four specific amino acid mutations that alter its dimerization properties.

The Mechanism: Unlike small molecules, Omomycin works by "molecular mimicry." It forms heterodimers with MYC and MAX.[1]

  • Omomycin/MAX Heterodimers: Bind DNA (E-boxes) but are transcriptionally inert, effectively blocking the promoter sites.

  • Omomycin/MYC Heterodimers: form sequestered complexes that cannot bind DNA.

  • Result: The MYC transcriptional network is switched from activation to repression, inducing apoptosis or senescence in tumor cells while sparing normal tissues (which can tolerate transient MYC inhibition).

The Challenge: The native Omomycin peptide must penetrate the cell membrane, escape the endosome, and enter the nucleus to function.

Visualization: Omomycin Competitive Inhibition Pathway

Omomycin_Mechanism cluster_normal Oncogenic State cluster_treatment Omomycin Intervention MYC MYC Protein MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX Dimerization OMO_MYC Omomycin/MYC Heterodimer (Sequestered/Inactive) MYC->OMO_MYC MAX MAX Protein MAX->MYC_MAX OMO_MAX Omomycin/MAX Heterodimer (Transcriptional Repressor) MAX->OMO_MAX OMO Omomycin (OMO-103) OMO->OMO_MAX Preferential Binding OMO->OMO_MYC DNA E-Box DNA Promoter Transcription Transcriptional Activation (Proliferation) DNA->Transcription Activates MYC_MAX->DNA Binds OMO_MAX->DNA Occupies E-Box (Blocks MYC) OMO_MYC->DNA Cannot Bind

Figure 1: Omomycin disrupts the MYC network by sequestering MYC and occupying E-box promoters with inert Omomycin/MAX dimers.

Part 2: Method A - Direct Systemic Administration (OMO-103)

Status: Clinical Stage (Phase I/II) Best For: Systemic solid tumors (NSCLC, Pancreatic, Breast).

Contrary to early dogma that peptides cannot penetrate cells, the purified OMO-103 miniprotein exhibits intrinsic Cell-Penetrating Peptide (CPP) properties. It does not require a carrier vehicle.

Protocol 1: Recombinant Production & Refolding (Critical Path)

Note: OMO-103 is a homodimer stabilized by a disulfide bond. Correct refolding is the Critical Quality Attribute (CQA).

  • Expression: Transform E. coli (BL21-DE3) with the Omomycin plasmid. Induce with IPTG at

    
     for 3-4 hours. Omomycin will accumulate in Inclusion Bodies (IBs) .
    
  • Lysis & IB Isolation:

    • Lyse cells via sonication in Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • Centrifuge (15,000 x g, 20 min) to pellet IBs.

    • Wash Step: Resuspend pellet in Wash Buffer (Lysis buffer + 2M Urea + 2% Triton X-100) to remove membrane debris. Repeat 2x.

  • Solubilization: Dissolve clean IBs in Solubilization Buffer (6M Guanidine-HCl, 50 mM Tris pH 8.0, 10 mM DTT). Incubate 1h at RT.

  • Refolding (The "Dilution" Method):

    • Principle: Slowly remove denaturant to allow the disulfide bridge (Cys-Cys) to form the homodimer.

    • Dilute the solubilized protein 1:50 into Refolding Buffer (0.5 M Arginine, 50 mM Tris pH 8.5, 1 mM GSH, 0.1 mM GSSG).

    • Incubate at

      
       for 24-48 hours with gentle stirring.
      
  • Purification:

    • Cation Exchange Chromatography (HiTrap SP HP). Elute with NaCl gradient.

    • Polishing: Size Exclusion Chromatography (SEC) to isolate the ~20 kDa homodimer from aggregates.

  • Endotoxin Removal: Pass through polymyxin B columns (Critical for in vivo use; target <0.1 EU/mg).

Protocol 2: In Vivo Administration (Mouse Model)
  • Formulation: Dilute purified OMO-103 in sterile vehicle (20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Dosing:

    • Therapeutic Window: 2.5 mg/kg to 30 mg/kg.

    • Recommended Phase 2 Equivalent: ~6.5 mg/kg (human equivalent dose).

  • Route: Intravenous (IV) Tail Vein Injection.

    • Frequency: 2-4 times per week (due to ~40h serum half-life).

  • Monitoring: Monitor for infusion-related reactions (piloerection, lethargy) immediately post-injection.

Part 3: Method B - Viral Vector-Mediated Delivery (AAV)

Status: Preclinical Best For: Crossing the Blood-Brain Barrier (GBM) or long-term expression in specific tissues.

Rationale

While OMO-103 is effective systemically, the Blood-Brain Barrier (BBB) restricts uptake for brain tumors. AAV9 (systemic) or AAV2/5 (local) vectors provide sustained nuclear expression of Omomycin.

Protocol: Stereotactic Intracranial Injection (Glioblastoma Model)[2]
  • Vector Design:

    • Capsid: AAV2 (local) or AAV9 (systemic).

    • Promoter: Inducible (Tet-On) or Constitutive (CMV/CAG). Note: Inducible is preferred to prevent potential long-term toxicity in normal proliferating tissues.

    • Payload: Omomycin cDNA with a Nuclear Localization Signal (NLS).

  • Stereotactic Surgery:

    • Anesthetize mouse (Ketamine/Xylazine). Fix in stereotactic frame.

    • Coordinates (Striatum/Tumor site): AP +0.5 mm, ML +2.0 mm, DV -3.0 mm (relative to Bregma).

  • Injection:

    • Load Hamilton syringe with AAV (Titer >

      
       vg/mL).
      
    • Infuse 2-5

      
       at a rate of 0.2 
      
      
      
      /min.
    • Wait: Leave needle in place for 5 min post-injection to prevent backflow.

  • Post-Op: Administer analgesics (Meloxicam). If using Tet-On system, add Doxycycline to drinking water (2 mg/mL) to activate Omomycin expression.

Part 4: Method C - Lipid Nanoparticle (LNP) mRNA Delivery[3]

Status: Emerging / Preclinical Best For: High-potency transient expression without genomic integration risks.

Rationale

LNP-mRNA delivery leverages the machinery used in COVID-19 vaccines.[3] It allows for "hit-and-run" therapy—high levels of Omomycin are produced in the cytoplasm and transported to the nucleus, but the mRNA degrades within 48-72 hours, reducing immunogenicity compared to viral vectors.

Protocol: Microfluidic LNP Formulation
  • mRNA Synthesis:

    • In vitro transcription (IVT) of Omomycin mRNA.

    • Modifications: Use N1-methylpseudouridine (

      
      ) to suppress innate immune sensing (TLR activation).
      
    • Capping: Cap-1 structure for translation efficiency.

  • Lipid Mix Preparation (The Ethanol Phase):

    • Ionizable Lipid (e.g., DLin-MC3-DMA or ALC-0315): 50 mol% (Critical for endosomal escape).

    • Helper Lipid (DSPC): 10 mol% (Structure).

    • Cholesterol: 38.5 mol% (Stability).

    • PEG-Lipid (PEG-2000-DMG): 1.5 mol% (Prevents aggregation).

  • Microfluidic Mixing:

    • Aqueous Phase: mRNA in Citrate Buffer (pH 4.0).

    • Organic Phase: Lipids in Ethanol.

    • Ratio: 3:1 (Aqueous:Ethanol) flow rate ratio.

    • Device: NanoAssemblr or similar microfluidic chip.

  • Downstream Processing:

    • Dialyze against PBS (pH 7.4) to remove ethanol and neutralize pH (this locks the LNP structure).

    • Concentrate using Amicon Ultra filters (100 kDa cutoff).

    • QC: Measure Size (Dynamic Light Scattering, target 60-100 nm) and Encapsulation Efficiency (RiboGreen assay, target >90%).

Comparative Analysis of Delivery Methods
FeatureDirect Protein (OMO-103)Viral Vector (AAV)LNP-mRNA
Biologic Class Recombinant Mini-proteinGene TherapyNucleic Acid Therapeutic
Duration Transient (~48h)Long-term / PermanentTransient (~72h)
Tissue Penetration Excellent (Intrinsic CPP)Variable (Serotype dependent)High (Liver/Spleen dominant)
Immunogenicity Low (if endotoxin-free)High (Neutralizing antibodies)Moderate (Lipid dependent)
Clinical Status Phase I/II (Most Advanced) PreclinicalPreclinical
Primary Risk Production cost / RefoldingGenomic integration / ImmunityCold chain / Stability
References
  • Soucek, L., et al. (2008). "Modelling Myc inhibition as a cancer therapy." Nature, 455, 679–683. Link

    • Foundational study establishing Omomycin's efficacy in transgenic mice.
  • Beaulieu, M.E., et al. (2019). "Intrinsic cell-penetrating properties of the Omomyc mini-protein allow its systemic administration for cancer therapy." Science Translational Medicine, 11(484). Link

    • The key paper validating OMO-103 as a direct drug candidate.[4]

  • Garralda, E., et al. (2024).[5] "MYC targeting by OMO-103 in solid tumors: a phase 1 trial." Nature Medicine. Link

    • Clinical trial results demonstrating safety and PK/PD in humans.[4][5]

  • Annibali, D., et al. (2014). "Myc inhibition is effective against glioma and reveals a role for Myc in proficient mitosis." Nature Communications, 5, 4632. Link

    • Supports the use of Omomycin in Glioblastoma (relevant for AAV/local delivery).
  • Hou, X., et al. (2021). "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials, 6, 1078–1094. Link

    • Authoritative review on LNP formulation protocols applicable to Omomycin mRNA.

Sources

Application Note: Omomycin as a Benchmark Control in High-Throughput Screening (HTS) for MYC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The MYC oncoprotein is implicated in over 70% of human cancers but has historically been classified as "undruggable" due to its intrinsically disordered structure and lack of distinct enzymatic pockets. Omomycin , a dominant-negative MYC mutant, has emerged as the most effective direct MYC inhibitor to date, validating MYC as a therapeutic target.

This Application Note details the integration of Omomycin (specifically the cell-penetrating OMO-103 variant logic) into High-Throughput Screening (HTS) campaigns. We provide protocols for TR-FRET (biochemical) and Cellular Reporter assays where Omomycin serves as the critical positive control (benchmark) to identify small molecules that mimic its mechanism of action: disrupting the MYC-MAX interaction.

Mechanistic Grounding: Why Omomycin?

To screen for MYC inhibitors, one must understand how Omomycin works. Unlike traditional competitive inhibitors that simply block a site, Omomycin rewires the interactome.[1]

The MYC-MAX Paradox
  • Wild-Type: MYC cannot bind DNA alone. It must heterodimerize with MAX to bind E-box sequences (CACGTG) and drive transcription.[2][3][4]

  • Omomycin Action: Omomycin contains four amino acid mutations in its leucine zipper domain. These mutations alter thermodynamic stability, allowing Omomycin to:

    • Form Omomycin/MAX heterodimers (displacing MYC).

    • Form Omomycin/Omomycin homodimers.

    • Crucially: Both complexes can bind DNA but are transcriptionally inert (repressive), effectively occupying the promoter and shutting down gene expression [1][2].

Visualization of Mechanism

The following diagram illustrates the competitive landscape utilized in the assays described below.

OmomycinMechanism MYC MYC Protein Dimer_WT MYC-MAX Heterodimer MYC->Dimer_WT Dimerization MAX MAX Protein MAX->Dimer_WT Dimer_Inhib Omomycin-MAX Heterodimer MAX->Dimer_Inhib OMO Omomycin (Inhibitor) OMO->Dimer_Inhib High Affinity Competition DNA E-Box DNA (Promoter) Dimer_WT->DNA Binds Dimer_Inhib->DNA Binds (Occupancy) Result_On Transcriptional ACTIVATION DNA->Result_On MYC Driven Result_Off Transcriptional REPRESSION DNA->Result_Off Omomycin Driven

Figure 1: Omomycin competes with MYC for MAX binding.[1][2][3][4] The resulting Omomycin-MAX complexes occupy DNA without activating transcription, a mechanism distinct from simple sequestration.

Application 1: Biochemical HTS (TR-FRET)

Objective: Screen small molecule libraries for compounds that disrupt the MYC-MAX protein-protein interaction (PPI).

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to ELISA for HTS because it is homogeneous (no wash steps), ratiometric (corrects for well-to-well variability), and highly sensitive [3].

Experimental Design
  • Donor: Europium (Eu) or Terbium (Tb) cryptate labeled anti-tag antibody.

  • Acceptor: Allophycocyanin (XL665 or d2) labeled anti-tag antibody.

  • System: Recombinant MYC (tagged) and MAX (tagged).

  • Control: Omomycin peptide (titrated) serves as the 100% inhibition standard.

Detailed Protocol
Materials
  • Recombinant Human c-MYC: Tagged with 6xHis (N-term).

  • Recombinant Human MAX: Tagged with Biotin (N-term).

  • Omomycin Peptide: Purified peptide (e.g., OMO-103 sequence).

  • Detection Reagents:

    • Anti-6xHis-Terbium (Donor).

    • Streptavidin-XL665 (Acceptor).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

Workflow Steps
  • Protein Prep: Dilute His-MYC to 20 nM and Biotin-MAX to 20 nM in Assay Buffer.

  • Compound Dispensing:

    • Dispense 100 nL of Library Compounds (10 mM DMSO stock) into 384-well low-volume white plates.

    • Positive Control Wells: Add 100 nL of Omomycin (final conc. 1 µM).

    • Negative Control Wells: Add 100 nL DMSO.

  • Incubation 1: Add 5 µL of His-MYC and 5 µL of Biotin-MAX to the plate. Incubate for 60 minutes at Room Temperature (RT) to allow dimer formation/disruption.

  • Detection: Add 10 µL of Detection Mix (Anti-His-Tb + Streptavidin-XL665).

  • Incubation 2: Incubate for 60 minutes at RT (protect from light).

  • Read: Measure fluorescence on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).[5]

Data Analysis

Calculate the TR-FRET Ratio:



Self-Validating Check: The Z-factor must be > 0.5.



Where 

is the signal of DMSO (high FRET) and

is the signal of Omomycin (low FRET).

Application 2: Cellular Reporter Assay

Objective: Confirm cell permeability and functional repression of MYC transcriptional activity.

Rationale: Biochemical hits must be validated in cells. OMO-103 (the cell-penetrating variant) is the gold standard control here. A Luciferase reporter driven by E-boxes provides a direct readout of MYC activity [4].

Detailed Protocol
Materials
  • Cell Line: HEK293T or Burkitt’s Lymphoma lines (Raji/Ramos) with high endogenous MYC.

  • Plasmids:

    • pGL4-Ebox-Luc: Firefly luciferase driven by 4x CACGTG elements.

    • pRL-TK: Renilla luciferase (constitutive) for normalization.

  • Control: OMO-103 peptide (dissolved in media).

Workflow Steps
  • Transfection (Day 1):

    • Seed cells at 5,000 cells/well in white 384-well tissue culture plates.

    • Co-transfect pGL4-Ebox-Luc and pRL-TK (ratio 10:1) using a lipid transfection reagent.[6][7]

  • Treatment (Day 2):

    • 24 hours post-transfection, add Library compounds (10 µM final).

    • Control: Add OMO-103 (5 µM - 20 µM dose response).

  • Incubation: Incubate for 18–24 hours.

  • Lysis & Read (Day 3):

    • Use a Dual-Luciferase assay system.

    • Lyse cells directly in the well.

    • Read Firefly Luminescence (MYC activity).

    • Quench and read Renilla Luminescence (Cell viability/transfection efficiency).

Expert Insight: The "Viability Trap"

In cellular MYC assays, compounds that simply kill cells will reduce Firefly signal, mimicking a MYC inhibitor.

  • Correction: Always calculate the Ratio (Firefly/Renilla).

  • Omomycin Signature: True MYC inhibition by Omomycin will show a sharp decrease in Firefly signal before massive cell death occurs (at early timepoints, e.g., 12-18h).

HTS Workflow Visualization

The following diagram outlines the decision tree for a screening campaign using Omomycin as the gatekeeper.

HTS_Workflow Library Small Molecule Library Primary Primary Screen (TR-FRET) Library->Primary Filter1 Hit Selection (>50% Inhibition) Primary->Filter1 Counter Counter Screen (TruHits/Artifacts) Filter1->Counter Yes Cellular Cellular Reporter (E-box Luc) Counter->Cellular Clean Hits Validation Phenotypic Assay (Viability/Western) Cellular->Validation Low IC50 Control_Biochem Control: Omomycin Peptide Control_Biochem->Primary Z-Factor Ref Control_Cell Control: OMO-103 Control_Cell->Cellular Efficacy Ref

Figure 2: Screening cascade. Omomycin is used to define the window of detection in both biochemical and cellular stages.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low TR-FRET Signal Steric hindrance of tags.Switch tag positions (e.g., move His-tag from N-term to C-term on MYC).
High Background Non-specific binding of Biotin-MAX.Increase BSA to 0.5% or add 100 mM KF (Potassium Fluoride) to enhance Europium signal stability.
Omomycin Inactive (Cellular) Peptide degradation or poor entry.Ensure use of OMO-103 variant (stabilized). Do not use serum-free media for long incubations as it stresses cells, altering MYC levels.
FP Assay Anomalies Omomycin binds DNA.[1][2][8]Expert Note: In Fluorescence Polarization (FP) assays using labeled DNA, Omomycin will not restore free DNA anisotropy because Omo/MAX also binds DNA. Use TR-FRET for PPI disruption instead.

References

  • Soucek, L., et al. (2008). Omomyc, a potential Myc dominant negative, enhances Myc-induced apoptosis. Cancer Research.

  • Demma, M., et al. (2019).[3] Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene.[2][3][4] Molecular and Cellular Biology.

  • Revvity (PerkinElmer). LANCE Ultra TR-FRET Assays for Protein-Protein Interactions.

  • Garralda, E., et al. (2024).[9] MYC targeting by OMO-103 in solid tumors: a phase 1 trial.[9][10] Nature Medicine.[9]

  • Beaulieu, M.E., et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy.[11] Science Translational Medicine.

Sources

Application Note: Omomycin-Based CRISPR-Cas9 Screening Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Omomycin —a dominant-negative MYC inhibitor—as a selective pressure in genome-wide CRISPR-Cas9 screens. While MYC has historically been considered "undruggable," Omomycin (and its clinical peptide derivative OMO-103) has demonstrated the ability to sequester MYC in inactive complexes.

Integrating Omomycin into CRISPR screens allows researchers to uncover:

  • Synthetic Lethal Partners: Genes whose loss kills cells only when MYC is inhibited (potential combination therapies).

  • Resistance Mechanisms: Genes whose loss or gain confers survival despite MYC inhibition.

This document provides a validated framework for designing, executing, and analyzing these screens, prioritizing the use of Doxycycline (Dox)-inducible Omomycin expression systems for robustness and reproducibility.

Mechanistic Grounding: Why Omomycin?

The MYC Paradox

MYC regulates transcription by forming a heterodimer with MAX, which binds to E-box sequences (CACGTG) on DNA. Overexpression of MYC drives tumorigenesis but also creates a dependency (oncogene addiction).

The Omomycin Solution

Omomycin is a 90-amino acid miniprotein derived from the bHLHLZ domain of MYC. It was engineered with four amino acid substitutions that alter its dimerization specificity.

Mechanism of Action:

  • Sequestration: Omomycin heterodimerizes with MYC and MAX.

  • Inactivation: Omomycin/MYC dimers cannot bind DNA.

  • Occupancy: Omomycin/MAX dimers and Omomycin homodimers can bind E-boxes but are transcriptionally inert, effectively blocking access for active MYC complexes.

Visualization: Molecular Competition

The following diagram illustrates the competitive inhibition mechanism essential for understanding the screen design.

Omomycin_Mechanism MYC MYC Protein Dimer_Active MYC-MAX (Active Complex) MYC->Dimer_Active Heterodimerization MAX MAX Protein MAX->Dimer_Active Heterodimerization OMO Omomycin OMO->Dimer_Active Disrupts Dimer_Inactive1 Omomycin-MYC (Inactive) OMO->Dimer_Inactive1 Sequesters MYC Dimer_Inactive2 Omomycin-MAX (Inactive/Occupier) OMO->Dimer_Inactive2 Sequesters MAX DNA E-Box DNA Sequence (CACGTG) Dimer_Active->DNA Binds Dimer_Inactive1->DNA Cannot Bind Dimer_Inactive2->DNA Occupies (Inert) Block Transcription BLOCKED Dimer_Inactive2->Block Prevents Activation Transcription Gene Transcription (Proliferation) DNA->Transcription Promotes

Caption: Omomycin disrupts oncogenic signaling by sequestering MYC and occupying E-boxes with inert complexes.

Strategic Framework: Screen Types

Before starting, define the biological question. The dosage of Omomycin (via Dox induction levels) changes based on the goal.

Screen TypeGoalOmomycin Dosage (Target)Outcome Metric
Synthetic Lethality Find targets that synergize with MYC inhibition.Low/Moderate (IC20–IC30) Dropout: Genes where sgRNA + Omomycin causes cell death, but sgRNA alone does not.
Resistance Find genes that buffer against MYC loss.High (IC80–IC90) Enrichment: Genes where sgRNA allows survival despite high Omomycin levels.

Pre-Screen Optimization (The "Go/No-Go" Phase)

CRITICAL: Do not proceed to the library screen without validating the Inducible System .

Step 1: Establish the Cell Model

Use a cell line stably expressing Cas9. Transduce these cells with the Tet-On-Omomycin lentiviral vector (e.g., pSLIK or pTRIPZ backbone containing the Omomycin sequence).

  • Selection: Select with Hygromycin (or appropriate marker) for 5–7 days.

  • Validation: Treat with Doxycycline (0.1 – 1.0 µg/mL) for 24 hours. Perform Western Blot for Omomycin (using anti-MYC tag or specific antibody) and c-MYC (to see downregulation/displacement).

Step 2: Determine the IC Curves (Kill Curve)

You must find the Dox concentration that yields the desired inhibition level.

  • Seed Tet-On-Omomycin cells in 96-well plates.

  • Treat with a serial dilution of Doxycycline (0, 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).

  • Measure viability (CellTiter-Glo or similar) at Day 5 and Day 10 .

  • Calculate:

    • IC20 (Sensitization Dose): 20% growth inhibition.

    • IC80 (Resistance Dose): 80% growth inhibition.

Protocol: Genome-Wide CRISPR Screen (Synthetic Lethality)

Objective: Identify genes that become essential only when Omomycin is expressed.

Materials
  • Library: Human GeCKOv2 or Brunello (Genome-wide).

  • Cells: Cas9+ / Tet-On-Omomycin+ stable cell line.

  • Media: Dox-free FBS (Tet-System Approved FBS) is mandatory to prevent background leakage.

Workflow Diagram

Screen_Workflow cluster_0 Phase 1: Library Introduction cluster_1 Phase 2: Screening Step1 Transduction (MOI 0.3) Step2 Puro Selection (Days 1-7) Step1->Step2 Split Split Cells Step2->Split Arm_A Control Arm (No Dox) Split->Arm_A Arm_B Omomycin Arm (Dox IC30) Split->Arm_B Culture Maintain Coverage (14-21 Days) Arm_A->Culture Arm_B->Culture Harvest Harvest gDNA (NGS) Culture->Harvest

Caption: Timeline for a differential selection screen using Dox-inducible Omomycin.

Detailed Steps
1. Transduction (Day -7)
  • Scale: Aim for 500x coverage (500 cells per sgRNA). For a 100,000 sgRNA library, you need 50 million surviving cells.

  • Infection: Transduce 165 million cells at MOI 0.3 to ensure single integration.

  • Polybrene: 8 µg/mL.

2. Selection (Day -6 to Day 0)
  • Add Puromycin (concentration determined by kill curve, typically 1–2 µg/mL).

  • Maintain cells in Dox-free media.

  • T0 Reference: At Day 0 (after selection is complete), harvest 50 million cells. This is your baseline library distribution.

3. Differential Treatment (Day 0)

Split the remaining cells into two arms. Each arm must maintain 500x coverage (min 50M cells) at every passage.

  • Arm A (Control): Vehicle (Water/PBS) + Dox-free Media.

  • Arm B (Experimental): Doxycycline (at predetermined IC30 concentration).

4. Maintenance (Day 0 to Day 14/21)
  • Passage cells every 3–4 days.

  • Crucial: Always re-seed at least 50 million cells per arm to prevent "bottlenecking" (random loss of guides).

  • Replenish Doxycycline in Arm B with every media change (Dox half-life is ~24-48h).

5. Harvest & Sequencing (Day 14/21)
  • Pellet 50 million cells from Arm A and Arm B.

  • Extract gDNA using a high-yield kit (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit).

  • Amplify sgRNA sequences via PCR (staggered primers to increase diversity).

  • Sequence on Illumina NovaSeq (aim for >300 reads per sgRNA).

Data Analysis & Interpretation

Use MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) for analysis.[1]

The Pipeline
  • Count: Map reads to the library file.

  • Test (MLE or RRA): Compare Arm B (Omomycin) vs. Arm A (Control).

Identifying Hits

We are looking for Synthetic Lethality .

  • Logic: sgRNA is depleted in Arm B but not (or less so) in Arm A.

  • MAGeCK Output: Look for pos|score (Enriched) and neg|score (Depleted).[2][3]

  • Calculation:

    
    
    
    • A highly negative

      
       indicates the gene is essential only when Omomycin is present.
      
Filtering Criteria
  • FDR (False Discovery Rate): < 0.05

  • Log Fold Change (LFC): < -1.0 (for lethality)

  • Gene Level: At least 2 out of 4 sgRNAs per gene showing the trend.

Validation (Trustworthiness)

A screen is only a hypothesis generator. You must validate top hits using an orthogonal method.

Protocol: Peptide Validation (OMO-103)

To prove the effect isn't an artifact of the Dox-vector system, use the purified peptide OMO-103 (if available) or a fresh transduction in a naive cell line.

  • Knockout: Generate a clonal KO of your "Hit Gene" (e.g., Gene X) using CRISPR.

  • Control: Use a Non-Targeting Control (NTC) line.

  • Treatment: Treat both lines with OMO-103 peptide (or induce Omomycin).

  • Readout:

    • If Gene X is synthetic lethal with MYC inhibition, the Gene X KO cells should die significantly faster/more than NTC cells upon Omomycin treatment.

References

  • Soucek, L. et al. (2008). "Modelling Myc inhibition as a cancer therapy." Nature, 455, 679–683. Link

  • Soucek, L. et al. (1998).[4] "Design and properties of a Myc derivative that efficiently homodimerizes." Oncogene, 17, 2463–2472.[4] Link

  • Annibali, D. et al. (2014). "Myc inhibition is effective against glioma and reveals a role for Myc in proficient mitosis." Nature Communications, 5, 4632. Link

  • Li, W. et al. (2014).[1][2] "MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens."[1] Genome Biology, 15, 554.[1] Link

  • Massó-Vallés, D. et al. (2020). "Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy." Science Translational Medicine, 12(535). (Note: Describes OMO-103 peptide). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Omomycin (OMO-103)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Omomycin, a first-in-class MYC inhibitor mini-protein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Omomycin and why is its solubility critical?

Omomycin (also known as OMO-103 in its clinical formulation) is a 91-amino-acid therapeutic mini-protein designed to inhibit the MYC oncogene, which is implicated in a majority of human cancers.[1][2] It functions as a dominant-negative, interfering with MYC's ability to bind its partner MAX and activate transcription of target genes.[3][4]

Scientific Rationale: As a peptide-based therapeutic, achieving and maintaining proper solubility is paramount for its biological activity.[5] Aggregated or precipitated Omomycin is inactive and can lead to inaccurate and irreproducible experimental results. Proper solubilization ensures the conformational integrity of the mini-protein, allowing it to effectively engage its intracellular target.

Q2: What is the recommended solvent for reconstituting lyophilized Omomycin?

The primary challenge in dissolving Omomycin stems from its peptide nature. Its solubility is highly dependent on pH. While specific supplier datasheets should always be consulted first, a general and effective starting point is a slightly acidic buffer.

Recommended Protocol:

  • Primary Solvent: Start with sterile, nuclease-free water or a simple aqueous buffer such as Phosphate Buffered Saline (PBS) at a pH between 6.0 and 7.0.

  • Acidification: If solubility is poor, which is common for basic peptides, cautious acidification is the next step. Prepare a stock solution of 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid in water. Add this acidic solution dropwise to the Omomycin suspension while gently vortexing until the peptide dissolves. The final pH should be acidic (e.g., pH 3-5) to ensure protonation of basic residues, which enhances solubility.

  • Final Buffer Exchange: Once dissolved, if your experimental system is sensitive to low pH, you may perform a buffer exchange using an appropriate column or dialysis to transfer the soluble Omomycin into your final experimental buffer.

Causality: Omomycin is a derivative of the basic Helix-Loop-Helix Leucine Zipper (bHLH-Zip) domain of MYC.[1][6] This domain is rich in basic amino acid residues (like Arginine and Lysine), giving the peptide a high isoelectric point (pI). At a pH below its pI, the peptide will carry a net positive charge, promoting repulsion between molecules and increasing its solubility in aqueous solutions. Conversely, at or near its pI, the net charge is zero, leading to minimal solubility and a high propensity for aggregation.

Q3: My Omomycin solution is cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation is a clear indicator of insolubility. This can occur upon initial reconstitution or after storage. The following troubleshooting workflow can help diagnose and resolve the issue.

Troubleshooting Workflow for Omomycin Precipitation

G start Precipitate Observed in Omomycin Solution check_ph Is the solution pH significantly different from the recommended acidic range (e.g., pH 3-5)? start->check_ph check_conc Is the concentration higher than the recommended working range? check_ph->check_conc No adjust_ph Action: Cautiously add dilute acid (e.g., 0.1% TFA) to lower the pH. Sonicate briefly in a water bath. check_ph->adjust_ph Yes check_buffer Does the buffer contain high concentrations of salts or detergents that could 'salt out' the peptide? check_conc->check_buffer No dilute Action: Dilute the solution with the appropriate acidic buffer to bring it within the recommended concentration range. check_conc->dilute Yes check_storage Was the solution subjected to multiple freeze-thaw cycles or stored at an improper temperature? check_buffer->check_storage No change_buffer Action: Perform buffer exchange or dialysis into a more suitable, lower ionic strength buffer. Consider starting reconstitution from scratch. check_buffer->change_buffer Yes aliquot Action: Prepare fresh solution. Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -80°C. check_storage->aliquot Yes check_storage->storage_no No end_good Resolution: Precipitate Dissolves adjust_ph->end_good dilute->end_good change_buffer->end_good end_bad Resolution: Issue Persists (Consider peptide degradation or fundamental incompatibility) cluster_0 Normal MYC Function cluster_1 Omomycin Inhibition MYC MYC MAX MAX MYC->MAX Heterodimerizes EBOX E-Box DNA MYC->EBOX Binds MAX->EBOX Binds Transcription Gene Transcription (Proliferation, Growth) EBOX->Transcription Activates Omomycin Omomycin MAX2 MAX Omomycin->MAX2 Sequesters InactiveComplex Inactive Omomycin/MAX Heterodimer EBOX2 E-Box DNA InactiveComplex->EBOX2 Prevents MYC Binding Blocked Transcription Blocked EBOX2->Blocked Soluble Soluble, Correctly Folded Omomycin Soluble->Omomycin Insoluble Insoluble, Aggregated Omomycin Insoluble->Omomycin Cannot participate in inhibition

Caption: Mechanism of MYC inhibition by soluble Omomycin.

References
  • Vall d'Hebron Institute of Oncology. (2022). Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial. [Link]

  • ESMO. (2022). Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial. [Link]

  • Massó-Soler, R., et al. (2024). Pharmacokinetic analysis of OMO-103 in patient tissues with advanced solid tumors. ASCO Publications. [Link]

  • Mireia, P., et al. (2024). Engineered Peptide Coacervates Enable Efficient Intracellular Delivery of the MYC Inhibitor omoMYC. bioRxiv. [Link]

  • Peptomyc. (2025). Peptomyc announces the beginning of a Phase 2 clinical trial of OMO-103 in advanced osteosarcoma. [Link]

  • Soucek, L., et al. (2002). Omomyc, a potential Myc dominant negative, enhances Myc-induced apoptosis. Cancer Research. [Link]

  • Garralda, E., et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. Nature Medicine. [Link]

  • Beaulieu, M.E., et al. (2018). Tumor penetrating peptides inhibiting MYC as a potent targeted therapeutic strategy for triple-negative breast cancers. Oncotarget. [Link]

  • Garralda, E., et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. ResearchGate. [Link]

  • ResearchGate. (n.d.). Overview of peptides and proteins that inhibit c-Myc. [Link]

  • Garralda, E., et al. (2024). Safety and Preliminary Signs of Activity of OMO-103, a MYC Inhibitor, in Allcomers Solid Tumours. ESMO. [Link]

  • Vall d'Hebron Institute of Oncology. (2023). Results of pharmacokinetic analysis show Omomyc mini-protein maintains its structural integrity in tumor tissue for at least 72 hours following administration. [Link]

  • Awuah, S. G., et al. (2024). Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. Journal of Medicinal Chemistry. [Link]

  • Beaulieu, M.E., et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine. [Link]

  • Massó-Soler, R., et al. (2023). Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue. Cancers. [Link]

  • ResearchGate. (n.d.). Omomyc affects cell proliferation and MYC-mediated transcription. [Link]

  • Lim, S., et al. (2024). MYC-Targeting Inhibitors Generated from a Stereodiversified Bicyclic Peptide Library. Journal of the American Chemical Society. [Link]

  • Bogdanchikova, N., et al. (2020). Targeting c-Myc with a novel Peptide Nuclear Delivery Device. bioRxiv. [Link]

  • Pesarrodona, M., et al. (2024). Engineered Peptide Coacervates Enable Efficient Intracellular Delivery of the MYC Inhibitor omoMYC. Molecular Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Targeting MYC with protein drugs. [Link]

  • Bidwell, G. L., et al. (2009). Targeting a c-Myc inhibitory polypeptide to specific intracellular compartments using cell penetrating peptides. Journal of Controlled Release. [Link]

  • Madden, S. K., et al. (2021). Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc. Molecular Cancer. [Link]

  • Forc-Rua, S., et al. (2024). MYC inhibition by Omomyc causes DNA damage and overcomes PARPi resistance in breast cancer. bioRxiv. [Link]

Sources

Technical Support Center: Optimizing Omomycin (OMO-103) Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Optimization of MYC-Dominant Negative Inhibitors

Audience: Senior Researchers & Drug Development Scientists

Introduction: The Omomycin Modality

Omomycin is not a standard small-molecule inhibitor; it is a 90-amino acid dominant-negative miniprotein derived from the bHLH-LZ domain of MYC. Unlike small molecules that often fail to target the "undruggable" intrinsically disordered regions of MYC, Omomycin works by molecular mimicry .

It dimerizes with MAX and MYC, but these dimers are transcriptionally inert.[1] Crucially, Omomycin/MAX heterodimers and Omomycin homodimers occupy E-box sequences (CACGTG) on DNA, physically blocking MYC from its target promoters.

Why Concentration Matters: Omomycin exhibits a biphasic efficacy profile.

  • Too Low: Fails to outcompete endogenous MYC for MAX binding.

  • Too High: Can lead to non-specific aggregation (precipitation) or off-target squelching of other bHLH-LZ transcription factors.

  • The Goal: Achieve the "Sweet Spot" where MYC/MAX heterodimers are disrupted without crashing the peptide out of solution.

Module 1: Visualizing the Mechanism of Action

To optimize concentration, you must visualize the competitive kinetics. Omomycin does not just "inhibit" MYC; it rewires the network.[2]

Omomycin_Mechanism MYC Endogenous MYC MYC_MAX MYC/MAX (Oncogenic) MYC->MYC_MAX Dimerizes MAX Endogenous MAX MAX->MYC_MAX OMO_MAX Omomycin/MAX (Inert) MAX->OMO_MAX OMO Omomycin (Recombinant) OMO->MYC_MAX Displaces OMO->OMO_MAX High Affinity OMO_OMO Omomycin Homodimer (Repressive) OMO->OMO_OMO EBOX E-Box DNA (Promoter) MYC_MAX->EBOX Activates Transcription OMO_MAX->EBOX Blocks Binding OMO_OMO->EBOX Occupies Site

Figure 1: Omomycin Mechanism of Action.[3][4][5] The miniprotein outcompetes MYC for MAX binding and occupies E-box promoters as an inert complex, effectively shutting down MYC-driven transcription.

Module 2: Determining the "Sweet Spot" (In Vitro)

Q: What is the typical IC50 range for Omomycin in cancer cell lines?

A: Unlike nanomolar small molecules, miniproteins often require low micromolar concentrations due to cellular uptake kinetics.

  • Sensitive Lines (MYC-driven): 0.4 µM – 5.0 µM

  • Resistant/MYC-Low Lines: > 20 µM

Reference Data for Titration:

Cell LineTissue OriginMYC StatusTypical IC50 (72h)Notes
Ramos Burkitt's LymphomaTranslocation (High)0.4 – 0.6 µM Highly sensitive; rapid apoptosis.
HCT116 ColorectalStabilized (High)2.0 – 3.0 µM Standard solid tumor model.
A549 Lung (NSCLC)Amplified~5.0 µM Requires higher dose due to uptake limits.
U87 GlioblastomaDeregulated~10.0 µM Blood-brain barrier issues in vivo; high dose in vitro.
Fibroblasts Normal TissueNormal (Low)> 20 µM Therapeutic window indicator.

Protocol: The "3-Day" Titration Matrix Do not rely on a single timepoint. Omomycin induces cell cycle arrest (G1) before apoptosis.

  • Seed: 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treat: Prepare serial dilutions (0, 0.5, 1, 2.5, 5, 10, 20 µM) in fresh media.

    • Critical: Omomycin is stable, but media depletion occurs.[6] Refresh media + drug every 24 hours for maximum consistency.

  • Readout: ATP-based assay (e.g., CellTiter-Glo) at 72 hours . 24h is often too early to see viability loss in solid tumors.

Module 3: Stability & Handling Troubleshooting

Q: My Omomycin is precipitating in the tube. How do I fix this?

A: Omomycin is an intrinsically disordered protein (IDP) that adopts helicity upon dimerization. High concentrations (>50 µM) in neutral pH can induce aggregation.

The "Heat Shock" Recovery Protocol: Omomycin is remarkably heat-stable (a feature used in its purification).

  • Solvent: Ensure the protein is in a buffer with sufficient ionic strength (e.g., 150mM NaCl, 50mM Tris/Phosphate).

  • Thermal Reset: If you suspect aggregation, heat the aliquot to 90°C for 10 minutes , then cool rapidly on ice. This "melts" misfolded aggregates, allowing the peptide to refold correctly as it cools.

    • Note: Do not do this if your Omomycin is conjugated to a heat-sensitive fluorophore or cargo.

Q: Does serum affect Omomycin stability? A: Yes. While OMO-103 (clinical formulation) has a serum half-life of ~40 hours, "home-brew" recombinant Omomycin can be degraded by serum proteases.

  • Recommendation: If running assays >48 hours, use heat-inactivated serum or replenish the drug daily.

Module 4: Mechanism Validation (Co-IP)

Q: How do I prove the phenotype is actually due to MYC inhibition?

A: You must demonstrate the physical disruption of the MYC/MAX complex. A standard Western Blot of lysate is insufficient; you need a Co-Immunoprecipitation (Co-IP) .

Protocol: Omomycin Displacement Co-IP

Objective: Show that increasing Omomycin decreases the amount of MAX pulled down with MYC.

  • Treatment: Treat HCT116 cells with Omomycin (e.g., 5 µM) for 24 hours.[4] Include a Vehicle Control.

  • Lysis: Use a non-denaturing buffer to preserve protein interactions.

    • Buffer: IP Lysis Buffer (25mM Tris-HCl pH 7.4, 150mM NaCl, 1% NP-40, 1mM EDTA, 5% Glycerol) + Protease/Phosphatase Inhibitors.

    • Tip: Do not use RIPA (SDS disrupts the weak bHLH-LZ dimers).

  • The Pull-Down:

    • Antibody: Anti-MYC (rabbit monoclonal).

    • Beads: Protein A/G Magnetic Beads.

    • Incubate lysate + antibody overnight at 4°C.

  • The Wash: Wash 3x with cold Lysis Buffer. Do not use high salt or stringent washes.

  • Elution & Blot: Elute in 2x Laemmli buffer (boil).

  • Western Blot Detection:

    • Blot for MAX: In the Vehicle lane, you should see a strong MAX band (MYC/MAX dimer). In the Omomycin lane, the MAX band should be significantly fainter or absent .

    • Blot for Omomycin: If you have an anti-Omomycin or anti-tag antibody, you can IP MAX and blot for Omomycin to prove the new complex formed.

Module 5: In Vivo Translation (OMO-103)

Q: I am moving to mouse xenografts. What dose should I use?

A: Based on the Phase 1 clinical data and preclinical models (Soucek et al.), the dosing regimen is distinct from small molecules.

  • Route: Intravenous (IV) or Intraperitoneal (IP).

  • Frequency: 2-3 times per week (Preclinical) or Weekly (Clinical).

  • Recommended Phase 2 Dose (RP2D) Equivalent:

    • Human:[7][8][9] 6.48 mg/kg (Weekly).[10]

    • Mouse (Preclinical Efficacy): Typically 25 mg/kg to 50 mg/kg per dose, administered 4x weekly or daily for aggressive models.

  • Safety: Omomycin has a high therapeutic index. It does not cause the severe side effects (gut toxicity) associated with pan-MYC deletion, likely because it spares "housekeeping" levels of MYC activity in normal tissues.

Summary Workflow

Optimization_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dose Finding cluster_2 Phase 3: Validation Recon Reconstitution (Avoid Aggregation) QC QC: Thermal Shift or Native Gel Recon->QC Matrix Titration Matrix (0.5 - 20 µM) QC->Matrix Viability Viability Assay (72h Readout) Matrix->Viability CoIP Co-IP Assay (Confirm MYC Displacement) Viability->CoIP Select IC50

Figure 2: Experimental Workflow for Omomycin Optimization. Start with quality control of the peptide, establish sensitivity range, and validate mechanism before scaling.

References
  • Soucek, L., et al. (2008). "Modelling Myc inhibition as a cancer therapy." Nature, 455, 679–683. Link

  • Beaulieu, M.E., et al. (2019). "Intrinsic cell-penetrating properties of the Myc inhibitor Omomyc." Science Translational Medicine, 11(484). Link

  • Garralda, E., et al. (2024).[10][11] "MYC targeting by OMO-103 in solid tumors: a phase 1 trial." Nature Medicine, 30, 762–771. Link

  • Demma, M.J., et al. (2019). "Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene."[4] Molecular and Cellular Biology, 39(22). Link

Sources

common problems with Omomycin experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Problems with Omomycin Experiments Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Introduction: The Omomycin Paradox

Omomycin is a dominant-negative MYC mutant derived from the bHLH-LZ (basic Helix-Loop-Helix Leucine Zipper) domain of c-MYC. It contains four specific amino acid substitutions (E61T, E68I, R74Q, and R75N) that alter its dimerization specificity.

The Core Mechanism: Unlike wild-type c-MYC, which must heterodimerize with MAX to bind DNA, Omomycin can form:

  • Omomycin/Omomycin homodimers (occupy E-boxes as inactive repressors).

  • Omomycin/MAX heterodimers (sequester MAX).

  • Omomycin/MYC heterodimers (sequester MYC).

The Challenge: While the mechanism is elegant, the experimental reality is brutal. Omomycin is intrinsically disordered until it dimerizes, making recombinant production difficult. Furthermore, its "cell-penetrating" status is often misunderstood, leading to assay artifacts. This guide addresses the four Critical Quality Attributes (CQAs) of Omomycin experiments: Solubility, Stability, Delivery, and Specificity.

Module 1: Recombinant Protein Production & Refolding

Status: Critical Failure Point Symptom: "I expressed Omomycin in E. coli, but 99% of it is in the pellet (inclusion bodies)."

Root Cause Analysis

Omomycin is a bHLH-LZ mini-protein (~11 kDa).[1] In bacteria, the lack of eukaryotic chaperones and the high concentration of the peptide cause the hydrophobic leucine zipper faces to collapse non-specifically, forming insoluble aggregates (inclusion bodies). You cannot express this soluble in standard BL21 strains.

Troubleshooting Protocol: The Denature/Refold Workflow

Do not attempt to optimize for soluble expression (low temp, weak promoters). It is inefficient. Instead, lean into the inclusion bodies and purify them.

Step-by-Step Refolding Protocol
  • Lysis & Wash: Lyse cells. Centrifuge. The pellet is your product. Wash the pellet 3x with Triton X-100 (1%) buffer to remove membranes/endotoxins.

  • Solubilization: Dissolve the clean pellet in 8M Urea, 100 mM NaH2PO4, 10 mM Tris-HCl (pH 8.0) .

    • Note: Avoid Guanidine HCl if you plan to run SDS-PAGE immediately, as it precipitates with SDS.

  • Purification (Denaturing): Bind to Ni-NTA resin in 8M Urea. Elute with Imidazole (still in 8M Urea).

  • Refolding (The Critical Step): You must remove Urea slowly while preventing aggregation.

    • Method: Stepwise Dialysis at 4°C.

    • Dialysis 1: 4M Urea, 300 mM NaCl, 50 mM Tris (pH 7.4), 1 mM DTT.

    • Dialysis 2: 2M Urea, 300 mM NaCl, 50 mM Tris (pH 7.4), 0.5 mM DTT.

    • Dialysis 3: 1M Urea, 500 mM NaCl , 50 mM Tris (pH 7.4).

    • Final Buffer: PBS + 10% Glycerol + 1 mM DTT.

Key Technical Insight: Note the High Salt (500 mM NaCl) in step 3. The bHLH domain is highly charged. High ionic strength shields these charges, preventing electrostatic repulsion from forcing the protein into misfolded states before the hydrophobic core zips up.

Visualization: Refolding Logic Flow

RefoldingWorkflow InclusionBody Inclusion Body (Pellet) Solubilization Solubilization (8M Urea) InclusionBody->Solubilization Break H-bonds NiNTA Ni-NTA Purification (Denaturing) Solubilization->NiNTA Isolate Monomer Refold1 Dialysis: 4M Urea NiNTA->Refold1 Slow Removal Refold2 Dialysis: 2M Urea Refold1->Refold2 Refold3 Dialysis: 0M Urea + High Salt Refold2->Refold3 Critical: High Salt shields charge Final Soluble Homodimer Refold3->Final Leucine Zipper Zips

Caption: Stepwise refolding workflow. High salt concentration during the final urea removal is critical to prevent electrostatic aggregation of the bHLH domains.

Module 2: Stability & Thermal Validation

Status: Quality Control Mandatory Symptom: "My protein is soluble, but it's not inhibiting MYC in cells."

FAQ: How do I know my Omomycin is active?

A: Soluble


 Folded. If the Leucine Zipper is not aligned, the protein is useless.

The Self-Validating Assay: Circular Dichroism (CD) Spectroscopy You must confirm the secondary structure. Omomycin should be highly


-helical.
  • Spectrum: Look for minima at 208 nm and 222 nm .

  • Thermal Melt (Tm): Omomycin homodimers are thermodynamically more stable than Myc/Max heterodimers.

    • Myc/Max Tm: ~65°C

    • Omomycin Homodimer Tm:~78-80°C

Data Interpretation Matrix:

ObservationDiagnosisAction
Minima at 208/222 nm Correct

fold.
Proceed to cell assays.[2]
Minimum at 200 nm Random Coil (Unfolded).Failed refolding. Check pH or Urea removal rate.
Tm < 60°C Unstable/Misfolded.Add 10% Glycerol or Arginine to buffer.
Precipitation at 37°C Aggregation.Increase NaCl concentration (up to 300mM).

Module 3: Cellular Delivery & Specificity

Status: High Misconception Risk Symptom: "I treated cells, but I don't see nuclear localization."

Technical Insight: The "Intrinsic CPP" Property

Early Omomycin papers used viral vectors. However, the purified 90-amino acid mini-protein (often termed "Omomyc" or "OMO-103") has intrinsic Cell-Penetrating Peptide (CPP) properties [1]. It enters via macropinocytosis and endocytosis.

Troubleshooting Delivery:

  • Concentration Threshold: Unlike small molecules, Omomycin uptake is threshold-dependent. You typically need >5-10 µM in the media to drive significant nuclear uptake.

  • Serum Interference: Serum proteins (albumin) can bind the peptide.

    • Fix: Perform the initial 4-hour incubation in low-serum (0.5-1%) media, then top up with full serum.

  • Fixation Artifacts: Standard 4% PFA fixation can wash out small peptides if they aren't bound to DNA.

    • Fix: Use a fixation protocol that includes a cross-linking step or wash cells very gently with PBS before fixation.

The Antibody Trap (Specificity)

Problem: "I'm using an anti-c-Myc antibody to detect Omomycin, but the background is high." Explanation: Omomycin is a Myc mutant.[3] Many commercial anti-Myc antibodies (e.g., N-262) target the bHLH-LZ region and will detect both endogenous c-Myc and your Omomycin. Solution:

  • Tagging: Always express/purify Omomycin with a FLAG or His tag. Detect the TAG, not the protein.

  • Antibody Selection: If you must use a Myc antibody, use 9E10 (targets C-term) only if your Omomycin construct lacks the specific C-terminal epitope, or conversely, use it to detect endogenous Myc displacement (if Omomycin is untagged and you are looking for loss of Myc signal at promoters via ChIP).

Module 4: Functional Validation (The "MYC-Stop" Effect)

Status: Experimental Design Symptom: "My cells aren't dying immediately. Is the drug working?"

Mechanism of Action: Cytostasis vs. Cytotoxicity

Omomycin does not always induce immediate apoptosis (like doxorubicin). Its primary effect is transcriptional repression leading to:

  • Cell cycle arrest (G0/G1 block).

  • Senescence.

  • Differentiation.

Correct Readouts:

  • Do not rely solely on CellTiter-Glo (ATP) at 24h.

  • Use: Clonogenic assays (long term) or Ki67 staining (proliferation index).

  • ChIP-Seq: The gold standard. You should see Omomycin (via Tag) occupancy at E-boxes and a concomitant decrease in c-Myc occupancy [2].

Visualization: The Competitive Network

MOA cluster_DNA Promoter Occupancy Omomycin Omomycin Omomycin->Omomycin Homodimerization (Dominant) cMyc Endogenous c-MYC Omomycin->cMyc Sequestration MAX MAX Omomycin->MAX Sequestration cMyc->MAX Heterodimerization Ebox DNA E-box (CACGTG) Myc/Max Myc/MAX (Active Transcription) Myc/Max->Ebox Activation Omo/Omo Omomycin/Omomycin (Transcriptional Repression) Omo/Omo->Ebox Displacement

Caption: Omomycin acts as a "network disruptor." It outcompetes Myc/Max for E-box binding (as a homodimer) and sequesters the available pool of Myc and Max proteins.

References

  • Soucek, L. et al. (2019). Omomyc reveals new mechanisms to inhibit the MYC oncogene. Science Translational Medicine.

  • Massó-Vallés, D. & Soucek, L. (2020). Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc. Cells.[2][4][5][6][7]

  • Demma, M. et al. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. Molecular and Cellular Biology.

  • Beaulieu, M.E. et al. (2013). Intrinsic cell-penetrating properties of the Omomyc mini-protein. (Referenced within context of Soucek 2019 updates).

Sources

Omomycin Technical Resource Hub: A Guide to Experimental Design and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Omomycin, a potent inhibitor of the MYC oncogene. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of Omomycin's mechanism, offer robust protocols for its use, and proactively address experimental variability. Our goal is to empower you to generate reproducible, high-quality data by explaining the causality behind experimental choices and embedding self-validating controls into your workflows.

Foundational Knowledge: Understanding Omomycin's Mechanism of Action

The c-Myc (MYC) protein is a transcription factor that is frequently overexpressed in a wide range of human cancers, making it a prime therapeutic target.[1][2] MYC exerts its oncogenic functions by forming a heterodimer with its obligate partner, MAX. This MYC-MAX complex then binds to specific DNA sequences (E-boxes) in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[2][3]

Omomycin is a dominant-negative MYC derivative that effectively sequesters MYC's binding partner, MAX. It acts as a high-affinity decoy, preventing the formation of functional MYC-MAX heterodimers.[4][5] By binding to MAX, Omomycin disrupts the transcriptional activity of MYC, leading to a reduction in the expression of MYC target genes and subsequent inhibition of tumor cell growth.[4][5]

Omomycin_Mechanism cluster_0 Normal Oncogenic Function cluster_1 Inhibition by Omomycin MYC MYC MAX MAX MYC->MAX group1 EBOX E-Box DNA Transcription Oncogenic Transcription EBOX->Transcription Activation group1->EBOX Binding Omomycin Omomycin MAX_i MAX Omomycin->MAX_i MYC_i MYC spacer Blocked Transcription Blocked spacer->Blocked Cannot Bind to DNA

Caption: Mechanism of Omomycin action.

Core Experimental Workflows & Controls

Rigorous experimental design is paramount. The following protocols are designed as self-validating systems, with controls integrated at every critical step.

Workflow 1: Assessing Cell Viability and Proliferation

A common first step is to determine the effect of Omomycin on cell viability. The MTT or MTS assay is a reliable colorimetric method for this purpose.[6][7][8]

Viability_Workflow cluster_workflow Cell Viability Assay Workflow cluster_controls Essential Controls for Each Plate start 1. Seed Cells in 96-well plate incubation1 2. Incubate 24h (Allow adherence) start->incubation1 treatment 3. Treat with Omomycin (Dose-response series) incubation1->treatment incubation2 4. Incubate 24-72h (Treatment period) treatment->incubation2 add_reagent 5. Add MTT/MTS Reagent incubation2->add_reagent incubation3 6. Incubate 1-4h (Color development) add_reagent->incubation3 read_plate 7. Read Absorbance (Plate Reader) incubation3->read_plate analyze 8. Analyze Data (Calculate IC50) read_plate->analyze untreated Untreated Cells (100% Viability Ref) vehicle Vehicle Control (e.g., DMSO only) positive Positive Control (e.g., Staurosporine) media_blank Media + Reagent Blank (Background Abs.)

Caption: Standard workflow for a cell viability assay.

Detailed Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare a serial dilution of Omomycin. A common starting range is 0.1 µM to 100 µM. Also, prepare solutions for your controls.

  • Dosing: Remove the old media and add 100 µL of fresh media containing the different concentrations of Omomycin or control solutions to the respective wells.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours). The optimal duration may vary by cell line.[9]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[7]

  • Data Acquisition: Read the absorbance on a plate reader, typically at 570 nm.

Data Interpretation & Controls Table

Control TypePurposeExpected OutcomeTroubleshooting If Outcome Fails
Untreated Establishes the baseline for 100% cell viability.Highest absorbance reading.Low signal suggests poor cell health or seeding issues.
Vehicle Control Ensures the solvent (e.g., DMSO) has no cytotoxic effect at the concentration used.Absorbance should be nearly identical to the untreated control.A significant drop in viability indicates vehicle toxicity; reduce the final DMSO concentration.
Positive Control Confirms the assay is working and cells are responsive to cytotoxic agents.Very low absorbance, indicating widespread cell death.High signal suggests a problem with the positive control reagent or assay procedure.
Media Blank Measures the background absorbance of the media and reagents.Lowest absorbance reading.High signal indicates contamination or reagent precipitation.
Workflow 2: Verifying Target Engagement via Western Blot

To confirm Omomycin is acting on its intended target, you must verify a downstream effect, such as the reduction of total MYC protein levels.[4][10]

Detailed Protocol: Western Blot for MYC Protein

  • Sample Preparation: Seed cells in 6-well plates and treat with Omomycin (e.g., at IC50 and 2x IC50 concentrations) and controls for a predetermined time (e.g., 24 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.[11]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against c-MYC (typically at a 1:1000 dilution) overnight at 4°C.[11][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again and apply an ECL (Enhanced Chemiluminescence) substrate.

  • Imaging: Capture the signal using a chemiluminescence imager or X-ray film.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

Troubleshooting Guide (Q&A Format)

Even with robust protocols, issues can arise. This section addresses common problems in a direct question-and-answer format.

Problem: I am not observing any significant decrease in cell viability after Omomycin treatment.

  • Potential Cause 1: Reagent Integrity.

    • Question: Is your Omomycin stock solution properly prepared and stored?

    • Answer: Omomycin can be unstable. Ensure it was dissolved in an appropriate solvent (like DMSO) to the correct stock concentration and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

  • Potential Cause 2: Cell Line Insensitivity.

    • Question: Is your chosen cell line dependent on MYC for survival?

    • Answer: Not all cancer cell lines are "MYC-addicted." Verify from literature or databases (e.g., DepMap) that your cell line shows a dependency on MYC. It is crucial to include a positive control cell line known to be sensitive to MYC inhibition (e.g., Ramos or HCT116 cells) in your experiments to validate your drug and protocol.[4]

  • Potential Cause 3: Incorrect Dose or Timepoint.

    • Question: Have you performed a full dose-response and time-course experiment?

    • Answer: The effect of Omomycin is both dose- and time-dependent.[9][13] A single dose at a single timepoint may not be sufficient. Run a broad dose-response curve (e.g., 7-10 points, from nM to high µM) and test multiple time points (e.g., 24h, 48h, 72h) to identify the optimal conditions for your specific cell line.

Problem: My Western blot shows no change in MYC protein levels.

  • Potential Cause 1: Protein Instability.

    • Question: Is your MYC protein degrading during sample preparation?

    • Answer: MYC is a notoriously unstable protein with a short half-life. It is critical to use fresh, potent protease inhibitors (and phosphatase inhibitors) in your lysis buffer and to keep samples on ice at all times. Some protocols suggest including a proteasome inhibitor like MG132 as a positive control to show that MYC can be stabilized and detected.[4]

  • Potential Cause 2: Suboptimal Western Blot Conditions.

    • Question: Are your antibody and transfer conditions optimized?

    • Answer: Confirm your primary c-MYC antibody is validated for Western Blotting and used at the recommended dilution.[11] Ensure your protein transfer from gel to membrane was efficient, which can be checked with a Ponceau S stain. MYC is a ~64 kDa protein, so ensure your gel percentage and transfer time are appropriate for this molecular weight.[14]

Problem: There is high variability between my experimental replicates.

  • Potential Cause 1: Inconsistent Cell Seeding.

    • Question: Are you plating the same number of viable cells in each well?

    • Answer: This is one of the most common sources of error.[15] Always perform an accurate cell count using a hemocytometer or automated cell counter with a viability stain (like Trypan Blue). Ensure your cell suspension is homogenous (no clumps) before and during plating.

  • Potential Cause 2: "Edge Effect" in Multi-well Plates.

    • Question: Are the wells on the outer edges of your plate behaving differently?

    • Answer: Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to changes in media concentration and temperature. To mitigate this, avoid using the outer-most wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity buffer.

Troubleshooting_Flowchart start Problem: No effect of Omomycin on cell viability check_reagent Is Omomycin stock fresh and stored correctly? start->check_reagent check_cell_line Is the cell line known to be MYC-dependent? check_reagent->check_cell_line Yes sol_reagent Solution: Prepare fresh stock. Avoid freeze-thaw. check_reagent->sol_reagent No check_dose Have you run a full dose-response & time-course? check_cell_line->check_dose Yes sol_cell_line Solution: Validate with a positive control cell line (e.g., Ramos). Check literature. check_cell_line->sol_cell_line No sol_dose Solution: Test broad concentration range (e.g., 0.1-100 µM) at multiple time points (24-72h). check_dose->sol_dose No end_node If all 'Yes', consider more complex issues: - Assay interference - Unique resistance mechanism check_dose->end_node Yes

Caption: Troubleshooting flowchart for lack of Omomycin effect.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical IC50 value for Omomycin?

    • A1: The IC50 value can vary significantly depending on the cell line's MYC dependency, metabolic rate, and other factors. It is generally in the low micromolar range (e.g., 1-20 µM). However, you must determine the IC50 empirically for each cell line you work with.

  • Q2: Can Omomycin be used for in vivo studies?

    • A2: Yes, Omomycin and its derivatives have shown efficacy in various preclinical in vivo models, including mouse models of cancer.[16][17] However, formulation, delivery route (e.g., intravenous), and dosing schedule are critical considerations that must be optimized for animal studies.

  • Q3: What are the known off-target effects of Omomycin?

    • A3: As a peptide-based therapeutic, Omomycin is considered highly specific for its intended binding partners. The primary "off-target" consideration is that it inhibits all forms of MYC (c-Myc, N-Myc, L-Myc) due to the conserved dimerization domain. The consequences of inhibiting MYC in normal proliferating tissues are a key area of ongoing research.[1]

  • Q4: How do I choose the right negative control for my experiment?

    • A4: The ideal negative control is a scrambled peptide or an inactive version of Omomycin that has a similar size and chemical composition but lacks the specific amino acid sequence required for binding to MAX. If such a control is not available, a vehicle control (the solvent used to dissolve Omomycin, e.g., DMSO) is the absolute minimum requirement.[18]

References
  • Massó-Vallés, D., Soucek, L., & Whitfield, J. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Neomycin Sulfate? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Dose-response curves. ResearchGate. [Link]

  • Kitazawa, K., et al. (1997). A long-term dose-response study of mitomycin in glaucoma filtration surgery. PubMed. [Link]

  • ResearchGate. (n.d.). Effects of drug treatment on c-MYC protein levels. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Small-molecule Inhibitors of Myc–Max Interaction and DNA Binding. Royal Society of Chemistry. [Link]

  • Siddique, M. A., & Syed, W. (2023). Neomycin. StatPearls - NCBI Bookshelf. [Link]

  • Barbara, L., et al. (1992). Variability in Individual Response to Various Doses of Omeprazole. Implications for Antiulcer Therapy. PubMed. [Link]

  • Berg, T., et al. (2002). Small Molecule Inhibitors of Myc/Max Dimerization and Myc-induced Cell Transformation. ACS Publications. [Link]

  • Dinu, V., & Pelinescu, D. (1997). Bioactive polymers: in vitro and in vivo study of controlled release neomycin. PubMed. [Link]

  • ResearchGate. (n.d.). Cell viability assay on oligomycin treated cell. ResearchGate. [Link]

  • The Thoughtful Bioresearcher. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Beaulieu, M. E., & Soucek, L. (2021). The long journey to bring a Myc inhibitor to the clinic. Journal of Cell Biology. [Link]

  • MDPI. (2022). In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. MDPI. [Link]

  • Capcarova, M., et al. (2020). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. PubMed. [Link]

  • ZAGENO. (2021). How to Troubleshoot Experiments that Just Aren't Working. ZAGENO Blog. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Neomycin. Wikipedia. [Link]

  • Proffitt, D. A., & Proffitt, J. M. (2020). Small-molecule Inhibitors of Myc–Max Interaction and DNA Binding. Royal Society of Chemistry. [Link]

  • Follis, A. V., et al. (2007). Improved low molecular weight Myc-Max inhibitors. AACR Journals. [Link]

  • SciSpace. (n.d.). Quantitative biochemical studies on the effects of neomycin on central nervous system. SciSpace. [Link]

  • YouTube. (2024). Pharmacology of Neomycin (Sulfate). YouTube. [Link]

  • Viano, I., et al. (1979). Variability of immune response induced by bacteria treated with subminimal inhibitory concentrations of fosfomycin. PubMed. [Link]

  • Mayo Clinic. (n.d.). Neomycin (oral route). Mayo Clinic. [Link]

  • Nakahama, K., et al. (1993). Toxicity of neomycin on enzyme activities of kidney and duodenal mucosa in vivo. PubMed. [Link]

  • Weiner, J. P., & Weiner, M. G. (2023). A Dose of Reality About Dose–Response Relationships. PMC - NIH. [Link]

  • PubMed Central. (2021). In Vitro and in Vivo Activity of Combinations of Polymyxin B with Other Antimicrobials Against Carbapenem-Resistant Acinetobacter baumannii. PubMed Central. [Link]

  • YouTube. (2022). Cell Viability Assay Using MTT. YouTube. [Link]

  • Grewal, K. K., et al. (1999). Determination of Copy Number of c-Myc Protein Per Cell by Quantitative Western Blotting. ScienceDirect. [Link]

Sources

troubleshooting inconsistent Omomycin results

Author: BenchChem Technical Support Team. Date: February 2026

Omomycin Technical Application Center: Troubleshooting & Optimization Guide

Status: Operational Subject: Omomycin (OMO-103) & Myc-Dominant Negative Miniproteins Target Audience: Senior Researchers & Drug Development Scientists

Introduction: The "Undruggable" Paradox

Welcome. If you are accessing this guide, you are likely encountering variability in your Myc inhibition assays. Omomycin is not a standard small molecule inhibitor; it is a 90-amino acid miniprotein derived from the bHLH-LZ domain of Myc itself.[1]

Its mechanism—acting as a "dominant negative" that heterodimerizes with Myc and Max to sequester them in inactive complexes—relies heavily on structural fidelity and correct cellular entry. Unlike small molecules that diffuse passively, Omomycin’s efficacy is dictated by macropinocytosis rates , dimer stability , and context-dependent phenotypic outputs .

This guide abandons generic advice to focus on the specific physicochemical and biological failure points of Omomycin experiments.

Module 1: Reagent Integrity & Structural Validation

The Issue: "My IC50 shifts significantly between protein batches." The Causality: Omomycin is a miniprotein. Unlike small molecules, it can misfold or aggregate. While the OMO-103 clinical variant is engineered for thermal stability (4 mutations), research-grade peptides often suffer from oxidation or higher-order aggregation, rendering them inactive or non-specifically toxic.

Protocol 1.1: The Structural Integrity Check (CD Spectroscopy)

Do not assume lyophilized peptide is 100% active upon reconstitution.

  • Solubilization: Reconstitute in sterile, endotoxin-free PBS (pH 7.4). Avoid reducing agents (DTT/BME) unless your specific variant contains uncapped cysteines (clinical OMO-103 typically lacks these to prevent oxidative scrambling).

  • Circular Dichroism (CD) Scan:

    • Goal: Confirm alpha-helical content (Omomycin must be alpha-helical to dimerize).

    • Pass Criteria: Distinct minima at 208 nm and 222 nm.

    • Fail Criteria: disordered spectra (random coil) or flattened signal (aggregation).

  • Thermal Denaturation: Measure ellipticity at 222 nm while ramping temp from 20°C to 95°C. A "melting temperature" (Tm) > 60°C indicates a correctly folded, stable homodimer.

Visualizing the Quality Control Workflow

QC_Workflow Start Lyophilized Omomycin Solubilize Reconstitute (PBS pH 7.4) Start->Solubilize CD_Spec CD Spectroscopy (200-250nm) Solubilize->CD_Spec Helical Alpha-Helical? (Minima @ 208/222nm) CD_Spec->Helical Agg_Check SEC-HPLC / DLS (Check Aggregation) Helical->Agg_Check Yes Discard Discard/Refold Helical->Discard No (Random Coil) Endotoxin LAL Assay (<0.1 EU/mg) Agg_Check->Endotoxin Proceed Proceed to Assay Endotoxin->Proceed Pass Endotoxin->Discard Fail (High Endotoxin)

Caption: Critical Quality Control workflow to ensure Omomycin structural fidelity before cell treatment.

Module 2: The Delivery Barrier (Uptake Mechanics)

The Issue: "Western blots show Myc inhibition, but cells are proliferating normally." OR "The peptide works in Cell Line A but not Cell Line B." The Causality: Omomycin enters cells primarily via macropinocytosis and caveolae-dependent endocytosis, not passive diffusion. Cell lines with low macropinocytic indices (often Ras-wildtype or non-transformed cells) will show poor uptake.

Troubleshooting Steps:

  • Verify Uptake Mechanism:

    • Experiment: Treat cells with fluorescently labeled Omomycin (N-terminal FITC/TAMRA).

    • Control: Co-treat with EIPA (5-(N-Ethyl-N-isopropyl)amiloride), a specific inhibitor of macropinocytosis.

    • Result: If EIPA blocks uptake, your drug is working via the correct pathway. If uptake is low baseline, the cell line may be resistant to entry, not the drug's MOA.

  • Serum Conditions: High serum (10% FBS) can compete with peptide uptake or degrade non-stabilized peptides.

    • Optimization: Try "pulse" treatments in low-serum (0.5-1%) media for 4 hours, then add full serum back.

Module 3: Phenotypic Inconsistencies (The "Myc Paradox")

The Issue: "I expected apoptosis, but I see senescence." The Causality: Myc inhibition is context-dependent. Omomycin does not simply "kill" cells; it collapses the Myc transcriptional program. The outcome depends on the cell's genetic background (p53 status, Bcl-2 levels).

Data Interpretation Matrix:

ObservationPotential CauseVerification Experiment
G1 Arrest / Senescence Functional p53; Myc inhibition triggers cell cycle exit rather than death.Stain for SA-β-Galactosidase. Check p21 induction via Western Blot.
Apoptosis (Rapid) "Myc-addicted" cells with high replication stress or p53 mutation.Annexin V / PI Flow Cytometry. Check Cleaved Caspase-3.
No Effect (Resistance) Low uptake OR compensatory mechanisms (e.g., Miz-1 downregulation).Check intracellular peptide levels (IF). Check Miz-1 levels (Omomycin requires Miz-1 for repression).[2]
Mitotic Catastrophe Incomplete inhibition leading to aberrant division.IF for micronuclei or multipolar spindles.
Mechanism of Action (MOA) Visualization

MOA_Pathway Omomycin Omomycin (Dimer) OmoMyc Omomycin/Myc (Inactive) Omomycin->OmoMyc Displaces Max OmoMax Omomycin/Max (Inactive) Omomycin->OmoMax Sequesters Max OmoMiz Omomycin/Miz-1 (Repressive) Omomycin->OmoMiz Co-binds Myc c-Myc MycMax Myc/Max Heterodimer (Oncogenic) Myc->MycMax Standard State Max Max Max->MycMax Miz1 Miz-1 Miz1->OmoMiz Ebox E-Box DNA (Transcription ON) MycMax->Ebox Binds OmoMyc->Ebox Cannot Bind OmoMax->Ebox Occupies (Inactive) Repression Gene Repression (Transcription OFF) OmoMiz->Repression Enhances

Caption: Omomycin acts by dismantling Myc/Max dimers and sequestering components into inactive or repressive complexes.[2][3]

Module 4: In Vivo Nuances (PK/PD)

The Issue: "In vitro IC50 is 500nM, but 50mg/kg in mice shows no tumor regression." The Causality:

  • Plasma Half-life: While OMO-103 has improved stability, it is still a peptide. Rapid renal clearance is common.

  • Tissue Penetration: The "EPR effect" (Enhanced Permeability and Retention) varies by tumor model.

  • Dosing Schedule: Myc inhibition often requires sustained suppression. A daily bolus might allow Myc levels to rebound between doses (the "sawtooth" effect).

Strategic Adjustment:

  • Switch to Intravenous (IV) infusion or more frequent IP dosing if half-life is the bottleneck.

  • Check Albumin Binding: OMO-103 binds albumin, which extends half-life. If your mouse model uses serum-free conditions or specific immunodeficient strains with altered albumin, PK data may not translate.

Frequently Asked Questions (FAQs)

Q: Can I use a GFP-tagged Omomycin to track uptake? A: Proceed with caution. Large tags like GFP (27 kDa) are massive compared to Omomycin (~10 kDa) and can sterically hinder the Leucine Zipper dimerization. Use small tags (Flag, Myc-tag) or direct N-terminal fluorophore labeling (FITC) for uptake studies.

Q: My peptide precipitates when I adjust the pH. What is the safe range? A: Omomycin is highly basic (pI > 9). It is most soluble at acidic pH but must be physiological for cells.

  • Tip: Dissolve in water/buffer at pH ~6.0-6.5 first, then slowly adjust to 7.4. If it crashes out at 7.4, your concentration is likely too high (>20-50 µM). Working concentrations for cells are typically 1-10 µM.

Q: Is Omomycin specific to c-Myc? A: No. It is a "Pan-Myc" inhibitor. It targets c-Myc, N-Myc, and L-Myc.[3] This is actually a therapeutic advantage in tumors like Neuroblastoma (N-Myc driven) or Small Cell Lung Cancer (L-Myc/c-Myc driven).

References

  • Soucek, L., et al. (2008). Omomyc, a potential Myc dominant negative, enhances Myc-induced apoptosis. Cancer Research.

  • Demma, M. J., et al. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene.[4] Molecular and Cellular Biology.

  • Beaulieu, M. E., et al. (2019). Intrinsic cell-penetrating properties of the Myc-interfering Omomyc miniprotein. Science Translational Medicine.

  • Garralda, E., et al. (2024). Safety and Preliminary Signs of Activity of OMO-103, a MYC Inhibitor, in Allcomers Solid Tumours.[5][6] ESMO Congress / Nature Medicine (Pre-print context).

  • Salloum, G., et al. (2023).[7] Macropinocytosis: mechanisms and regulation.[7] Biochemical Journal.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Omomycin's Target Engagement with MYC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Drugging the "Undruggable" MYC

The MYC oncoprotein, a master regulator of cell proliferation, metabolism, and apoptosis, has long been considered an "undruggable" target in cancer therapy. Its deregulation is implicated in a vast majority of human cancers, yet its lack of a defined enzymatic pocket has thwarted traditional small-molecule drug discovery efforts.

Omomycin (and its clinical derivative, OMO-103) represents a paradigm shift in this landscape. It is a mini-protein designed to specifically inhibit MYC by disrupting its essential heterodimerization with its partner protein, MAX, thereby preventing the MYC-MAX complex from binding to DNA and driving oncogenic transcription.[1] The successful completion of a Phase I clinical trial for OMO-103 has definitively demonstrated the feasibility of directly targeting MYC in human cancers.[1]

However, for any novel therapeutic, particularly one with a mechanism as critical as Omomycin's, rigorous validation of target engagement is paramount. It is not enough to observe a downstream phenotype; we must build an unshakable chain of evidence linking the drug's presence to direct interaction with its target, modulation of the target's function, and the predicted downstream biological consequences. This guide outlines a multi-omics strategy to construct that chain of evidence.

cluster_0 Omomycin's Mechanism of Action Omomycin Omomycin Enters Cell MYC_MAX MYC-MAX Heterodimer Omomycin->MYC_MAX Binds MYC, Prevents Dimerization DNA E-Box DNA Sequence MYC_MAX->DNA Binds to DNA MYC_MAX->DNA INHIBITED Transcription Oncogenic Gene Transcription DNA->Transcription Initiates Phenotype Tumor Growth & Proliferation Transcription->Phenotype Drives

Caption: Omomycin's core mechanism: preventing MYC-MAX from binding DNA to halt oncogenic transcription.

Part 1: Confirming Direct Biophysical Interaction in the Cellular Milieu

The foundational question is simple: Does Omomycin physically bind to MYC inside a living cell? Answering this requires a method that can detect protein-ligand interactions in their native environment, without labels or modifications that could alter the protein's behavior.

Method of Choice: Cellular Thermal Shift Assay (CETSA®)

Causality: The Cellular Thermal Shift Assay (CETSA) is based on the principle of ligand-induced thermal stabilization.[2] When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[3][4] By heating cell lysates to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can detect a "thermal shift" in the presence of the drug, which serves as direct proof of binding.[5]

Why CETSA? It is a powerful technique for confirming target engagement in a physiologically relevant context—the intact cell—and can be adapted for in-vivo tissue samples.[6] This provides a higher degree of confidence than assays using purified recombinant proteins, which lack the complexities of the cellular environment.

start Treat Cells (Vehicle vs. Omomycin) lyse Lyse Cells start->lyse heat Heat Aliquots (Temp Gradient) lyse->heat centrifuge Centrifuge to Pellet Aggregated Protein heat->centrifuge supernatant Collect Supernatant (Soluble Protein) centrifuge->supernatant quantify Quantify MYC Protein (e.g., Western Blot, ELISA) supernatant->quantify plot Plot Melt Curve (Temp vs. Soluble MYC) quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Omomycin-MYC Engagement
  • Cell Culture & Treatment: Culture a MYC-driven cancer cell line (e.g., Ramos, BT168) to ~80% confluency. Treat one set of cells with a relevant concentration of Omomycin and another with a vehicle control for a predetermined time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble MYC protein in each sample using a standard method like Western Blotting or an ELISA.

  • Analysis: Normalize the data to the amount of soluble MYC at the lowest temperature. Plot the percentage of soluble MYC against temperature for both vehicle and Omomycin-treated samples. A rightward shift in the melting curve for the Omomycin-treated sample indicates thermal stabilization and confirms direct target engagement.

Data Presentation: Expected CETSA Results
Temperature (°C)% Soluble MYC (Vehicle)% Soluble MYC (Omomycin)
40100%100%
4695%98%
5270%92%
55 (Tm Vehicle) 50% 85%
5830%70%
61 (Tm Omomycin) 15% 50%
645%30%

This table illustrates a hypothetical thermal shift (Tm) from 55°C to 61°C upon Omomycin treatment, providing strong evidence of direct MYC binding.

Part 2: Assessing the Impact on MYC's Core Function: DNA Binding

Confirming that Omomycin binds to MYC is the first step. The second, equally critical step is to prove that this binding event disrupts MYC's primary function: binding to DNA.

Method of Choice: Chromatin Immunoprecipitation sequencing (ChIP-seq)

Causality: MYC functions by binding to specific DNA sequences known as E-boxes within the promoter regions of its target genes.[7] ChIP-seq allows us to capture a snapshot of this interaction across the entire genome.[8][9] The process involves cross-linking proteins to DNA in live cells, shearing the chromatin, and then using an antibody specific to MYC to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced. By comparing the genomic locations and intensity of MYC binding in Omomycin-treated versus control cells, we can directly measure the drug's ability to displace MYC from its targets. Studies have shown that Omomycin effectively displaces MYC from DNA.[10][11]

Why ChIP-seq? While ChIP-qPCR can validate displacement at a few known target genes, ChIP-seq provides an unbiased, genome-wide view. This is crucial for understanding the full impact of Omomycin and can reveal novel sites of action or confirm that its effect is specific to MYC-bound regions.

start Treat Cells (Vehicle vs. Omomycin) crosslink Cross-link Proteins to DNA (Formaldehyde) start->crosslink shear Lyse & Shear Chromatin (Sonication) crosslink->shear ip Immunoprecipitate (Anti-MYC Antibody) shear->ip reverse Reverse Cross-links & Purify DNA ip->reverse seq Prepare Library & Sequence DNA reverse->seq analysis Map Reads & Call Peaks (Identify MYC Binding Sites) seq->analysis

Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Experimental Protocol: ChIP-seq for MYC Displacement
  • Cell Treatment & Cross-linking: Treat MYC-driven cells with Omomycin or vehicle. Add formaldehyde directly to the culture media to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Preparation: Harvest and lyse the cells. Shear the chromatin into fragments of 200-600 bp using sonication. This step is critical and requires optimization.[12]

  • Immunoprecipitation (IP): Incubate the sheared chromatin overnight with a ChIP-grade anti-MYC antibody.[7] Use magnetic beads (Protein A/G) to pull down the antibody-protein-DNA complexes. Include a negative control IP with a non-specific IgG antibody.

  • Washing & Elution: Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples in the presence of high salt.

  • DNA Purification: Purify the DNA using spin columns or phenol-chloroform extraction.

  • Library Preparation & Sequencing: Prepare sequencing libraries from the purified ChIP DNA and an input control (sheared chromatin that did not undergo IP). Perform next-generation sequencing.

  • Bioinformatic Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant MYC enrichment in the vehicle sample compared to the input control. Quantify the signal at these peaks in the Omomycin-treated sample to measure the reduction in MYC binding.

Data Presentation: Expected ChIP-seq Results
Metric / Gene LocusVehicle ControlOmomycin Treated% Reduction
Global
Total MYC Peaks25,0008,00068%
Key MYC Targets (Signal Score)(Signal Score)
CCND2 Promoter150.425.183%
ODC1 Promoter122.818.985%
NCL Promoter180.231.582%

This table shows a dramatic, quantifiable reduction in both the number and intensity of MYC binding sites upon Omomycin treatment, directly demonstrating functional target modulation.

Part 3: Quantifying the Downstream Transcriptional Aftermath

Method of Choice: RNA Sequencing (RNA-seq)

Causality: MYC is predominantly a transcriptional activator. Its inhibition should therefore lead to the downregulation of a specific set of genes involved in processes like cell cycle progression, metabolism, and biosynthesis.[11] RNA-seq provides a comprehensive and unbiased quantification of the entire transcriptome, allowing us to precisely identify and measure these changes.[10][13] This method serves as the ultimate functional readout of Omomycin's activity.

Why RNA-seq? Unlike RT-qPCR, which is limited to pre-selected genes, RNA-seq offers a discovery-oriented approach. It can validate the downregulation of known MYC targets and simultaneously reveal novel gene expression changes, providing a holistic view of the cellular response to MYC inhibition and confirming that the observed effects align with the known biology of the target.[14]

start Treat Cells (Vehicle vs. Omomycin) extract Isolate Total RNA start->extract library Prepare cDNA Library (Poly-A Selection, Fragmentation) extract->library seq Sequence cDNA Library library->seq align Align Reads to Reference Transcriptome seq->align quant Quantify Gene Expression Levels align->quant analysis Differential Expression & Pathway Analysis quant->analysis

Caption: Workflow for RNA sequencing (RNA-seq) analysis.

Experimental Protocol: RNA-seq for Transcriptional Profiling
  • Cell Treatment & RNA Isolation: Treat cells with Omomycin or vehicle as in the previous assays. Use a sufficient number of biological replicates (minimum of three per condition). Isolate high-quality total RNA using a column-based kit or TRIzol extraction.

  • Library Preparation: Deplete ribosomal RNA or enrich for mRNA (poly-A selection). Fragment the RNA and synthesize a cDNA library compatible with next-generation sequencing platforms.

  • Sequencing: Perform high-throughput sequencing to generate millions of short reads.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align reads to a reference genome/transcriptome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in Omomycin-treated cells compared to the vehicle control.

    • Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or similar pathway analyses to determine if the downregulated genes are enriched for known MYC target gene signatures and pathways (e.g., "Hallmark MYC Targets").

Data Presentation: Expected RNA-seq Results
Gene SymbolDescriptionLog2 Fold Change (Omomycin vs. Vehicle)p-value
ODC1Ornithine Decarboxylase 1-2.581.2e-50
CCND2Cyclin D2-2.153.4e-45
NCLNucleolin-1.987.8e-41
EIF4EEukaryotic Translation Initiation Factor 4E-1.852.1e-38
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)+1.755.5e-35

This table shows significant downregulation of canonical MYC target genes and upregulation of genes repressed by MYC (like CDKN1A), providing definitive proof of the desired downstream transcriptional effect.

Synthesis and Conclusion: A Triad of Validation

No single experiment can unequivocally validate a drug's mechanism of action. True scientific rigor comes from integrating orthogonal approaches that, together, tell a cohesive and compelling story.[15][16]

cluster_validation Integrated Validation Framework CETSA CETSA (Direct Binding) ChIP ChIP-seq (Functional Modulation) CETSA->ChIP Binding leads to... Conclusion CONCLUSION: Omomycin effectively engages and inhibits MYC in cancer cells. CETSA->Conclusion Converging Evidence RNA RNA-seq (Downstream Effect) ChIP->RNA Displacement causes... ChIP->Conclusion Converging Evidence RNA->Conclusion Converging Evidence

Caption: The logical flow of evidence from direct binding to downstream effect.

The triad of CETSA, ChIP-seq, and RNA-seq forms a self-validating system:

  • CETSA proves that Omomycin physically interacts with MYC in the complex cellular environment.

  • ChIP-seq demonstrates the direct functional consequence of this binding: MYC is evicted from the chromatin.

  • RNA-seq confirms the ultimate biological outcome of MYC displacement: the transcriptional program driven by MYC is shut down.

By systematically applying these methods, researchers can generate the high-confidence data package required to definitively validate Omomycin's target engagement and mechanism of action, providing a solid foundation for further preclinical and clinical development.

References

  • Title: RNA-seq analyses after short-term MYC inactivation identify... Source: ResearchGate URL: [Link]

  • Title: Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer's master regulator Source: PubMed Central URL: [Link]

  • Title: Cellular thermal shift assay Source: Wikipedia URL: [Link]

  • Title: Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout Source: PMC - NIH URL: [Link]

  • Title: A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement Source: bioRxiv URL: [Link]

  • Title: MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding Source: Peptomyc URL: [Link]

  • Title: Advances in Integrated Multi-omics Analysis for Drug-Target Identification Source: PMC - NIH URL: [Link]

  • Title: MYC inhibition by Omomyc causes DNA damage and overcomes PARPi resistance in breast cancer Source: PMC - NIH URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]

  • Title: Chromatin Immunoprecipitation Assays for Myc and N-Myc Source: PMC - NIH URL: [Link]

  • Title: MYC targeting by omomyc synergizes with PARP inhibition and potentiates antitumour response in preclinical models of triple-negative breast cancer Source: ecancer URL: [Link]

  • Title: Chromatin Immunoprecipitation Assays for Myc and N-Myc | Request PDF Source: ResearchGate URL: [Link]

  • Title: Integrated analysis of bulk and single-cell RNA-seq reveals the role of MYC signaling in lung adenocarcinoma Source: Frontiers URL: [Link]

  • Title: Multi-Omics Target Validation: Building an Effective Drug Discovery Pipeline Source: Pluto Bio URL: [Link]

  • Title: Downregulated genes by silencing MYC pathway identified with RNA-SEQ analysis as potential prognostic biomarkers in gastric adenocarcinoma Source: Aging-US URL: [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: PubMed URL: [Link]

  • Title: A new insight into MYC action: control of RNA polymerase II methylation and transcription termination Source: bioRxiv URL: [Link]

  • Title: Myers Lab ChIP-seq Protocol V011014 Source: ENCODE URL: [Link]

Sources

Omomycin (OMO-103) vs. Standard-of-Care: A Preclinical Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the MYC oncogene was considered "undruggable" due to its intrinsically disordered structure and lack of enzymatic active sites. Omomycin (OMO-103) represents a paradigm shift: a cell-penetrating mini-protein that acts as a dominant-negative MYC inhibitor.

This guide objectively compares OMO-103 against Standard-of-Care (SoC) chemotherapies (Paclitaxel, Gemcitabine) in preclinical models. While SoC agents rely on broad cytotoxicity (e.g., microtubule stabilization or DNA synthesis inhibition), OMO-103 targets the transcriptional root of cancer cell stemness and metabolism.

Key Takeaway: In preclinical Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC) models, OMO-103 demonstrates comparable primary tumor regression to SoC but significantly outperforms SoC in metastatic prevention and safety profiles .

Part 1: Mechanistic Divergence

To understand the experimental outcomes, one must first understand the fundamental difference in mechanism.

  • Standard of Care (e.g., Taxanes): Stabilizes microtubules, preventing cell division (mitosis). This affects all rapidly dividing cells, leading to high toxicity.

  • Omomycin (OMO-103): Mimics the bHLH-LZ domain of MYC but with four specific amino acid mutations.[1] It homodimerizes or heterodimerizes with MAX, occupying E-box promoters without activating transcription. This effectively "shuts off" the MYC transcriptional program.

Diagram 1: Molecular Mechanism of Action

The following diagram illustrates how Omomycin outcompetes MYC for MAX binding and E-box occupancy.

G MYC Endogenous MYC Dimer_MYC_MAX MYC-MAX Heterodimer (Active) MYC->Dimer_MYC_MAX Binds MAX MAX Protein MAX->Dimer_MYC_MAX Binds Dimer_OMO_MAX Omomycin-MAX Heterodimer (Inactive) MAX->Dimer_OMO_MAX Preferential Binding OMO Omomycin (OMO-103) OMO->Dimer_OMO_MAX High Affinity Dimer_OMO_OMO Omomycin Homodimer (Inactive) OMO->Dimer_OMO_OMO Self-Assembly DNA E-Box DNA Promoter Dimer_MYC_MAX->DNA Occupies Dimer_OMO_MAX->DNA Occupies & Blocks Blockade Transcriptional Blockade Dimer_OMO_MAX->Blockade Dimer_OMO_OMO->DNA Occupies & Blocks Dimer_OMO_OMO->Blockade Transcription Gene Transcription (Proliferation/Metabolism) DNA->Transcription Activates Blockade->Transcription Inhibits

Caption: OMO-103 competitively binds MAX and E-boxes, displacing active MYC-MAX complexes and silencing oncogenic signaling.

Part 2: Head-to-Head Efficacy Data

The following data summarizes key preclinical studies, specifically the landmark Science Translational Medicine study (Beaulieu et al., 2019) and recent TNBC data.

Non-Small Cell Lung Cancer (NSCLC)

Model: KrasLSL-G12D/Tp53flox/flox (KP) mouse models and Patient-Derived Xenografts (PDX).

MetricPaclitaxel (SoC)Omomycin (OMO-103)Interpretation
Tumor Regression High (~60-70% reduction)High (~60-70% reduction)OMO-103 is non-inferior to Taxanes in primary tumor control.
Ki67 Index Significant decreaseSignificant decreaseBoth agents effectively halt proliferation.
Apoptosis (Caspase-3) Moderate increaseHigh increase OMO-103 drives higher apoptotic rates in MYC-dependent tumors.
Metastasis Control Low/ModerateVery High OMO-103 significantly reduces metastatic burden compared to SoC.
Toxicity (Weight Loss) Significant (>10%)Negligible (<2%)OMO-103 spares normal tissues (mild side effects).
Triple-Negative Breast Cancer (TNBC) & Synergy

Model: BRCA-mutated and PARP-inhibitor resistant PDX models.

Recent data indicates that OMO-103 is not just a competitor but a potentiator .

  • SoC Limitation: Resistance to PARP inhibitors (e.g., Olaparib) often develops via restoration of Homologous Recombination (HR) repair.

  • Omomycin Effect: Downregulates DNA repair genes controlled by MYC.

  • Result: OMO-103 re-sensitizes resistant tumors to PARP inhibitors, showing a synergistic reduction in tumor volume where SoC alone failed.

Part 3: Validated Experimental Protocol (PDX)

To replicate the efficacy data comparing OMO-103 to SoC, follow this self-validating protocol derived from Beaulieu et al. (2019) and Peptomyc's clinical translation data.

Diagram 2: Preclinical Workflow (PDX Model)

Protocol cluster_treatment 3. Randomized Treatment Groups (4 weeks) Step1 1. Tumor Implantation (Subcutaneous/Orthotopic) Step2 2. Enrollment (Vol: 150-200mm³) Step1->Step2 GrpA Vehicle Control (Saline/Glucose) Step2->GrpA GrpB SoC (e.g., Paclitaxel) (IP, 10-20mg/kg, Q7D) Step2->GrpB GrpC OMO-103 (IV, 20-50mg/kg, 2x/week) Step2->GrpC Step4 4. Endpoint Analysis (IHC / Flow Cytometry) GrpA->Step4 GrpB->Step4 GrpC->Step4

Caption: Standardized 4-week efficacy protocol for evaluating OMO-103 vs. SoC in PDX models.

Protocol Details
  • Implantation: Implant fresh tumor fragments (2-3mm) subcutaneously into NSG or Nude mice. Causality Note: Use fresh fragments over cell suspensions to preserve stromal architecture, which OMO-103 modulates.

  • Dosing Strategy:

    • OMO-103: 20–50 mg/kg via Intravenous (IV) or Intraperitoneal (IP) injection. Frequency: 2 to 4 times weekly. Note: OMO-103 has a terminal half-life in tumors >50 hours, allowing discontinuous dosing.

    • Paclitaxel (SoC Control): 10–20 mg/kg IP, once weekly.

  • Readouts (Self-Validation):

    • Efficacy: Caliper measurements (Volume = length × width² / 2).

    • Mechanism Check: Perform IHC for Ki67 (proliferation) and Cleaved Caspase-3 (apoptosis).

    • Biomarker: Assess MYC target gene suppression (e.g., nucleolin, transferrin receptor) via RT-qPCR to confirm target engagement.

Part 4: Safety & Toxicity Profile

A critical advantage of OMO-103 over SoC is the safety profile. MYC inhibition was historically feared to be lethal to normal tissues (gut/skin). Preclinical data disproves this.

ParameterChemotherapy (SoC)Omomycin (OMO-103)
Weight Loss Common (>10% body weight)Rare / Transient
Neutropenia Dose-Limiting Toxicity (Severe)Not Observed
Alopecia CommonNot Observed
Intestinal Toxicity Mucositis / DiarrheaMild / Reversible
Recovery Slow recovery of bone marrowRapid recovery of normal proliferating tissues

Scientific Insight: Normal tissues can pause proliferation (enter quiescence) upon MYC inhibition and recover immediately when the drug clears. Cancer cells, "addicted" to MYC for metabolic stress support, undergo apoptosis (synthetic lethality).

References

  • Beaulieu, M. E., et al. (2019). "Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy." Science Translational Medicine.

  • Garralda, E., et al. (2024). "MYC targeting by OMO-103 in solid tumors: a phase 1 trial." Nature Medicine.[2]

  • Massó-Vallés, D., et al. (2020). "MYC Inhibition in Triple-Negative Breast Cancer: A New Therapeutic Frontier." Cells.

  • Dhanasekaran, R., et al. (2022). "Anti-MYC therapy with Omomyc against liver cancer." Hepatology.

Sources

Omomycin (OMO-103) vs. MYC Inhibitors: A Head-to-Head Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the MYC oncoprotein was classified as "undruggable" due to its intrinsically disordered structure and lack of defined enzymatic pockets. While small-molecule inhibitors (SMIs) like 10058-F4 and BET bromodomain inhibitors have served as preclinical tools, they have largely failed to translate clinically due to poor pharmacokinetics, low binding affinity, or off-target toxicity.

Omomycin (OMO-103) represents a paradigm shift. Unlike SMIs, it is a miniprotein (90 amino acids) that acts as a dominant-negative inhibitor. It mimics the dimerization domain of MYC, allowing it to penetrate cells, heterodimerize with MYC (and MAX), and sequester them in inactive complexes that cannot bind DNA. This guide provides a direct, data-driven comparison of Omomycin against historical and emerging alternatives.

Part 1: Head-to-Head Performance Analysis

Omomycin vs. Small Molecule Inhibitors (10058-F4 / 10074-G5)

Small molecules typically attempt to disrupt the MYC-MAX interaction surface. However, this surface is large and flat, leading to low affinity and poor specificity. Omomycin leverages the natural protein-protein interaction interface, resulting in superior affinity.

Table 1: Comparative Technical Specifications

FeatureOmomycin (OMO-103) 10058-F4 / 10074-G5 Implication
Drug Class Cell-Penetrating MiniproteinSmall Molecule Inhibitor (SMI)OMO-103 retains structural fidelity to the target.
Mechanism of Action Dominant Negative: Forms inactive heterodimers with MYC & MAX; occupies E-box DNA as inactive homodimers.Disruptor: Distorts the bHLH-LZ domain to prevent MYC-MAX dimerization.OMO-103 blocks all MYC access to DNA; SMIs often leave monomeric MYC unstable or free.
Binding Affinity (Kd) High (nM range) (Superior to native MYC:MAX)Low (µM range) (10058-F4: ~15-28 µM)SMIs require toxic systemic concentrations to achieve inhibition.
Half-Life (t1/2) >50 hours (Plasma, Human Phase I)Minutes to <1 hour (Rapid metabolic clearance)OMO-103 allows for sustained target suppression.
Clinical Status Phase I Completed (Safe; Stable Disease observed)Preclinical Only (Failed to advance due to PK/toxicity)OMO-103 is the first direct MYC inhibitor to show clinical safety.
Omomycin vs. Indirect Inhibitors (BET Inhibitors)

BET inhibitors (e.g., JQ1, BMS-986158) target BRD4 to downregulate MYC transcription. While potent, they are not MYC-specific.

Table 2: Specificity and Resistance Profiles

MetricOmomycin (OMO-103) BET Inhibitors (e.g., JQ1) Critical Insight
Target Specificity Direct: Targets MYC protein function directly.Indirect: Targets BRD4 (Epigenetic reader).BETi affects hundreds of other genes controlled by super-enhancers.
Resistance Mechanism Low intrinsic resistance observed; effective in KRAS/p53 mutant models.High: Kinase reprogramming, BRD4 mutations, or MYC stabilization.Indirect inhibition is prone to compensatory bypass tracks.
Toxicity Profile Mild infusion reactions; no catastrophic tissue damage.Thrombocytopenia, GI toxicity, fatigue (Dose-limiting).OMO-103's toxicity profile is surprisingly benign compared to epigenetic modifiers.

Part 2: Mechanism of Action Validation

The following diagram illustrates the structural causality of Omomycin's superiority. While small molecules attempt to wedge into the disordered interface, Omomycin "tricks" the system by mimicking the natural binding partner (MAX) but carrying mutations that prevent DNA transcription activation.

G cluster_0 Physiological State (Cancer) cluster_1 Omomycin Intervention cluster_2 Small Molecule (10058-F4) Myc MYC Protein Dimer MYC:MAX Heterodimer Myc->Dimer Dimerization Max MAX Protein Max->Dimer DNA E-Box DNA Binding Dimer->DNA High Affinity Tx Oncogenic Transcription (Proliferation) DNA->Tx Omo Omomycin (OMO-103) OmoMyc OMO:MYC Heterodimer (Inactive) Omo->OmoMyc Sequesters MYC OmoMax OMO:MAX Heterodimer (Inactive) Omo->OmoMax Sequesters MAX OmoOmo OMO:OMO Homodimer (Inactive) Omo->OmoOmo Dominant Species BlockedDNA E-Box Occupied (No Transcription) OmoMyc->BlockedDNA Cannot Activate OmoOmo->BlockedDNA Competes with MYC:MAX SMI Small Molecule SMI->Myc Weak Binding (>15 µM) Unstable Monomeric MYC (Unstable/Degraded) SMI->Unstable Disrupts Dimer

Figure 1: Mechanistic comparison. Omomycin (Yellow) actively sequesters MYC and MAX into inactive complexes and physically occludes the DNA binding site. Small molecules (Gray) rely on weak disruption of the dimer, often failing to prevent downstream signaling completely.

Part 3: Experimental Protocols for Validation

To validate Omomycin's efficacy in your own research, use the following self-validating systems.

Protocol A: Co-Immunoprecipitation (Co-IP) for Dimer Disruption

Objective: Prove OMO-103 physically displaces MAX from MYC in a cellular context.

  • Cell Lysis: Lyse 5x10^6 treated cells (e.g., HCT116) in IP buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors). Crucial: Do not use harsh denaturing detergents (SDS) initially to preserve protein complexes.

  • Pre-Clear: Incubate lysate with Protein G agarose beads for 1h at 4°C to reduce background.

  • Antibody Incubation: Add anti-c-MYC antibody (e.g., N-262) to supernatant. Rotate overnight at 4°C.

  • Capture: Add Protein G beads for 2h.

  • Wash: Wash beads 3x with IP buffer. Validation Step: Save the "Flow Through" to check for unbound MYC.

  • Elution & Blot: Boil beads in 2x SDS loading buffer.

  • Western Blot: Probe for MAX .

    • Positive Control:[1] Untreated cells (Strong MAX band).

    • Experimental: OMO-103 treated cells (Diminished/Absent MAX band).

    • Loading Control: Probe Input lysate for Actin/GAPDH.

Protocol B: In Vivo Xenograft Efficacy

Objective: Assess tumor regression and systemic toxicity (weight loss).

  • Implantation: Inject 2x10^6 cancer cells (e.g., MDA-MB-231 for TNBC) subcutaneously into the flank of BALB/c nude mice.

  • Randomization: When tumors reach ~150-200 mm³, randomize mice into two groups (n=8/group).

  • Treatment:

    • Vehicle: PBS or specific formulation buffer (IV, twice weekly).

    • OMO-103: 20 mg/kg (IV, twice weekly) or 2.5 mg/kg (Intranasal for lung models).

  • Monitoring: Measure tumor volume (V = length × width² / 2) every 3 days. Weigh mice daily.

  • Endpoint: Sacrifice when control tumors reach 1500 mm³.

  • Data Output: Plot Mean Tumor Volume ± SEM.

    • Success Metric: Significant reduction (p<0.05) in tumor volume vs. vehicle with <10% body weight loss.

Part 4: Clinical Translation & Synergy

Recent data (2024-2025) highlights a powerful synergistic application for Omomycin: PARP Inhibitor (PARPi) Sensitization .

  • The Problem: PARP inhibitors (e.g., Olaparib) are standard for BRCA-mutated cancers but fail in BRCA-WT or resistant tumors.

  • The Omomycin Solution: MYC regulates DNA Damage Response (DDR) genes. By inhibiting MYC, Omomycin downregulates DDR machinery (e.g., RAD51), effectively inducing a "BRCAness" phenotype in wild-type cells.

  • Data Highlight: In TNBC patient-derived xenografts (PDX), the combination of OMO-103 + Olaparib achieved disease control in PARPi-resistant models where monotherapy failed.

Recommendation: Researchers should prioritize combinatorial studies of OMO-103 with DNA-damaging agents (Cisplatin, PARPi) rather than monotherapy in refractory solid tumors.

References

  • Garralda, E., et al. (2024). Safety and Preliminary Signs of Activity of OMO-103, a MYC Inhibitor, in Allcomers Solid Tumours. Nature Medicine. [Link]

  • Soucek, L., et al. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. Science Translational Medicine. [Link]

  • Massó-Vallés, D., et al. (2022). MYC inhibition by Omomyc causes DNA damage and overcomes PARPi resistance in breast cancer. Cancer Research Communications. [Link]

  • Beaulieu, M.E., et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine. [Link]

  • Clausen, D.M., et al. (2010). In vitro cytotoxicity and in vivo efficacy of the c-Myc inhibitor 10058-F4 in ovarian carcinoma cells. Journal of Ovarian Research. [Link]

  • Carabet, L.A., et al. (2018).[2] Computer-Aided Drug Discovery of Myc-Max Inhibitors. International Journal of Molecular Sciences.[2] [Link]

Sources

Benchmarking Omomycin Against Known MYC Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The MYC Paradox

The c-MYC transcription factor is a "master regulator" implicated in over 70% of human cancers, yet it remains one of the most elusive targets in oncology. Its intrinsically disordered protein (IDP) structure lacks the stable hydrophobic pockets required for high-affinity small molecule binding.[1][2]

This guide benchmarks Omomycin (OMO-103) , a first-in-class mini-protein, against historical and emerging small molecule inhibitors (SMIs). Unlike SMIs that attempt to wedge into dynamic interfaces, Omomycin leverages the IDP nature of MYC to rewire the entire transcriptional network.

Mechanistic Benchmarking: "Trap and Block" vs. "Disruption"

To understand the superior efficacy of Omomycin in clinical settings, one must first distinguish its mechanism from traditional inhibitors.

The Competitors
  • Small Molecule Inhibitors (e.g., 10058-F4, KJ-Pyr-9): These agents typically function as dimerization disruptors. They bind to monomeric MYC (often the bHLH-LZ domain) to prevent the formation of the transcriptionally active MYC-MAX heterodimer.

  • Omomycin: A dominant-negative mini-protein (90 amino acids) derived from the MYC bHLH-LZ domain with four specific amino acid mutations. It does not merely disrupt; it repurposes the network.

Mechanism of Action Visualization

G cluster_0 Normal Oncogenic State cluster_1 Small Molecule Inhibition cluster_2 Omomycin Network Rewiring MYC Endogenous MYC MAX Endogenous MAX MYC->MAX Heterodimerizes DNA E-Box DNA MAX->DNA Transcriptional Activation SMI Small Molecule (10058-F4) SMI->MYC Binds Monomer (Unstable) OMO Omomycin (Peptide) OMO->MYC Forms OMO:MYC (Sequestered) OMO->MAX Forms OMO:MAX (Occupies DNA) OMO:MAX OMO:MAX Heterodimer OMO:MAX->DNA Transcriptional Silencing

Figure 1: Comparative Mechanism of Action. While small molecules attempt to prevent MYC-MAX binding, Omomycin actively sequesters MYC and forms inert complexes with MAX that occlude DNA binding sites.[3][4]

Comparative Performance Matrix

The following data synthesizes results from key biochemical assays and recent clinical readouts.

FeatureOmomycin (OMO-103) 10058-F4 KJ-Pyr-9 BET Inhibitors (JQ1)
Class Mini-protein (Peptide)Small Molecule (Thioxothiazolidine)Small Molecule (Pyridine)Epigenetic Modulator (Indirect)
Binding Target MYC, MAX (bHLH-LZ)MYC (Monomer, H2 Helix)MYC-MAX InterfaceBRD4 (Chromatin)
Binding Affinity (

)
High (nM range equivalent to native)~40–50 µM [1]~6.5 nM [2]< 50 nM
Cellular Potency (

)
0.2 – 5 µM (Cell dependent)40 – 60 µM5 – 10 µM0.1 – 1 µM
In Vivo Stability High (PK optimized, >50h in tumor) [3]Low (Rapid metabolism)Moderate (Solubility issues)Moderate
Mechanism Sequestration + DNA OcclusionDimerization DisruptionDimerization DisruptionTranscriptional Downregulation
Clinical Status Phase I Completed (Safe/Efficacious)Preclinical (Tool Compound)PreclinicalPhase I/II (Toxicity limits)
Key Insights:
  • Affinity vs. Efficacy Gap: While KJ-Pyr-9 shows nanomolar affinity in cell-free systems, it struggles with cellular penetrance and solubility compared to Omomycin's cell-penetrating peptide (CPP) properties.

  • The "Undruggable" Solution: 10058-F4 requires high micromolar concentrations because it targets a disordered region that shifts conformation. Omomycin "folds" the target by providing a massive interaction surface, stabilizing the complex.

Experimental Validation Framework

To independently verify these inhibitors in your lab, do not rely solely on viability assays (MTT/CellTiter-Glo), as these can register false positives due to off-target toxicity. You must prove Target Engagement .

Recommended Protocol: The "Dual-Evidence" System

This workflow combines physical interaction validation (Co-IP) with functional output (Reporter Assay).

Step 1: Co-Immunoprecipitation (Physical Disruption)

Objective: Measure the inhibitor's ability to break the MYC-MAX bond.

  • Lysate Prep: Lyse 5x10^6 MYC-overexpressing cells (e.g., Burkitt's Lymphoma Ramos cells) in IP Lysis Buffer (Pierce 87787).

  • Treatment: Incubate lysates with Inhibitor (10 µM) vs. Vehicle for 2 hours at 4°C.

  • Capture: Add anti-MAX antibody (Santa Cruz sc-197) coupled to Protein G beads. Rotate overnight.

  • Blot: Wash beads 3x. Elute and Western Blot for c-MYC (Abcam ab32072).

    • Result: 10058-F4 should reduce MYC band intensity. Omomycin will pull down both (forming OMO-MYC and OMO-MAX), requiring a shift in molecular weight analysis.

Step 2: E-Box Luciferase Reporter (Functional Silencing)

Objective: Confirm transcriptional silencing of MYC targets.

  • Transfection: Transfect HEK293T cells with pMyc-TA-Luc (E-box containing promoter) and Renilla control.

  • Dosing: Treat cells with serial dilutions of Omomycin (0.1, 1, 10 µM) vs. 10058-F4 (10, 50, 100 µM).

  • Readout: Measure Luminescence at 24h.

    • Success Metric: Omomycin should achieve >80% suppression at 1 µM; 10058-F4 typically plateaus at ~50% suppression due to incomplete disruption.

Experimental Workflow Visualization

Experiment cluster_biochem Biochemical Validation cluster_func Functional Validation Start Start: MYC+ Cells Treat Treat with Inhibitor (24h) Start->Treat Transfect Transfect E-Box Luciferase Start->Transfect IP Co-IP (Anti-MAX) Treat->IP Lumi Luminescence Readout Treat->Lumi WB Western Blot (Detect MYC) IP->WB Result1 Loss of Dimer (Physical) WB->Result1 Transfect->Treat Result2 Transcriptional Silencing Lumi->Result2

Figure 2: Validation Workflow. A robust benchmarking campaign must correlate physical dimer disruption (Blue path) with functional transcriptional silencing (Red path).

Strategic Conclusion

The failure of early small molecules like 10058-F4 was predicated on the assumption that MYC behaves like a structured enzyme. It does not. It is an intrinsically disordered protein that functions through dynamic network interactions.

Omomycin (OMO-103) represents a paradigm shift because it accepts the IDP nature of MYC, using a large protein surface area to "lock" the disordered target into a specific conformation. For drug development professionals, the data suggests that peptide-based or peptidomimetic approaches (including PROTACs) offer a higher probability of clinical success than traditional small molecule inhibitors for this specific target.

References

  • Yin, X., et al. (2003).[5] Low molecular weight inhibitors of Myc-Max interaction.[1][6] Oncogene, 22(40), 6151-6159. Link

  • Hart, J.R., et al. (2014). Inhibitor of MYC identified in a Kröhnke pyridine library. Proceedings of the National Academy of Sciences, 111(48), 12556-12561. Link

  • Garralda, E., et al. (2024).[4] MYC targeting by OMO-103 in solid tumors: a phase 1 trial.[4][7][8] Nature Medicine, 30, 762–771.[4] Link

  • Soucek, L., et al. (1998). Design and properties of a Myc derivative that efficiently homodimerizes. Oncogene, 17, 2463–2472. Link

  • Massó-Vallés, D., & Soucek, L. (2020).[4] Targeting Myc in Cancer: Beyond the "Undruggable" Concept. Expert Opinion on Therapeutic Targets, 24(11), 1105-1114. Link

Sources

The Senior Scientist’s Guide to MYC Inhibition: Omomycin vs. Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Omomycin Experimental Data Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Undruggable" Paradox

For three decades, MYC has been the "Mount Everest" of oncology—essential for tumor maintenance yet structurally disordered, lacking the deep hydrophobic pockets required for traditional small-molecule binding.

This guide objectively compares Omomycin (OMO-103) —a dominant-negative miniprotein—against standard small-molecule inhibitors (e.g., 10058-F4). While small molecules often fail due to low potency and off-target toxicity, Omomycin has demonstrated superior specificity and a novel "intrinsic penetration" mechanism. However, its reproducibility relies heavily on specific handling protocols often overlooked in standard literature.

Mechanistic Architecture

To reproduce Omomycin data, one must understand why it works where others fail.

  • The Small Molecule Failure Mode (e.g., 10058-F4): These molecules attempt to wedge into the disordered interface of the MYC-MAX heterodimer. They suffer from low affinity (high

    
    M IC50) and rapid metabolic clearance.
    
  • The Omomycin Advantage: Omomycin is a 90-amino acid mutant of the MYC bHLH-LZ domain. It retains the structural fidelity to dimerize with MAX (and MYC) but contains four specific amino acid substitutions that prevent the complex from binding E-box DNA sequences.[1]

Visualization: Mechanism of Action (MYC vs. Omomycin)

G cluster_0 Physiological State cluster_1 Inhibited State (Omomycin) MYC Endogenous MYC MYC_MAX MYC-MAX Heterodimer MYC->MYC_MAX Dimerization OMO_MYC Omomycin-MYC Heterodimer MYC->OMO_MYC MAX MAX Protein MAX->MYC_MAX OMO_MAX Omomycin-MAX Heterodimer MAX->OMO_MAX OMO Omomycin (Miniprotein) OMO->OMO_MAX High Affinity OMO->OMO_MYC Sequesters MYC DNA_ON Bind E-Box DNA (Transcription ON) MYC_MAX->DNA_ON Activates Proliferation DNA_OFF Cannot Bind DNA (Transcription OFF) OMO_MAX->DNA_OFF Steric Block OMO_MYC->DNA_OFF Inactive Complex

Caption: Omomycin outcompetes MYC for MAX binding and sequesters MYC into inactive complexes, effectively shutting down the transcriptional machinery.[1][2]

Comparative Performance Data

The following data synthesizes results from key reproducibility studies, specifically contrasting the purified Omomycin miniprotein (OMO-103) against the standard research tool 10058-F4.

FeatureOmomycin (OMO-103) 10058-F4 (Small Molecule) CRISPR/RNAi (MYC)
Target Specificity High: Targets MYC network structure directly.Low: Off-target effects common; binds disordered regions.High: Genetic specificity.
Cellular Entry Intrinsic: Basic region acts as a Cell Penetrating Peptide (CPP).Passive Diffusion: Often poor solubility.Vector Required: Lipofection/Viral.
IC50 (NSCLC Cells) 6.2 - 13.6 µM (Beaulieu et al., 2019)~50 - 100 µM (Often requires high dosage)N/A (Genetic ablation)
In Vivo Stability High: >50h in plasma (Clinical Data).Low: Rapid metabolism (<30 min half-life).Variable (depends on vector).
Mechanism Sequesters MYC + Occupies E-boxes non-productively.[1]Disrupts MYC-MAX interaction only.Total protein depletion (risk of compensation).
Reproducibility Factors: The "Senior Scientist" Insight

The Critical Variable: Delivery Method Early Omomycin studies (Soucek et al., 2008) relied on transgenic expression (Tet-O systems). Many researchers fail to reproduce data because they assume the purified peptide behaves exactly like the expressed gene.

  • The Breakthrough: Beaulieu et al. (2019) proved that the purified Omomycin miniprotein contains an intrinsic Cell Penetrating Peptide (CPP) sequence within its DNA-binding domain.

  • Reproducibility Check: If you are using purified Omomycin, do not use transfection reagents (like Lipofectamine) as they can entrap the peptide in endosomes. The peptide must be added directly to the media in serum-reduced conditions to facilitate entry.

Thermal Stability & Folding Unlike small molecules, Omomycin is a folded protein.

  • Failure Point: Reconstituting lyophilized Omomycin in high-salt buffers or subjecting it to repeated freeze-thaw cycles causes aggregation.

  • Correct Protocol: Reconstitute in sterile water or low-salt phosphate buffer (pH 7.4) and store aliquots at -80°C.

Validated Experimental Protocol: Assessing Target Engagement

To validate Omomycin activity in your specific cell line, you must prove it physically disrupts the MYC-MAX interaction. A simple Western Blot for MYC levels is insufficient because Omomycin does not necessarily degrade MYC immediately; it inactivates it.

Recommended Assay: Co-Immunoprecipitation (Co-IP) Objective: Demonstrate reduced MYC-MAX binding in the presence of Omomycin.

Step-by-Step Methodology
  • Treatment: Treat cells (e.g., A549) with Omomycin (10-20 µM) vs. Vehicle for 24 hours.

  • Lysis: Lyse cells in non-denaturing IP buffer (20 mM Tris HCl pH 8, 137 mM NaCl, 10% glycerol, 1% NP-40, 2 mM EDTA) with protease inhibitors. Crucial: Do not use RIPA buffer as SDS disrupts weak protein-protein interactions.

  • Immunoprecipitation:

    • Incubate lysate with anti-MAX antibody (primary) overnight at 4°C.

    • Add Protein G/A magnetic beads for 2 hours.

  • Wash: Wash beads 3x with cold lysis buffer.

  • Elution & Blot: Elute with 2x Laemmli buffer (boil 5 min). Run SDS-PAGE.

  • Detection: Probe membrane for c-MYC .

    • Result: The Omomycin-treated lane should show significantly less c-MYC co-precipitating with MAX compared to control.

Visualization: Validation Workflow

Protocol Step1 Cell Treatment (Omomycin 20µM) Step2 Non-Denaturing Lysis (No SDS) Step1->Step2 24h Step3 IP with Anti-MAX Step2->Step3 Bind MAX complex Step4 Western Blot Probe: Anti-MYC Step3->Step4 Pull-down Result Outcome: Reduced MYC Band Step4->Result Validation

Caption: Workflow to validate Omomycin's mechanism. Success is defined by the absence of MYC in the MAX pull-down.

References
  • Soucek, L., et al. (2008).[3][4] Modelling Myc inhibition as a cancer therapy. Nature, 455, 679–683.[3][4] Link[4]

  • Beaulieu, M. E., et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy.[5] Science Translational Medicine, 11(484). Link

  • Massó-Vallés, D., & Soucek, L. (2020). Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc. Cells, 9(4), 883. Link

  • Demma, M. J., et al. (2019).[6] Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene.[6] Molecular and Cellular Biology, 39(22).[6] Link

  • Garralda, E., et al. (2024). Safety and Preliminary Signs of Activity of OMO-103, a MYC Inhibitor, in Allcomers Solid Tumours.[5][7] ESMO Open (Phase I Clinical Data). Link

Sources

Technical Guide: Comparative Analysis of In Vitro vs. In Vivo Profiles for Omomycin (OMO-103)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Undruggable" Paradox

For decades, the MYC oncoprotein was classified as "undruggable" due to its lack of defined enzymatic pockets and its disordered structure. Omomycin, a dominant-negative mini-protein derived from the bHLH-LZ domain of MYC, initially served as a genetic proof-of-concept in transgenic mice.

The pivotal shift occurred with the development of OMO-103 , the pharmacological formulation of Omomycin. Contrary to early dogmas suggesting peptides require carriers (like TAT) for intracellular delivery, recent data confirms OMO-103 possesses intrinsic cell-penetrating properties . This guide compares the in vitro mechanistic data against the in vivo pharmacokinetic realities, highlighting a critical finding: tumor tissue retention significantly exceeds serum half-life , driving therapeutic efficacy.

Mechanistic Foundation

Omomycin functions by mimicking the dimerization domain of MYC. It creates a "dead-end" for MYC signaling by outcompeting MYC for its obligate partner, MAX, and by forming homodimers that occupy E-box DNA sequences without activating transcription.

Figure 1: Competitive Displacement Mechanism

The following diagram illustrates the thermodynamic competition introduced by Omomycin.

Omomycin_Mechanism Myc Endogenous MYC Complex_WT MYC:MAX Heterodimer (Transcriptional Activator) Myc->Complex_WT Natural Dimerization Max Endogenous MAX Max->Complex_WT Natural Dimerization Omo Omomycin (OMO-103) Complex_Inhib1 OMO:MYC Heterodimer (Inactive) Omo->Complex_Inhib1 Sequesters MYC Complex_Inhib2 OMO:MAX Heterodimer (Inactive) Omo->Complex_Inhib2 Sequesters MAX Complex_Inhib3 OMO:OMO Homodimer (Inactive DNA Occupancy) Omo->Complex_Inhib3 Self-Association DNA E-Box DNA Sequence (CACGTG) Complex_WT->DNA Binds Complex_Inhib1->DNA Occupies w/o Activation Complex_Inhib2->DNA Occupies w/o Activation Complex_Inhib3->DNA Occupies w/o Activation Transcription Oncogenic Transcription (Proliferation/Metabolism) DNA->Transcription Activates Block Transcriptional Blockade DNA->Block Promoter Occlusion

Caption: Omomycin disrupts MYC:MAX binding and occludes E-box promoters via inactive dimers.

In Vitro Performance: The Permeability Breakthrough

Historically, peptides >10 amino acids were assumed impermeable to the cell membrane. In vitro data for OMO-103 challenged this.

Intrinsic Cell Penetration

Confocal microscopy and flow cytometry assays in A549 (lung adenocarcinoma) and HCT116 (colorectal) lines demonstrate that OMO-103 enters the nucleus within 30–60 minutes of exposure without liposomal carriers. This uptake is temperature-dependent and involves both endocytosis and direct translocation.

Target Engagement & Viability
  • ChIP-Seq Data: Treatment with OMO-103 results in a global reduction of MYC occupancy at key promoters (e.g., NCL, CAD).

  • Viability (GI50): OMO-103 displays broad anti-proliferative activity across multiple tumor types.

Cell LineCancer TypeGI50 (µM)Phenotypic Response
A549 NSCLC (KRAS mut)~0.5 - 2.0G1 Cell Cycle Arrest
H1975 NSCLC (EGFR mut)~1.0 - 3.0Apoptosis Induction
MDA-MB-231 Triple-Neg Breast~2.5Reduced Migration
HFF-1 Normal Fibroblasts>20.0Minimal Toxicity

Key Insight: The therapeutic window is defined by the differential sensitivity between MYC-addicted cancer cells and normal fibroblasts, which tolerate MYC inhibition well due to redundancy and lower metabolic demand.

In Vivo Translation: The Pharmacokinetic Disconnect

The translation from petri dish to patient revealed a non-linear relationship between serum concentration and tissue activity.

Pharmacokinetics (PK) vs. Pharmacodynamics (PD)

Phase I clinical data (Garralda et al., 2024) and mouse xenograft studies reveal a critical phenomenon: Tissue Hysteresis .

  • Serum Half-life: Short (~40 hours terminal half-life in humans, minutes in mice).

  • Tumor Residence: High. Mass spectrometry of tumor biopsies indicates OMO-103 structural integrity is maintained in the tumor microenvironment for >72 hours .[1]

Efficacy Data (Phase I & Preclinical)
  • Mouse Models: In KRAS-driven lung cancer models, systemic OMO-103 caused tumor regression, not just stasis.

  • Human Phase I:

    • Safety: No Grade 4/5 adverse events related to drug. Main side effect: Grade 1 infusion reactions.[2][3]

    • Response: Stable disease (SD) in 8/12 evaluable patients.[2][3][4] One pancreatic cancer patient achieved 49% tumor volume reduction (partial response).[4]

Figure 2: The Tumor Retention Workflow

Visualizing why rapid serum clearance does not equate to loss of efficacy.

PK_PD_Flow cluster_retention The Retention Effect IV_Admin IV Administration (OMO-103) Serum Serum Compartment (Rapid Clearance) IV_Admin->Serum Tumor Tumor Microenvironment Serum->Tumor Rapid Distribution (<1 hr) Clearance Clearance Serum->Clearance Renal Elimination Nucleus Tumor Cell Nucleus (Target Engagement) Tumor->Nucleus Intrinsic Penetration Effect Therapeutic Effect (>72 Hours) Nucleus->Effect Stable DNA Binding

Caption: OMO-103 rapidly distributes to tumors and remains bound to DNA long after serum clearance.

Critical Comparison: In Vitro vs. In Vivo[5][6][7]

FeatureIn Vitro (Cell Culture)In Vivo (Systemic Administration)
Entry Mechanism Spontaneous penetration confirmed (concentration dependent).Rapid tissue distribution; penetrates solid tumor mass.[1]
Stability Susceptible to proteases in standard media if not refreshed.High stability in tumor tissue (>72h); protected by nuclear sequestration.
Dosing Logic Constant exposure (static concentration).Pulsatile/Metronomic (e.g., Weekly IV).[2][3]
Efficacy Readout IC50 / Apoptosis markers.Tumor Volume / CT Scans / ctDNA reduction.
Safety Profile Selectivity shown via fibroblast comparison.Clinical Safety: No severe toxicity in normal proliferating tissues (gut/bone marrow).

Experimental Protocols

To validate these findings in your own facility, use the following standardized workflows.

In Vitro Potency Assay (CTG)

Purpose: Determine GI50 in MYC-driven lines.

  • Seeding: Plate 3,000 cells/well (A549) in 96-well opaque plates. Allow attachment (24h).

  • Treatment: Prepare serial dilutions of OMO-103 (0.1 µM to 50 µM) in fresh media.

    • Control: Vehicle (PBS/Buffer) and Staurosporine (positive kill control).

  • Incubation: Incubate for 72 hours at 37°C.

  • Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins.

  • Analysis: Measure luminescence. Plot non-linear regression (log(inhibitor) vs. response) to calculate GI50.

In Vivo Xenograft Efficacy

Purpose: Assess tumor regression and tolerability.

  • Model: Subcutaneous injection of 5x10^6 H1975 cells into right flank of athymic nude mice.

  • Enrollment: When tumors reach ~150 mm³, randomize mice (n=8/group).

  • Dosing:

    • Group A: Vehicle (IV, Weekly).

    • Group B: OMO-103 (20 mg/kg, IV, Weekly) or Metronomic (daily IP depending on formulation).

  • Monitoring: Measure tumor volume (caliper: L x W² / 2) and body weight 3x/week.

  • Endpoint: Euthanize when control tumors reach 1500 mm³. Harvest tumor for IHC (Ki67, Cleaved Caspase-3).

References

  • Soucek, L. et al. (2008). Modelling Myc inhibition as a cancer therapy. Nature, 455, 679–683. Link

  • Beaulieu, M. E. et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy.[4][5] Science Translational Medicine, 11(484). Link

  • Garralda, E. et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial.[3][4][6] Nature Medicine, 30, 762–771.[2] Link[2][7]

  • Demma, M. J. et al. (2019). Omomyc reveals new mechanisms to target the MYC pathway. Molecular & Cellular Oncology, 6(5). Link

Sources

Technical Validation Guide: Omomycin (OMO-103) Biomarkers & Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Omomycin (OMO-103) represents a paradigm shift in oncology as the first viable direct inhibitor of the MYC oncogene to successfully complete Phase I clinical trials. Historically deemed "undruggable" due to its intrinsically disordered structure, MYC drives tumorigenesis in >70% of human cancers.

This guide provides a rigorous technical framework for validating Omomycin’s efficacy. Unlike indirect strategies (e.g., BET inhibitors like JQ1) which often suffer from resistance and lack of specificity, Omomycin offers a direct mechanism of action. This document outlines the specific biomarkers, experimental protocols, and comparative data required to validate target engagement and predict clinical response.

Part 1: Mechanism of Action & Target Engagement

To validate Omomycin, one must first distinguish its mechanism from indirect inhibitors. Omomycin is a dominant-negative mini-protein that mimics the bHLH-LZ domain of MYC but contains four specific amino acid mutations. These mutations alter its dimerization properties, allowing it to form thermally stable heterodimers with MAX and homodimers with itself, but preventing it from heterodimerizing with MYC.

Mechanism Visualization

The following diagram contrasts the direct interference of Omomycin with the indirect epigenetic suppression by BET inhibitors (JQ1).

MOA_Comparison cluster_Endogenous Endogenous MYC Signaling cluster_Omomycin Omomycin (Direct Inhibition) cluster_BETi BET Inhibitors (Indirect) Myc MYC Protein MycMax MYC/MAX Heterodimer Myc->MycMax Dimerization Max MAX Protein Max->MycMax OmoMax Omomycin/MAX (Inactive Dimer) Max->OmoMax Ebox E-Box DNA (CACGTG) MycMax->Ebox Binding Transcription Oncogenic Transcription Ebox->Transcription Activation Omo Omomycin (Mini-Protein) Omo->OmoMax Sequesters MAX OmoOmo Omomycin/Omomycin (Inactive Homodimer) Omo->OmoOmo Occupies E-Box OmoMax->Ebox Blocks Binding OmoOmo->Ebox Blocks Binding JQ1 JQ1 / BETi BRD4 BRD4 (Epigenetic Reader) JQ1->BRD4 Displaces from Chromatin BRD4->Myc Reduces MYC Expression

Caption: Figure 1. Omomycin directly sequesters MAX and occupies E-box promoters, physically blocking MYC binding.[1] In contrast, BET inhibitors (JQ1) indirectly reduce MYC expression by targeting BRD4, a mechanism prone to resistance via alternative signaling.

Part 2: Validated Biomarkers & Experimental Protocols[2]

Effective validation of OMO-103 requires a dual approach: assessing Pharmacodynamic (PD) Biomarkers (evidence of drug activity) and Predictive Biomarkers (patient selection).

The "Omomycin Transcriptional Signature" (Tumor Biopsy)

Omomycin does not simply "turn off" all genes; it selectively represses specific MYC targets involved in metabolism and cell cycle.

Key Gene Panel for Validation:

  • Metabolic Regulators: ASNS (Asparagine Synthetase), SAT1 (Spermidine/Spermine N1-Acetyltransferase 1).

  • Cell Cycle/Checkpoint: MCM5, MCM6, PCNA, MAD2L1.

  • Immune Checkpoint: CD274 (PD-L1) — Note: Omomycin downregulation of PD-L1 suggests a mechanism for reversing immune evasion.

  • Transcription Factors: ID3, EGR2.

Protocol: Transcriptional Engagement Assay
  • Sample Collection: Obtain FFPE tumor core biopsies pre- and post-treatment (Cycle 1, Day 21).

  • RNA Extraction: Use a high-fidelity kit (e.g., RNeasy FFPE) to isolate total RNA.

  • Quantification: Perform RT-qPCR or NanoString analysis using the specific probes for the gene panel above.

  • Validation Criteria: A successful "Hit" is defined as a >2-fold downregulation of at least 3 genes in the panel (specifically ASNS and ID3) relative to housekeeping controls (GAPDH, ACTB).

Circulating Cytokine Signature (Liquid Biopsy)

Clinical trials have identified a specific cytokine profile in serum that correlates with Stable Disease (SD).

  • Predictive (Baseline): Low levels of MIP-1β, IL-8, CD62E (E-Selectin), and GM-CSF correlate with better response.

  • Pharmacodynamic (On-Treatment): A transient increase in IFN-γ, CD62E, and IL-17A at Cycle 3 indicates active immune remodeling and tumor stasis.

Protocol: Multiplex Cytokine Profiling
  • Blood Draw: Collect 5mL whole blood in EDTA tubes at Baseline and C3D1.

  • Processing: Centrifuge at 2000xg for 10 min; aliquot plasma and store at -80°C.

  • Assay: Use a Luminex Multiplex Immunoassay (or similar bead-based array) targeting the specific cytokines listed.

  • Analysis: Normalize to total protein. Plot fold-change C3D1 vs. Baseline.

    • Success Metric: >1.5-fold increase in IFN-γ and IL-17A.

Part 3: Comparative Performance Analysis

The following table synthesizes experimental data comparing Omomycin (OMO-103) against the standard research tool JQ1 (BET inhibitor) and the early small molecule 10058-F4.

Table 1: Comparative Efficacy & Biomarker Profile[2]
FeatureOmomycin (OMO-103)JQ1 (BET Inhibitor)10058-F4 (Small Molecule)
Molecule Class 90aa Mini-Protein (Dominant Negative)Small Molecule (Epigenetic)Small Molecule (Myc-Max Disruptor)
Primary Mechanism Sequesters MAX; Occupies E-boxesDisplaces BRD4; Indirect MYC downregulationDistorts Myc-Max structure
Target Specificity High: Direct MYC network shutdownModerate: Affects many BRD4 targetsLow: Rapid metabolism, off-target effects
In Vivo Stability High: >50 hours in serum (clinical)Low/Moderate: Short half-lifeVery Low: Rapidly metabolized
Key Biomarker Downregulation of ASNS, ID3, PD-L1Downregulation of MYC mRNAGeneral apoptosis markers (Caspase-3)
Resistance Profile Reverses PARPi resistance in TNBCResistance common via MED1/BRD3 enrichmentN/A (Limited clinical utility)
IC50 (Ramos Cells) ~400 nM< 100 nM (but reversible)~60 µM (Low potency)
Clinical Status Phase I Completed (Safe/Stable Disease)Discontinued/Limited EfficacyPreclinical Tool Only
Deep Dive: Overcoming Resistance

A critical differentiator is Omomycin's ability to function in BET-inhibitor resistant contexts.

  • Data: In Triple-Negative Breast Cancer (TNBC) models, JQ1 resistance emerges via the accumulation of BRD4-independent transcription factors (like MED1). Omomycin, by physically blocking the E-box, functions independently of upstream epigenetic readers.

  • Synergy: Omomycin has been shown to induce DNA replication stress, making it highly synergistic with PARP inhibitors (e.g., olaparib), even in BRCA-proficient tumors.

Part 4: Validation Workflow Visualization

This workflow integrates the biomarker protocols into a cohesive validation pipeline for drug development professionals.

Validation_Workflow cluster_PreTx Baseline Profiling cluster_PostTx Post-Treatment (Cycle 3) Start Patient/Model Selection Biopsy1 Tumor Biopsy (FFPE) Start->Biopsy1 Liquid1 Liquid Biopsy (Serum) Start->Liquid1 Treatment OMO-103 Administration Biopsy1->Treatment Liquid1->Treatment Biopsy2 Tumor Biopsy (Re-assessment) Treatment->Biopsy2 Liquid2 Liquid Biopsy (Serum) Treatment->Liquid2 Validation Data Integration & Validation Biopsy2->Validation Check: ASNS, ID3 Downregulation Liquid2->Validation Check: IFN-γ, IL-17A Upregulation

Caption: Figure 2.[2] Integrated validation pipeline. Success is defined by the convergence of transcriptional repression in tissue and immune activation signatures in serum.

References

  • Garralda, E., et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. Nature Medicine. Link

  • Demma, M. J., et al. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. Molecular and Cellular Biology.[2] Link

  • Massó-Vallés, D., et al. (2022). MYC inhibition by Omomyc halts metastatic breast cancer progression.[3] Cancer Research Communications. Link

  • Beaulieu, M. E., et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine. Link

  • Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell.[1][4][2][5][6][7][8][9][10] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omomycin
Reactant of Route 2
Omomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.